molecular formula C10H16 B037117 (E)-beta-ocimene CAS No. 3779-61-1

(E)-beta-ocimene

Cat. No.: B037117
CAS No.: 3779-61-1
M. Wt: 136.23 g/mol
InChI Key: IHPKGUQCSIINRJ-CSKARUKUSA-N
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Description

(E)-beta-ocimene is a prominent acyclic monoterpene volatile organic compound found in the essential oils of a diverse range of plants, including cannabis, mint, and orchids. Its primary research value lies in its role as a semiochemical, functioning as a key signaling molecule in plant-insect and plant-plant interactions. In ecological and entomological research, this compound is extensively studied for its dual function as both an indirect defense agent and a pollinator attractant. When plants undergo herbivory, they often emit this compound to recruit predatory insects, such as parasitic wasps, that prey on the herbivores—a phenomenon known as herbivore-induced plant volatiles (HIPVs). Concurrently, its sweet, herbaceous aroma is critical for attracting pollinators like bees, making it a vital compound for studying pollination ecology and agricultural yield optimization. In plant physiology, it is investigated as a potential priming agent, capable of inducing defense responses in neighboring plants. Furthermore, in analytical chemistry and the fragrance industry, it serves as a high-purity standard for the identification and quantification of terpene profiles in complex botanical extracts. This reagent is presented in high purity to ensure experimental reproducibility and reliability for advanced research applications. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-3,7-dimethylocta-1,3,6-triene
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InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IHPKGUQCSIINRJ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=CC/C=C(\C)/C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID8040567
Record name Ocimene (E)
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid
Record name trans-Ocimene
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Boiling Point

174.00 to 175.00 °C. @ 760.00 mm Hg
Record name trans-Ocimene
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CAS No.

3779-61-1, 13877-91-3, 27400-72-2
Record name (E)-β-Ocimene
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Record name Ocimene trans-beta-form
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Record name .BETA.-OCIMENE, (3E)-
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the (E)-β-Ocimene Biosynthesis Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-ocimene is a volatile monoterpene emitted by Arabidopsis thaliana and many other plant species, playing a crucial role in plant defense and communication. It attracts pollinators and the natural enemies of herbivores, and can also prime defense responses in neighboring plants. The biosynthesis of (E)-β-ocimene in Arabidopsis thaliana is a well-defined pathway, primarily catalyzed by the enzyme (E)-β-ocimene synthase, encoded by the AtTPS03 gene. This technical guide provides a comprehensive overview of the (E)-β-ocimene biosynthesis pathway in Arabidopsis thaliana, including the core enzymatic reactions, regulatory networks, quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development seeking to understand and manipulate this important metabolic pathway.

The Core Biosynthesis Pathway

The synthesis of (E)-β-ocimene in Arabidopsis thaliana originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The MEP pathway produces the five-carbon building blocks of all terpenes, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The immediate precursor for monoterpene synthesis is geranyl diphosphate (GPP), a ten-carbon molecule formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS).

The final and committed step in (E)-β-ocimene biosynthesis is the conversion of GPP to (E)-β-ocimene. This reaction is catalyzed by the enzyme (E)-β-ocimene synthase (AtTPS03) .[1][2] This enzyme is highly specific, with (E)-β-ocimene being its major product.[1]

Key Enzyme:
  • Enzyme: (E)-β-ocimene synthase

  • Gene: AtTPS03 (At4g16740)

  • EC Number: 4.2.3.106[2]

  • Reaction: Geranyl diphosphate ⇌ (E)-β-ocimene + diphosphate

The AtTPS03 enzyme produces a blend of volatile compounds, with (E)-β-ocimene being the predominant product.

ProductPercentage of Total Products
(E)-β-ocimene94%
(Z)-β-ocimene4%
Myrcene2%
Table 1: Product distribution of the AtTPS03 enzyme in vitro.[1]

Regulatory Mechanisms

The production of (E)-β-ocimene is tightly regulated at the transcriptional level, primarily in response to biotic stress. The expression of the AtTPS03 gene is strongly induced by mechanical wounding and treatment with jasmonic acid (JA), a key phytohormone in plant defense signaling.[1][3]

Jasmonic Acid Signaling Pathway

The jasmonic acid (JA) signaling pathway plays a central role in inducing the expression of defense-related genes, including AtTPS03. The pathway is initiated by the perception of various stresses, leading to the synthesis of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

JA-Ile promotes the interaction between JAZ (Jasmonate-ZIM domain) repressor proteins and the F-box protein COI1, which is part of the SCFCOI1 E3 ubiquitin ligase complex.[4][5][6][7] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[4][5][6][7]

In the absence of JA-Ile, JAZ proteins bind to and repress the activity of various transcription factors. The degradation of JAZ proteins releases these transcription factors, allowing them to activate the expression of JA-responsive genes.

The transcription factor MYC2 , a basic helix-loop-helix (bHLH) protein, is a master regulator of JA signaling and has been shown to directly bind to the promoters of several terpene synthase genes, including TPS10 and TPS21, to activate their transcription.[8] While direct binding of MYC2 to the AtTPS03 promoter has not been definitively demonstrated in the reviewed literature, its central role in regulating terpene biosynthesis makes it a strong candidate for the upstream regulator of AtTPS03. MYC2 itself is regulated by JAZ proteins, creating a negative feedback loop.[9]

jasmonate_signaling_pathway stress stress JA_Ile JA_Ile stress->JA_Ile Biosynthesis COI1 COI1 JA_Ile->COI1 Promotes interaction JAZ JAZ COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 Represses AtTPS03 AtTPS03 MYC2->AtTPS03 Activates transcription EBO (E)-beta-ocimene AtTPS03->EBO Catalyzes

Jasmonate signaling pathway leading to (E)-β-ocimene production.

Experimental Protocols

Heterologous Expression and Purification of AtTPS03

This protocol describes the expression of AtTPS03 in E. coli and its subsequent purification for in vitro enzyme assays.

Materials:

  • AtTPS03 cDNA clone in an expression vector (e.g., pET series)

  • E. coli expression strain (e.g., BL21(DE3)pLysS)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 25 mM HEPES pH 7.4, 10% glycerol, 1 mM DTT)

Procedure:

  • Transform the AtTPS03 expression plasmid into the E. coli expression strain.[10]

  • Inoculate a starter culture and grow overnight.

  • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) overnight.[11]

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.[12]

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged AtTPS03 protein with elution buffer.

  • Dialyze the purified protein against dialysis buffer to remove imidazole and store at -80°C.

protein_purification_workflow transform Transformation culture Cell Culture & Induction transform->culture lysis Cell Lysis culture->lysis purify Affinity Chromatography lysis->purify dialysis Dialysis & Storage purify->dialysis

Workflow for heterologous expression and purification of AtTPS03.
In Vitro (E)-β-Ocimene Synthase Enzyme Assay

This assay is used to determine the activity and product profile of the purified AtTPS03 enzyme.

Materials:

  • Purified AtTPS03 enzyme

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl2, 5 mM DTT, 10% glycerol)

  • Geranyl diphosphate (GPP) substrate

  • Hexane (B92381) or other suitable organic solvent for extraction

  • GC-MS for product analysis

Procedure:

  • Set up the reaction mixture in a glass vial containing assay buffer and purified enzyme.

  • Initiate the reaction by adding the GPP substrate.

  • Overlay the reaction mixture with a layer of hexane to trap the volatile products.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by vortexing to extract the products into the hexane layer.

  • Analyze the hexane layer by GC-MS to identify and quantify the products.

Quantitative Real-Time PCR (qPCR) for AtTPS03 Expression Analysis

This protocol is for quantifying the relative expression levels of the AtTPS03 gene in Arabidopsis thaliana tissues.

Materials:

  • Arabidopsis thaliana tissue (e.g., leaves treated with jasmonic acid or wounded)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for AtTPS03 and a reference gene (e.g., ACTIN2 or UBQ5)[13]

  • qPCR instrument

Procedure:

  • Extract total RNA from the plant tissue using a suitable kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA template.

  • Set up the qPCR reactions with the qPCR master mix, cDNA, and gene-specific primers.

  • Perform the qPCR reaction using a standard thermal cycling program.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the expression of the reference gene.[13]

GC-MS Analysis of (E)-β-Ocimene

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) conditions for the separation and identification of (E)-β-ocimene from plant volatile extracts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 250°C at 20°C/min

    • Hold at 250°C for 5 minutes

  • Injection Mode: Splitless or split (e.g., 10:1)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-400 amu

  • Solvent Delay: 3-5 minutes

Data Analysis:

  • Identify (E)-β-ocimene by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantify the amount of (E)-β-ocimene by integrating the peak area and comparing it to a standard curve.

Conclusion

The biosynthesis of (E)-β-ocimene in Arabidopsis thaliana is a well-characterized pathway that serves as an excellent model for studying plant-specialized metabolism and its regulation. The identification of the key enzyme, AtTPS03, and the elucidation of its regulation by the jasmonic acid signaling pathway have provided valuable insights into how plants respond to environmental stresses. The protocols and data presented in this guide offer a solid foundation for further research into this pathway, with potential applications in crop improvement and the development of novel pharmaceuticals and fragrances. Future research should focus on precisely identifying the transcription factors that directly regulate AtTPS03 expression and on characterizing the kinetic properties of the AtTPS03 enzyme in greater detail.

References

role of (E)-beta-ocimene in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (E)-β-Ocimene in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-β-ocimene is a key acyclic monoterpene volatile organic compound (VOC) ubiquitously emitted from the leaves and flowers of many plant species. Its role extends beyond floral scent, acting as a critical component in sophisticated plant defense strategies. Upon herbivore attack, the emission of (E)-β-ocimene is often rapidly induced, where it functions as a multi-faceted signaling molecule. It mediates indirect defense by attracting natural enemies of herbivores, contributes to direct defense through repellent and toxic effects, and facilitates plant-plant communication, priming neighboring plants for impending threats. The biosynthesis and emission of (E)-β-ocimene are tightly regulated by complex signaling networks, primarily involving the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. This guide provides a detailed overview of the biosynthesis, defensive roles, underlying signaling pathways, and key experimental protocols used to study (E)-β-ocimene, offering a comprehensive resource for professionals in plant science and drug development.

Biosynthesis of (E)-β-ocimene

(E)-β-ocimene, with the chemical formula C₁₀H₁₆, is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which primarily occurs in the plastids.[1][2] The pathway begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These are converted into geranyl diphosphate (B83284) (GPP), the direct precursor for most monoterpenes.[3] The final step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), a type of terpene synthase (TPS), which converts GPP into (E)-β-ocimene.[1][3] This enzyme typically produces (E)-β-ocimene as the major product (94–97%), with minor amounts of other monoterpenes like (Z)-β-ocimene and myrcene.[3][4] The expression of OCS genes is often induced by herbivory and regulated by defense-related signaling pathways.[1][5]

G_Biosynthesis cluster_MEP MEP Pathway (Plastid) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP + OCS (E)-β-ocimene Synthase (OCS) GPP->OCS EBO (E)-β-ocimene OCS->EBO Catalyzes Others Minor Products ((Z)-β-ocimene, Myrcene) OCS->Others

Caption: Biosynthesis of (E)-β-ocimene via the MEP pathway.

Role in Indirect Plant Defense

One of the most well-documented roles of (E)-β-ocimene is in indirect defense, where it acts as a chemical cue to attract natural enemies of the attacking herbivores.[4][6] This "cry for help" is a key component of tritrophic interactions involving the plant, the herbivore, and the herbivore's predator or parasitoid.[4] The emission of (E)-β-ocimene, often as part of a larger blend of herbivore-induced plant volatiles (HIPVs), significantly increases the foraging efficiency of these natural enemies.[7][8]

Attracted Natural EnemyAttacking HerbivorePlant SpeciesReference
Phytoseiulus persimilis (predatory mite)Tetranychus urticae (spider mite)Lima bean, Torenia[5][9]
Aphidius ervi (parasitoid wasp)Macrosiphum euphorbiae (aphid)Tomato[10]
Parapanteles hyposidrae (parasitoid wasp)Ectropis obliqua (tea geometrid)Tea (Camellia sinensis)[11]
Cotesia rubecula (parasitoid wasp)Pieris rapae (caterpillar)Arabidopsis thaliana[12]

Role in Direct Plant Defense

(E)-β-ocimene also contributes to direct defense by exhibiting repellent and/or toxic effects on the herbivores themselves.[1][2] This function prevents or reduces colonization and feeding damage. Studies have shown that (E)-β-ocimene can deter herbivores from feeding and, at sufficient concentrations, increase their mortality.

A study on wild pear (Pyrus betuleafolia) infested by the polyphagous herbivore Spodoptera litura demonstrated both repellent and lethal effects of (E)-β-ocimene.[1][2]

Table 1: Repellent Effect of (E)-β-ocimene on S. litura Larvae [1]

Concentration (μg/μL)Larvae Choosing ControlLarvae Choosing (E)-β-ocimeneSignificance (χ² test)
0.11810ns
1.0217P < 0.01
10.0245P < 0.001
(ns: not significant)

Table 2: Mortality of S. litura Larvae on Diet with (E)-β-ocimene [1]

Concentration (μg/μL)Mortality at 3 daysMortality at 6 daysMortality at 9 days
Control (Hexane)~5%~8%~12%
0.1~15% (P=0.018)~25% (P=0.011)~35% (P=0.036)
1.0~18% (P=0.028)~40% (P<0.001)~55% (P<0.001)
10.0~22% (P=0.005)~50% (P<0.001)~70% (P<0.001)

Role in Plant-Plant Communication and Defense Priming

(E)-β-ocimene is a key signaling molecule in plant-plant communication.[3] Undamaged plants or undamaged parts of the same plant can perceive airborne (E)-β-ocimene released from a damaged plant.[7][13] This exposure does not typically induce a full-blown defensive response but instead "primes" the receiver plant.[14] A primed plant will respond more quickly and strongly upon a subsequent herbivore attack.[13] This mechanism involves epigenetic modifications, specifically histone acetylation at the loci of defense-related transcription factor genes, creating a "memory" of the signal that can last for several days.[14]

Signaling Pathways and Regulation

The induction of (E)-β-ocimene is primarily regulated by phytohormone signaling pathways, with the jasmonic acid (JA) pathway playing a central role in the response to chewing herbivores and the salicylic acid (SA) pathway often being associated with responses to pathogens and piercing-sucking insects.[2][15] Herbivore damage triggers a rapid increase in JA levels, which activates transcription factors that upregulate the expression of (E)-β-ocimene synthase genes.[5][12]

Exposure of a receiver plant to (E)-β-ocimene can lead to the upregulation of defense-related transcription factors like ERF8 and ERF104 through histone acetylation by Histone Acetyltransferases (HATs), leading to a primed state.[14] These pathways often exhibit crosstalk, which can be antagonistic or synergistic, allowing the plant to fine-tune its defense response to specific threats.[2][16]

G_Signaling cluster_emitter Emitter Plant cluster_receiver Receiver Plant herbivore Herbivore Attack (e.g., Chewing) ja_pathway Jasmonic Acid (JA) Pathway Activation herbivore->ja_pathway ocs_gene OCS Gene Expression ja_pathway->ocs_gene ebo_emission (E)-β-ocimene Emission ocs_gene->ebo_emission ebo_perception (E)-β-ocimene Perception ebo_emission->ebo_perception Airborne Signal epigenetic Epigenetic Regulation (Histone Acetylation via HATs) ebo_perception->epigenetic tf_genes Upregulation of Defense TFs (ERF8, ERF104) epigenetic->tf_genes priming Primed Defense State (Faster, Stronger Response) tf_genes->priming

Caption: Signaling cascade for (E)-β-ocimene emission and defense priming.

Key Experimental Protocols

Investigating the role of (E)-β-ocimene requires a combination of analytical chemistry, molecular biology, and ecological bioassays.

Volatile Collection and Analysis

This protocol is used to identify and quantify (E)-β-ocimene emitted by plants.

  • Volatile Trapping: Enclose the plant or leaf in a glass chamber or bag. Pull air from the chamber through a cartridge containing an adsorbent polymer (e.g., Porapak Q) or use Solid Phase Microextraction (SPME) with a fiber (e.g., PDMS) to trap the volatiles.[1][2]

  • Elution/Desorption: If using cartridges, elute volatiles with a solvent like hexane. For SPME, thermally desorb the fiber in the injector port of the gas chromatograph.

  • GC-MS Analysis: Separate and identify the compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum and retention time with an authentic (E)-β-ocimene standard for confirmation.[1]

  • Quantification: Create a standard curve using known concentrations of the authentic standard to quantify the amount of (E)-β-ocimene in the sample.[17]

Insect Bioassays

These assays assess the behavioral or physiological effects of (E)-β-ocimene on insects.

  • Olfactometer Assays (Behavior): Use a Y-tube or multi-arm olfactometer to test the preference of an insect (e.g., a parasitoid). Introduce air carrying the scent of a test plant or pure (E)-β-ocimene into one arm and clean air (control) into another. Record the insect's choice.[11]

  • Choice/No-Choice Feeding Assays (Direct Defense):

    • Dual-Choice: Provide larvae (e.g., S. litura) with two food sources in a petri dish, one treated with (E)-β-ocimene dissolved in a solvent and the other with the solvent alone. Record the position of the larvae after a set time.[1][2]

    • No-Choice: Provide larvae with an artificial diet treated with a specific concentration of (E)-β-ocimene. Monitor survival, weight gain, and mortality over several days compared to a control group.[1][2]

In Vitro Enzyme Assays

This protocol functionally characterizes the enzyme responsible for (E)-β-ocimene synthesis.

  • Protein Expression: Clone the candidate OCS gene into an expression vector and transform it into E. coli or another suitable host to produce the recombinant protein.

  • Enzyme Reaction: Incubate the purified recombinant OCS protein with the substrate GPP in a reaction buffer.

  • Product Analysis: Trap the volatile products using SPME and analyze them via GC-MS to confirm that (E)-β-ocimene is the product.[1][2] Test other potential substrates (e.g., farnesyl pyrophosphate) to determine substrate specificity.[1][18]

G_Workflow start Plant Treatment (e.g., Herbivore Infestation vs. Control) collection Volatile Collection (SPME or Adsorbent Trap) start->collection bioassay Behavioral & Physiological Bioassays start->bioassay gene_exp Molecular Analysis start->gene_exp analysis Chemical Analysis (GC-MS) collection->analysis quant Identification & Quantification analysis->quant olfactometer Indirect Defense (Y-Tube Olfactometer with Predators) quant->olfactometer Correlate with behavior feeding_assay Direct Defense (Herbivore Feeding/Mortality Assays) quant->feeding_assay Correlate with effects bioassay->olfactometer bioassay->feeding_assay rna RNA Extraction & qRT-PCR gene_exp->rna ocs_level Quantify OCS Gene Expression rna->ocs_level ocs_level->quant Correlate with emission

Caption: General experimental workflow for studying (E)-β-ocimene.

Conclusion and Future Directions

(E)-β-ocimene is a versatile and potent signaling molecule in plant defense. Its roles in attracting natural enemies, directly deterring herbivores, and priming systemic and neighboring plant defenses highlight its importance in mediating complex ecological interactions. For researchers in drug development, understanding the pathways that regulate the synthesis of such compounds could inspire novel, environmentally friendly crop protection strategies, such as the development of agents that prime plant defenses or act as biodegradable repellents. Future research should focus on elucidating the specific receptors for (E)-β-ocimene in both plants and insects, further unraveling the downstream signaling events of defense priming, and exploring how environmental factors modulate its production and efficacy in field conditions.

References

The Role of (E)-β-Ocimene in Pollinator Attraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-β-ocimene, an acyclic monoterpene, is a prevalent volatile organic compound (VOC) emitted from the flowers and vegetative tissues of a diverse array of plant species.[1][2][3] This compound plays a crucial role in mediating interactions between plants and other organisms, most notably in the attraction of pollinators.[1][2][4] This technical guide synthesizes current research to provide an in-depth understanding of the function of (E)-β-ocimene in pollinator attraction, targeting researchers, scientists, and drug development professionals.

Core Function in Pollinator Attraction

(E)-β-ocimene is recognized as a key signaling molecule in the chemical communication between plants and their pollinators.[5] Its widespread presence in the floral scents of numerous plant families suggests it functions as a generalist attractant for a broad spectrum of pollinators, including bees, beetles, butterflies, and moths.[1][6] The compound's sweet, herbal odor is believed to be a significant factor in its ability to lure these floral visitors.[7] Studies have shown that higher emissions of (E)-β-ocimene can lead to increased pollinator visitation rates, thereby enhancing the reproductive success of the plant.[7][8]

Quantitative Data on (E)-β-Ocimene and Pollinator Attraction

The following tables summarize quantitative data from various studies, illustrating the significance of (E)-β-ocimene in floral volatile blends and its effect on pollinator behavior.

Plant SpeciesPollinator SpeciesRelative Abundance of (E)-β-ocimene in Floral Volatiles (%)Observed Effect on PollinatorReference
Bidens pilosa var. radiata (BH)Apis cerana18.31 ± 1.10Significant attraction[8]
Bidens frondosa (DL)Apis cerana1.72 ± 0.50 (combined with (Z)-β-ocimene)Lower attraction compared to BH[8]
Bidens pilosa var. pilosa (SY)Apis cerana0.32 ± 0.19 (combined with (Z)-β-ocimene)Lower attraction compared to BH[8]
Pyrus bretschneideri & P. communisHoney beesNot specified, but crucial componentAttraction of honey bees[4]
Paullinia cupana (Guarana)Nocturnal Megalopta beesMore abundant at nightAttraction of nocturnal bees[5]
Experimental SetupPollinator SpeciesTreatmentResponseStatistical SignificanceReference
Y-tube olfactometerApis cerana(E)-β-Ocimene and (Z)-β-OcimeneSignificant attractionNot specified[8]
Dual-choice bioassaySpodoptera litura larvae(E)-β-ocimene (10 µg/µL) in dietSignificant preference for control dietχ² = 42.655, P < 0.001[4]
Dual-choice bioassaySpodoptera litura larvae(E)-β-ocimene (1 µg/µL) in dietSignificant preference for control dietχ² = 8.877, P = 0.003[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used to study the effects of (E)-β-ocimene on pollinators.

Floral Volatile Collection and Analysis

A common method for collecting floral volatiles is through headspace sorption. This technique involves enclosing the inflorescences in a polyethylene (B3416737) bag and drawing the air through a tube containing an adsorbent material (e.g., Tenax-TA or Porapak Q) for a specified period. The collected volatile compounds are then eluted from the adsorbent using a solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual components of the floral scent.

Pollinator Behavioral Assays

Y-tube olfactometers are frequently employed to assess the behavioral responses of pollinators to specific volatile compounds.[8] In a typical setup, a pollinator is introduced into the base of a Y-shaped glass tube. Two different air streams are then passed through the two arms of the 'Y'. One arm contains the test compound, such as a synthetic standard of (E)-β-ocimene, while the other arm serves as a control (e.g., clean air or solvent). The choice of the pollinator to move towards one arm over the other is recorded, and statistical analyses are used to determine if there is a significant preference for the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthesis of (E)-β-ocimene and a typical experimental workflow for studying its role in pollinator attraction.

Biosynthesis_of_E_beta_ocimene cluster_MEP MEP Pathway (in plastids) GPP Geranyl Diphosphate (GPP) TPS Terpene Synthase (TPS) GPP->TPS NPP Neryl Diphosphate (NPP) NPP->TPS EBO (E)-β-Ocimene TPS->EBO

Biosynthesis of (E)-β-ocimene from GPP and NPP via Terpene Synthase.

Pollinator_Attraction_Workflow cluster_Plant Plant Analysis cluster_Pollinator Pollinator Bioassay Volatile_Collection Floral Volatile Collection (Headspace Sorption) GCMS GC-MS Analysis Volatile_Collection->GCMS Identification & Quantification Data_Analysis Data Analysis & Interpretation GCMS->Data_Analysis Y_tube Y-tube Olfactometer Assay Behavioral_Response Behavioral Response Measurement Y_tube->Behavioral_Response Choice Test Behavioral_Response->Data_Analysis Synthetic_Ocimene Synthetic (E)-β-Ocimene Synthetic_Ocimene->Y_tube

Experimental workflow for studying pollinator attraction to (E)-β-ocimene.

Broader Ecological Significance

While its role in pollinator attraction is significant, (E)-β-ocimene also has other ecological functions. It can be released from vegetative tissues in response to herbivory, where it acts as a component of herbivore-induced plant volatiles (HIPVs).[2][4] In this context, it can attract natural enemies of the herbivores, thus playing a role in the plant's indirect defense mechanisms.[2][4] This dual function highlights the complexity of chemical signaling in plant-insect interactions.

Conclusion

(E)-β-ocimene is a multifaceted floral volatile that plays a pivotal role in shaping plant-pollinator interactions. Its widespread occurrence and effectiveness as a generalist attractant underscore its ecological importance.[1][2][6] Further research, particularly behavioral studies with a wider range of pollinator species and investigations into the synergistic or antagonistic effects of (E)-β-ocimene within complex floral scent blends, will continue to deepen our understanding of its function in chemical ecology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research endeavors in this area.

References

Unraveling the Genetic Basis of (E)-beta-ocimene Synthesis in Pyrus betuleafolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and functional characterization of (E)-beta-ocimene synthase (OCS) genes in Pyrus betuleafolia, a wild pear species with significant potential for pest-resistant traits. The findings summarized herein are primarily based on the research article by Huang et al. (2022), titled "Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory," published in Frontiers in Plant Science.

(E)-β-ocimene is a monoterpene volatile organic compound that plays a crucial role in plant defense mechanisms, particularly in response to herbivory.[1][2] It can act as a repellent to herbivores and attract their natural predators. Understanding the genetic and biochemical pathways of its synthesis in pest-resistant species like P. betuleafolia is of significant interest for the development of novel crop protection strategies and potential pharmaceutical applications.

Identification of a Candidate this compound Synthase Gene (PbeOCS)

Transcriptome analysis of P. betuleafolia leaves infested with the herbivore Spodoptera litura led to the identification of a putative this compound synthase gene, designated as PbeOCS (Gene ID: GWHGAAYT028729).[1] The expression of this gene was significantly upregulated in response to herbivory, suggesting its involvement in the plant's defense response.

Quantitative Analysis of Gene Expression

To validate the findings from the transcriptome analysis, quantitative real-time PCR (qRT-PCR) was performed. The results confirmed a significant increase in the expression of PbeOCS in S. litura-infested leaves compared to undamaged control leaves.

GeneTreatmentRelative Expression Level (Fold Change)
PbeOCS Control (Undamaged)1.0
S. litura Infestation> 5.0 (Estimated from graphical data)
Actin Control & InfestationConstitutively expressed (Reference gene)

Note: The fold change value for PbeOCS is an estimation based on the graphical data presented in the source publication. For precise values, refer to the original research article.

Functional Characterization of the PbeOCS Enzyme

The coding sequence of PbeOCS was cloned and heterologously expressed in Escherichia coli. The recombinant PbeOCS protein was then purified and its enzymatic activity was assayed in vitro.

Substrate Specificity

The purified PbeOCS enzyme was incubated with several potential prenyl diphosphate (B83284) substrates. The results demonstrated that PbeOCS specifically utilizes geranyl pyrophosphate (GPP) to synthesize this compound.

SubstrateProduct(s) Detected
Geranyl Pyrophosphate (GPP)This compound (major), (Z)-beta-ocimene (trace)
Neryl Diphosphate (NPP)No product detected
Farnesyl Pyrophosphate (FPP)No product detected
Geranylgeranyl Diphosphate (GGPP)No product detected
Product Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis of the enzymatic reaction products confirmed that this compound was the major product of the PbeOCS-catalyzed reaction with GPP as the substrate. A minor peak corresponding to (Z)-beta-ocimene was also detected.

ProductRelative Abundance (%)
This compound> 95%
(Z)-beta-ocimene< 5%

Note: Relative abundance is estimated from the chromatogram in the source publication.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the identification and characterization of PbeOCS.

Plant Material and Herbivore Treatment
  • Plant Material: One-year-old tissue-cultured seedlings of Pyrus betuleafolia.

  • Herbivore: Third-instar larvae of Spodoptera litura.

  • Treatment: Larvae were placed on the leaves of P. betuleafolia seedlings and allowed to feed for 24 hours. Control plants were left undamaged.

RNA Extraction and Transcriptome Sequencing
  • Total RNA was extracted from control and herbivore-damaged leaves using a commercial RNA extraction kit.

  • RNA quality and quantity were assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA libraries were constructed and sequenced on an Illumina sequencing platform.

  • The resulting sequences were assembled and annotated to identify differentially expressed genes (DEGs).

Gene Cloning and Vector Construction
  • The full-length coding sequence of the candidate PbeOCS gene was amplified from P. betuleafolia cDNA by PCR using gene-specific primers.

  • The PCR product was cloned into a suitable expression vector (e.g., pET series) for heterologous expression in E. coli. The fidelity of the cloned sequence was confirmed by Sanger sequencing.

Heterologous Expression and Protein Purification
  • The expression vector containing the PbeOCS gene was transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Bacterial cultures were grown to an optimal density and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The bacterial cells were harvested, lysed, and the recombinant PbeOCS protein was purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • The purity of the protein was verified by SDS-PAGE.

In Vitro Enzyme Assay
  • The purified recombinant PbeOCS protein was incubated in a reaction buffer containing a divalent cation (e.g., MgCl2) and a prenyl diphosphate substrate (GPP, NPP, FPP, or GGPP).

  • The reaction mixture was overlaid with an organic solvent (e.g., hexane) to trap the volatile products.

  • The reaction was incubated at an optimal temperature for a defined period.

  • The organic layer containing the enzymatic products was collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • The collected organic solvent samples were injected into a GC-MS system.

  • The compounds were separated on a capillary column (e.g., HP-5MS).

  • The temperature program was optimized to separate monoterpenes. A typical program might be: initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then at 20°C/min to 250°C.

  • The mass spectrometer was operated in electron ionization (EI) mode.

  • The resulting mass spectra were compared with a reference library (e.g., NIST) and authentic standards to identify the products.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA was extracted from control and treated leaf samples and reverse-transcribed into cDNA.

  • qRT-PCR was performed using gene-specific primers for PbeOCS and a reference gene (e.g., Actin).

  • The relative expression levels of PbeOCS were calculated using the 2-ΔΔCt method.

Visualizations: Workflows and Signaling Pathways

To better illustrate the logical flow of the research and the biological processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_herbivory Herbivory Treatment cluster_transcriptomics Transcriptome Analysis cluster_gene_cloning Gene Cloning & Expression cluster_functional_assay Functional Characterization Pyrus Pyrus betuleafolia Seedlings Infestation 24h Infestation Pyrus->Infestation Spodoptera Spodoptera litura Larvae Spodoptera->Infestation RNA_Extraction RNA Extraction Infestation->RNA_Extraction Sequencing cDNA Library & Sequencing RNA_Extraction->Sequencing DEG_Analysis DEG Analysis Sequencing->DEG_Analysis PbeOCS_ID Identification of PbeOCS DEG_Analysis->PbeOCS_ID Cloning Cloning into Expression Vector PbeOCS_ID->Cloning Ecoli_Expression Heterologous Expression in E. coli Cloning->Ecoli_Expression Purification Protein Purification Ecoli_Expression->Purification Enzyme_Assay In Vitro Enzyme Assay with GPP Purification->Enzyme_Assay GCMS_Analysis GC-MS Analysis Enzyme_Assay->GCMS_Analysis Product_ID Identification of this compound GCMS_Analysis->Product_ID

Figure 1. Experimental workflow for the identification and functional characterization of PbeOCS.

Signaling_Pathway cluster_hormones Phytohormonal Signaling Herbivory Spodoptera litura Herbivory JA Jasmonic Acid Pathway Herbivory->JA Induces ET Ethylene Pathway Herbivory->ET Induces BR Brassinosteroid Pathway Herbivory->BR Induces CK Cytokinin Pathway Herbivory->CK Induces GA Gibberellic Acid Pathway Herbivory->GA Induces Auxin Auxin Pathway Herbivory->Auxin Induces SA Salicylic Acid Pathway Herbivory->SA Suppresses ABA Abscisic Acid Pathway Herbivory->ABA Suppresses Defense_Response Defense Response JA->Defense_Response ET->Defense_Response BR->Defense_Response CK->Defense_Response GA->Defense_Response Auxin->Defense_Response PbeOCS_Expression Upregulation of PbeOCS Defense_Response->PbeOCS_Expression Ocimene_Production This compound Production PbeOCS_Expression->Ocimene_Production

References

The Ubiquitous Presence of (E)-β-Ocimene in Floral Scents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-β-ocimene, an acyclic monoterpene with the chemical formula C₁₀H₁₆, is one of the most common volatile organic compounds (VOCs) found in the floral scents of flowering plants.[1][2] Its widespread phylogenetic distribution, occurring in approximately 71% of plant families, underscores its significant role in plant ecology.[1] This compound is characterized by a sweet, herbaceous, and somewhat woody aroma.[3] Beyond its contribution to floral fragrance, (E)-β-ocimene is a key mediator in plant-insect interactions, acting as a potent attractant for a broad spectrum of pollinators.[1][4][5] Furthermore, it plays a crucial role in plant defense, as its emission is often induced by herbivory, attracting natural enemies of the attacking insects.[6][7][8] This guide provides a detailed technical overview of the biosynthesis, natural occurrence, ecological functions, and analytical methodologies related to (E)-β-ocimene in floral scents, tailored for researchers in botany, ecology, and chemical biology.

Biosynthesis of (E)-β-Ocimene

(E)-β-ocimene is synthesized in plant plastids via the methyl-erythritol-phosphate (MEP) pathway.[1][6] The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the ten-carbon intermediate, geranyl diphosphate (B83284) (GPP).[1] The final and critical step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), a member of the terpene synthase (TPS) family. This enzyme facilitates the conversion of GPP into (E)-β-ocimene.[1][6] While (E)-β-ocimene is the primary product, the synthase can also produce small amounts of byproducts, such as its stereoisomer (Z)-β-ocimene and myrcene.[8][9][10] The expression of the gene encoding (E)-β-ocimene synthase is often tissue-specific and can be developmentally regulated, with emissions frequently following diurnal cycles that align with pollinator activity.[9]

G_1 Biosynthetic Pathway of (E)-β-Ocimene cluster_MEP Plastid (MEP Pathway) cluster_TPS Terpene Synthase Action IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP + OCS (E)-β-Ocimene Synthase (OCS) GPP->OCS EBO (E)-β-Ocimene OCS->EBO 94-97% Byproducts Minor Products ((Z)-β-Ocimene, Myrcene) OCS->Byproducts 3-6%

Caption: Simplified biosynthetic pathway of (E)-β-ocimene via the MEP pathway in plant plastids.

Quantitative Occurrence in Floral Scents

(E)-β-ocimene is a dominant compound in the floral bouquets of many species. Its relative abundance can vary significantly, from being a minor component to constituting the vast majority of the total volatile emissions. This variation is influenced by factors such as plant species, developmental stage of the flower, and environmental conditions.

Plant SpeciesFamily(E)-β-Ocimene Amount (% of Total Scent)Reference
Laelia ancepsOrchidaceae87%[3]
Brugmansia x candidaSolanaceae52%[3]
Antirrhinum majus (Snapdragon)Plantaginaceae~20%[3][9]
Muscari neglectumAsparagaceaeHigh Proportion[1]
Ranunculus gramineusRanunculaceaeHigh Proportion[1]
Euphorbia flavicomaEuphorbiaceaeHigh Proportion[1]
Iris lutescensIridaceaeHigh Proportion[1]

Ecological Functions and Signaling

The ecological role of (E)-β-ocimene is twofold, primarily involving pollination and defense.

1. Pollinator Attraction: As a widespread floral volatile, (E)-β-ocimene acts as a generalist attractant, drawing a diverse array of pollinators including bees, beetles, butterflies, and moths.[1] Its presence in high concentrations in many generalist-pollinated species suggests its role as a reliable chemical cue for locating floral resources.[1]

2. Induced Defense: Plants respond to herbivore attacks by systemically releasing a blend of VOCs, often including significant amounts of (E)-β-ocimene.[8] This induced emission serves as an indirect defense mechanism, attracting predators and parasitoids of the herbivores, thereby reducing plant damage.[8][11] The signaling pathway for this response is complex, primarily mediated by the phytohormone jasmonic acid (JA).[7][10] Herbivore damage triggers the JA signaling cascade, leading to the upregulation of terpene synthase genes, such as AtTPS03 in Arabidopsis thaliana, which in turn boosts the production and emission of (E)-β-ocimene.[10]

G_2 Herbivory-Induced Signaling for (E)-β-Ocimene Emission herbivory Herbivore Attack (e.g., Caterpillar Feeding) damage Mechanical Damage + Herbivore Oral Secretions herbivory->damage ja_pathway Jasmonic Acid (JA) Signaling Pathway Activated damage->ja_pathway tps_up Upregulation of Terpene Synthase (TPS) Genes ja_pathway->tps_up ocs_synth Increased Synthesis of (E)-β-Ocimene Synthase tps_up->ocs_synth ebo_prod Increased (E)-β-Ocimene Production ocs_synth->ebo_prod ebo_emission Volatile Emission from Plant ebo_prod->ebo_emission predator Attraction of Natural Enemies (Predators, Parasitoids) ebo_emission->predator

Caption: Signaling cascade from herbivore attack to the emission of (E)-β-ocimene for indirect defense.

Experimental Protocols

The analysis of (E)-β-ocimene and other floral volatiles involves two primary stages: collection of the volatile compounds and their subsequent analysis.

1. Volatile Collection: Dynamic Headspace Sampling

Dynamic headspace sampling is a widely used method for collecting floral scents due to its efficiency in trapping a broad range of volatiles.[12]

  • Principle: Inert gas is passed over the floral sample enclosed in a chamber, and the gas stream carrying the emitted volatiles is then passed through an adsorbent trap.

  • Apparatus:

    • Glass chamber or poly-acetate bag to enclose the flower.

    • Air pump to provide a controlled flow of purified air (e.g., through an activated charcoal filter).

    • Adsorbent trap: A glass tube packed with a polymer adsorbent like Porapak Q, Tenax TA, or a combination thereof.

    • Flow meter to regulate the airflow.

  • Procedure:

    • A single flower or inflorescence is carefully enclosed within the sampling chamber, ensuring minimal disturbance.

    • Purified air is pushed or pulled through the chamber at a constant, known flow rate (e.g., 100-500 mL/min).

    • The air exiting the chamber, now containing the floral volatiles, is directed through the adsorbent trap.

    • Sampling is conducted for a defined period (e.g., 1-24 hours) to concentrate the volatiles onto the adsorbent material.

    • After collection, the trap is sealed and stored under appropriate conditions (e.g., -20°C) until analysis.

2. Volatile Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This is the gold standard for separating, identifying, and quantifying floral volatiles.[13][14]

  • Principle: The trapped compounds are thermally desorbed from the trap, separated based on their physicochemical properties by gas chromatography, and then identified and quantified by mass spectrometry.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a thermal desorption unit.

  • Procedure:

    • Thermal Desorption: The adsorbent trap is placed in the thermal desorption unit. It is rapidly heated (e.g., to 220-250°C) under a flow of helium, which releases the trapped volatiles into the GC injection port.[15] A cryofocusing step is often used to concentrate the sample at the head of the GC column.[15]

    • Gas Chromatography (GC): The volatilized compounds are carried by the helium carrier gas onto a capillary column (e.g., DB-WAX).[15] The column oven temperature is programmed to ramp up gradually (e.g., from 45°C to 220°C), separating the compounds based on their boiling points and affinity for the column's stationary phase.[15]

    • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • Identification and Quantification: (E)-β-ocimene is identified by comparing its retention time and mass spectrum to that of an authentic chemical standard and/or a library database (e.g., NIST). Quantification is achieved by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the standard.[13]

G_3 Experimental Workflow for Floral Scent Analysis cluster_collection Volatile Collection cluster_analysis Sample Analysis (GC-MS) cluster_data Data Processing flower Intact Flower headspace Dynamic Headspace Sampling Chamber flower->headspace trap Adsorbent Trap headspace->trap Volatile-laden air td Thermal Desorption trap->td gc Gas Chromatography (Separation) td->gc ms Mass Spectrometry (Detection) gc->ms data Data Acquisition (Chromatogram) ms->data analysis Compound ID & Quantification data->analysis

Caption: Standard workflow for the collection and analysis of floral volatiles like (E)-β-ocimene.

References

(E)-beta-Ocimene: A Volatile Primer Pheromone Shaping Honey Bee Colony Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(E)-beta-ocimene, a volatile monoterpene, has emerged as a critical primer pheromone in honey bee (Apis mellifera) colonies, exerting significant influence over worker physiology and behavior. This guide provides a comprehensive overview of its multifaceted roles, from regulating worker reproduction and accelerating behavioral maturation to mediating complex colony-level responses to nutritional stress. It details the experimental protocols used to elucidate these functions and presents quantitative data in a structured format for ease of comparison.

This compound is a key chemical signal primarily produced by the youngest members of the honey bee colony—the larvae—as well as by the queen.[1][2] Its high volatility allows for rapid and widespread dissemination throughout the hive, enabling it to act as a colony-wide signal that influences the behavior and physiology of all inhabitants.[2][3] This contrasts with less volatile pheromones that often require direct contact for transmission.[3][4]

Core Physiological and Behavioral Effects

The primer effects of this compound are fundamental to the organization and efficiency of the honey bee colony. These long-term physiological changes are crucial for maintaining the colony's social structure and adapting its workforce to changing conditions.[4][5]

Inhibition of Worker Ovary Development

One of the most significant primer effects of this compound is the inhibition of ovary development in worker bees.[3][6] In the absence of a queen or her pheromones, workers can develop their ovaries and lay unfertilized male eggs. This compound, produced by the brood, acts as a chemical signal that suppresses this reproductive potential, thereby reinforcing the queen's reproductive dominance.[6][7] This ensures that the colony's resources are directed towards raising the queen's offspring, maintaining social cohesion.[8]

Acceleration of Behavioral Maturation

This compound plays a crucial role in regulating the division of labor within the colony by accelerating the behavioral maturation of worker bees.[3][9] Specifically, exposure to this pheromone causes nurse bees to transition to foraging duties at a younger age.[2][3] This mechanism allows the colony to dynamically adjust its foraging force in response to the needs of the growing brood, which are signaled by the amount of this compound present.[3][5]

Regulation of Brood Rearing and Cannibalism

Under conditions of nutritional stress, such as a pollen dearth, this compound is instrumental in the colony's decision-making process regarding brood rearing.[1][10] The pheromone signals the presence of healthy young larvae and a viable queen.[1] In times of pollen scarcity, colonies may engage in filial cannibalism, consuming eggs and young larvae to conserve resources.[1][10] The presence of synthetic this compound has been shown to suppress this behavior, encouraging the retention and rearing of brood, thereby priming the colony to resume growth when conditions improve.[1][10][11]

Quantitative Data on this compound Effects

The following tables summarize the quantitative findings from key studies on the effects of this compound on honey bee worker physiology and behavior.

Physiological Effect This compound Treatment Observed Outcome Significance Citation
Worker Ovary Development10 larvae equivalent/caged beeSignificantly inhibited ovary development compared to control.P = 0.0301[6]
Hypopharyngeal Gland DevelopmentNot specifiedNo significant difference in gland development or protein production compared to control.P = 0.6120 (development), P = 0.1961 (protein)[3]
Behavioral Effect This compound Treatment Observed Outcome Significance Citation
Age at Onset of ForagingLow dose (5,000 larvae equivalent/day/nuclei)Accelerated onset of foraging compared to control.P<0.01
Age at Onset of ForagingHigh dose (10,000 larvae equivalent/day/nuclei)Further accelerated onset of foraging compared to low dose and control.P<0.001 (vs control), P<0.01 (vs low dose)[3]
Foraging Activity1-hour pulse of synthetic this compoundSignificantly increased overall foraging activity (non-pollen foragers).P ≤ 0.05[12]
Brood CannibalismSynthetic release equivalent to 3,744 L2-L3 larvaeSuppressed egg and young larvae cannibalism in nutritionally stressed colonies.Qualitative observation[10]

Experimental Protocols

This section details the methodologies employed in the cited research to investigate the primer effects of this compound.

Pheromone Quantification and Delivery

Volatile Collection: The emission of this compound from different larval and pupal instars was quantified using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][13][14] Larvae or pupae were placed in vials, and a SPME fiber was exposed to the headspace to adsorb the volatile compounds.[14]

Synthetic Pheromone Application: For behavioral and physiological assays, synthetic this compound was typically diluted in a carrier substance like paraffin (B1166041) oil.[6][12] To ensure a slow and continuous release, the mixture was often dispensed from vials with a small opening or through capillary release mechanisms.[1][11] Dosages were often calculated as "larvae equivalents" based on the natural emission rates determined previously.[3][6]

Behavioral Assays

Foraging Activity: To study the effect on foraging, observation hives or standard colonies were used.[12][15] The number of returning foragers (with and without pollen) was counted at regular intervals before and after the introduction of a synthetic this compound dispenser.[12]

Age at Onset of Foraging: Cohorts of newly emerged bees were marked and introduced into small observation hives (nuclei).[3] These nuclei were treated with either synthetic this compound or a control. The age at which marked bees were first observed returning from a foraging flight was recorded.[3]

Physiological Assays

Ovary Dissection and Analysis: To assess the impact on worker reproduction, caged bees were exposed to this compound for a set period (e.g., 15 days).[6] A sample of bees was then dissected under a stereomicroscope, and the stage of ovary development was scored based on a standardized scale (e.g., 0 for no follicle development to 4 for fully formed eggs).[6]

Hypopharyngeal Gland Analysis: The development of the hypopharyngeal glands, which are responsible for producing royal jelly, was assessed by dissecting the glands from worker bees of a specific age.[3] The size of the acini was measured, and the total protein content of the glands was determined using methods like the Bradford protein assay.[3]

Gene Expression Analysis: The molecular mechanisms underlying the pheromone's effects can be investigated through quantitative real-time PCR (qRT-PCR).[16][17][18] This technique measures the expression levels of specific genes in the brains of bees exposed to this compound compared to control bees.[16] Housekeeping genes are used for normalization to ensure accurate quantification.[16][19]

Signaling Pathways and Conceptual Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound research.

EBO_Signaling_Pathway cluster_source Pheromone Source cluster_signal Volatile Signal cluster_receiver Receiver (Worker Bee) cluster_response Primer Effects Young Larvae Young Larvae EBO This compound Young Larvae->EBO High Emission Queen Queen Queen->EBO Emission Worker Brain Worker Brain EBO->Worker Brain Olfactory Perception Worker Physiology Worker Physiology Worker Brain->Worker Physiology Neuroendocrine Regulation Worker Ovaries Worker Ovaries Inhibition of Ovary Development Inhibition of Ovary Development Worker Ovaries->Inhibition of Ovary Development Worker Physiology->Worker Ovaries Hormonal Signals Acceleration of Behavioral Maturation Acceleration of Behavioral Maturation Worker Physiology->Acceleration of Behavioral Maturation Increased Foraging Increased Foraging Acceleration of Behavioral Maturation->Increased Foraging Ovary_Development_Assay cluster_setup Experimental Setup cluster_treatment Treatment Application (15 days) cluster_analysis Data Collection and Analysis A Newly Emerged Worker Bees B Caged Bees (Groups) A->B C1 Control Group (Paraffin Oil) B->C1 C2 Treatment Group (this compound in Paraffin Oil) B->C2 D Dissect Ovaries C1->D After 15 days C2->D After 15 days E Score Ovary Development Stage (0-4) D->E F Statistical Comparison (e.g., Mann-Whitney U test) E->F Pheromone_Interplay cluster_pheromones Colony Pheromones cluster_effects Effects on Worker Maturation cluster_outcome Colony-Level Outcome EBO This compound (Young Larvae) Accelerate Accelerates Transition to Foraging EBO->Accelerate BEP Brood Ester Pheromone (Old Larvae) Delay Delays Transition to Foraging BEP->Delay QMP Queen Mandibular Pheromone (Queen) QMP->Delay Homeostasis Dynamic Regulation of Workforce Accelerate->Homeostasis Delay->Homeostasis

References

The Pivotal Role of (E)-β-Ocimene in Tritrophic Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Semiohemical in Plant Defense and Ecosystem Communication

Abstract

(E)-β-ocimene, a volatile acyclic monoterpene, is a critical mediator of complex ecological interactions between plants, herbivores, and their natural enemies. This technical guide provides a comprehensive overview of the ecological roles of (E)-β-ocimene within a tritrophic context. It delves into the molecular mechanisms of its biosynthesis, its function as a key component of herbivore-induced plant volatiles (HIPVs), and its influence on the behavior of herbivores and their predators and parasitoids. This document summarizes key quantitative data, details common experimental protocols for its study, and provides visual representations of the core signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the fields of chemical ecology, plant science, and drug development who are interested in the intricate chemical language that governs ecosystems.

Introduction

Plants, when attacked by herbivores, release a complex blend of volatile organic compounds (VOCs) into the atmosphere.[1][2] These herbivore-induced plant volatiles (HIPVs) serve as crucial signals in a multitrophic context, influencing the behavior of various organisms in the plant's vicinity. Among the diverse array of HIPVs, (E)-β-ocimene has emerged as a key player in mediating these interactions.[3][4][5][6][7]

This guide explores the multifaceted roles of (E)-β-ocimene, focusing on:

  • Plant Defense: How herbivory triggers the biosynthesis and release of (E)-β-ocimene as part of a sophisticated defense strategy.

  • Herbivore Interactions: The dual role of (E)-β-ocimene in both attracting and repelling various herbivorous insects.

  • Carnivore Attraction: Its well-documented function as a synomone, attracting predators and parasitoids to the location of their herbivorous prey, thereby providing indirect defense to the plant.[3][6][8]

  • Plant-Plant Communication: Its role as a signaling molecule that can prime the defenses of neighboring, undamaged plants.[3][6]

Biosynthesis and Regulation of (E)-β-Ocimene

The production of (E)-β-ocimene in plants is a tightly regulated process, primarily induced by herbivore feeding. The biosynthesis is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway.

The key enzyme responsible for the final step in (E)-β-ocimene synthesis is (E)-β-ocimene synthase (EBOS) .[3][5] This enzyme catalyzes the conversion of geranyl diphosphate (B83284) (GPP), a product of the MEP pathway, into (E)-β-ocimene.

Herbivore damage, often through oral secretions and mechanical wounding, triggers a complex signaling cascade that leads to the upregulation of EBOS gene expression. The jasmonic acid (JA) signaling pathway is the primary regulatory route for the induction of EBOS and subsequent (E)-β-ocimene emission.[5] In some cases, the salicylic (B10762653) acid (SA) pathway can act antagonistically to the JA pathway, fine-tuning the plant's defense response.

Below is a diagram illustrating the signaling pathway leading to (E)-β-ocimene production upon herbivory.

G cluster_plant_cell Plant Cell cluster_plastid Plastid cluster_nucleus Nucleus Herbivory Herbivore Feeding (Mechanical Damage + Oral Secretions) JA_Ile JA-Ile Herbivory->JA_Ile induces biosynthesis MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP EBOS (E)-β-ocimene Synthase (EBOS) GPP->EBOS catalysis EBOS->Ocimene_p Emission Emission of (E)-β-ocimene Ocimene_p->Emission JAZ JAZ Repressor MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by EBOS_gene EBOS Gene MYC2->EBOS_gene activates transcription EBOS_gene->EBOS translation COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase COI1->SCF_COI1 forms SCF_COI1->JAZ targets for degradation G Plant Plant Herbivore Herbivore Plant->Herbivore feeds on Carnivore Carnivore (Parasitoid/Predator) Plant->Carnivore attracts Herbivore->Plant induces emission of (E)-β-ocimene Carnivore->Herbivore preys on/ parasitizes G Plant Plant with Herbivore Damage Collection Headspace Volatile Collection Plant->Collection Trap Adsorbent Trap Collection->Trap Elution Solvent Elution or Thermal Desorption Trap->Elution GCMS GC-MS Analysis Elution->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

References

The Discovery and Significance of (E)-β-Ocimene in Herbivore-Induced Plant Volatiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – A comprehensive technical guide released today details the pivotal role of (E)-β-ocimene, a key volatile organic compound, in plant defense mechanisms against herbivores. This whitepaper, intended for researchers, scientists, and professionals in drug development, offers an in-depth look at the discovery, biosynthesis, and signaling pathways associated with this crucial molecule. It provides a thorough compilation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

The emission of volatile organic compounds (VOCs) is a primary strategy plants employ to defend against insect herbivory. These airborne chemicals can directly repel herbivores, attract the natural enemies of these herbivores, and prime neighboring plants for an impending attack. Among the myriad of herbivore-induced plant volatiles (HIPVs), the acyclic monoterpene (E)-β-ocimene has been identified as a near-ubiquitous and highly significant component of this chemical arsenal. Its presence has been documented across a wide range of plant species, where it plays a central role in mediating complex ecological interactions.[1][2]

This guide synthesizes current research to provide a detailed understanding of the mechanisms governing the production and release of (E)-β-ocimene following herbivore damage.

The Biosynthesis of (E)-β-Ocimene

(E)-β-ocimene is synthesized in the plastids of plant cells through the methyl-erythritol-phosphate (MEP) pathway. The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geranyl diphosphate (B83284) (GPP). The final step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), which converts GPP into (E)-β-ocimene. This enzyme is highly specific and is upregulated in response to herbivore feeding, leading to the rapid release of (E)-β-ocimene into the atmosphere.[3]

Signaling Pathways: The Jasmonic and Salicylic (B10762653) Acid Connection

The induction of (E)-β-ocimene synthesis is primarily regulated by intricate signaling pathways, with the jasmonic acid (JA) and salicylic acid (SA) pathways playing central roles. Herbivore damage, particularly from chewing insects, rapidly activates the JA pathway. This leads to the accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which in turn triggers the expression of defense-related genes, including those encoding for terpene synthases like OCS.[4][5][6]

While the JA pathway is the principal driver of the response to chewing herbivores, the SA pathway, typically associated with defense against piercing-sucking insects and biotrophic pathogens, can modulate the JA response.[7][8] The interaction between these two pathways is complex, often exhibiting an antagonistic relationship, which allows the plant to fine-tune its defensive strategy based on the specific type of herbivore it encounters.[9][10][11]

Simplified Jasmonic Acid signaling pathway for (E)-β-ocimene production.

crosstalk_pathway cluster_herbivores Herbivores cluster_signaling Signaling Pathways cluster_responses Defense Responses chewing Chewing Herbivore ja_pathway Jasmonic Acid (JA) Pathway chewing->ja_pathway Strongly Activates piercing Piercing-Sucking Herbivore piercing->ja_pathway Weakly Activates sa_pathway Salicylic Acid (SA) Pathway piercing->sa_pathway Strongly Activates ja_pathway->sa_pathway Antagonizes ocimene (E)-β-ocimene Production ja_pathway->ocimene Induces sa_pathway->ja_pathway Antagonizes other_defenses Other Defenses (e.g., PR proteins) sa_pathway->other_defenses Induces

Crosstalk between JA and SA pathways in response to different herbivores.

Quantitative Analysis of (E)-β-Ocimene Emission

The amount of (E)-β-ocimene released by a plant varies depending on the plant species, the herbivore species, and the extent of the damage. The following tables summarize quantitative data from several studies.

Plant SpeciesHerbivore(E)-β-Ocimene Emission Rate (ng g⁻¹ h⁻¹)Fold Increase vs. ControlReference
Alnus glutinosa (Alder)Cabera pusaria (larvae)Positively correlated with number of larvaeNot specified[12]
Glycine max (Soybean)Spodoptera litura (larvae)Substantially increasedNot specified[3][13]
Prunus persica (Peach)Myzus persicae (aphid)Significant component of induced volatilesNot specified[14]
Phaseolus lunatus (Lima Bean)Tetranychus urticae (spider mite)Significant component of induced volatilesNot specified[9]
Camellia sinensis (Tea Plant)Tea geometridSignificantly increasedNot specified[15]

Note: Emission rates can be influenced by various factors including temperature, light, and time of day. Direct comparison between studies should be made with caution.

Experimental Protocols

The identification and quantification of (E)-β-ocimene and other HIPVs rely on precise and sensitive analytical techniques. The following are generalized protocols for key experimental procedures.

Headspace Volatile Collection

This method is used to capture the volatile compounds released by plants into the air.

Objective: To collect herbivore-induced plant volatiles for subsequent analysis.

Materials:

  • Live plants and herbivores

  • Volatile collection chambers (e.g., glass cylinders, PET oven bags)[16]

  • Air pump or vacuum source

  • Flowmeter

  • Purified air source (e.g., passed through an activated charcoal filter)

  • Adsorbent tubes (e.g., containing Tenax® TA or a combination of adsorbents)[16]

  • Teflon tubing

Procedure:

  • Plant Infestation: Place the herbivore(s) on the plant to be tested. The number of herbivores and the duration of feeding should be standardized. A control plant without herbivores should be run in parallel.

  • Chamber Setup: Carefully enclose the plant or the specific leaves of interest within the volatile collection chamber. Ensure a tight seal to prevent the entry of ambient air and the loss of volatiles.

  • Airflow: Create a "push-pull" system. Push purified air into the chamber at a controlled rate (e.g., 600 mL/min) and pull air out of the chamber through an adsorbent tube at a slightly lower rate (e.g., 400 mL/min).[17] This creates a slight positive pressure within the chamber, preventing contamination from outside air.

  • Collection: Continue the airflow for a predetermined period (e.g., 4-8 hours) to allow for the sufficient trapping of volatiles onto the adsorbent material in the tube.

  • Sample Storage: After collection, cap the adsorbent tubes and store them at a low temperature (e.g., 4°C or -20°C) until analysis to prevent the degradation of the trapped compounds.

volatile_collection_workflow cluster_setup Experimental Setup cluster_airflow Airflow System cluster_analysis Analysis plant Plant with Herbivore chamber Collection Chamber adsorbent_tube Adsorbent Tube chamber->adsorbent_tube Pull air_in Purified Air In air_in->chamber Push pump Pump adsorbent_tube->pump gcms GC-MS Analysis adsorbent_tube->gcms Thermal Desorption

Workflow for dynamic headspace volatile collection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the individual components of a complex volatile mixture.

Objective: To separate, identify, and quantify (E)-β-ocimene from the collected volatile samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Thermal desorption unit (for adsorbent tubes)

  • Helium (carrier gas)

  • (E)-β-ocimene standard for identification and quantification

  • Internal standard (e.g., n-nonane or toluene) for quantification

Procedure:

  • Thermal Desorption: The adsorbent tube containing the collected volatiles is placed in a thermal desorption unit. The tube is heated, and the trapped compounds are released into a cooled trap. The trap is then rapidly heated, injecting the volatiles into the GC column.

  • Gas Chromatography: The volatile compounds are carried by an inert gas (helium) through a long, thin capillary column. The column is coated with a stationary phase. Compounds separate based on their boiling points and their affinity for the stationary phase. The oven temperature is programmed to increase over time to facilitate the separation of compounds with different volatilities.

  • Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment into charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST library) for tentative identification. Confirmation is achieved by comparing the retention time and mass spectrum of the sample peak to that of an authentic (E)-β-ocimene standard run under the same conditions.[18][19]

  • Quantification: The amount of (E)-β-ocimene is determined by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the (E)-β-ocimene standard. An internal standard added to the sample can be used to correct for variations in injection volume and instrument response.[19]

Conclusion

The discovery of (E)-β-ocimene as a key herbivore-induced plant volatile has significantly advanced our understanding of plant-insect interactions. Its production, orchestrated by the jasmonic and salicylic acid signaling pathways, represents a sophisticated and widespread defense mechanism. The methodologies outlined in this guide provide a framework for the continued investigation of this and other important signaling molecules. For researchers in plant science and drug development, a deeper understanding of these natural defense systems may unlock new strategies for crop protection and the discovery of novel bioactive compounds.

References

The Regulation of (E)-beta-ocimene Emission in Response to Herbivory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-beta-ocimene is an acyclic monoterpene volatile organic compound (VOC) ubiquitously emitted by plants. It plays a crucial role in plant defense against herbivores, acting as a component of herbivore-induced plant volatiles (HIPVs). These HIPVs can directly repel herbivores, attract natural enemies of herbivores (indirect defense), and prime neighboring plants for an impending attack.[1][2][3][4] The emission of this compound is not constitutive but is instead tightly regulated and induced upon herbivore feeding. This guide provides an in-depth technical overview of the molecular mechanisms governing the emission of this compound in response to herbivory, focusing on the signaling cascades, biosynthetic pathways, and experimental methodologies used in its study.

Data Presentation: Quantitative Analysis of this compound Emission and Gene Expression

The following tables summarize quantitative data from various studies on the induction of this compound emission and the expression of the corresponding synthase gene in response to herbivory.

Table 1: Herbivore-Induced Emission of this compound

Plant SpeciesHerbivoreFold Increase in this compound EmissionReference
Medicago truncatulaSpodoptera exigua2-fold[5]
Pyrus betuleafoliaSpodoptera lituraSignificantly increased[1][3]
Glycine max (Soybean)Spodoptera lituraSignificantly induced[6][7]
Lotus japonicusSpider mitesIncreased levels detected[8]
Phaseolus lunatus (Lima bean)Tetranychus urticae (Spider mites)Synergistically increased with JA application[9]

Table 2: Herbivore-Induced Expression of this compound Synthase (EBOS) Gene

Plant SpeciesHerbivore/TreatmentGeneFold Increase in ExpressionReference
Medicago truncatulaSpodoptera exiguaMtEBOSSignificantly accumulates[5]
Medicago truncatulaJasmonic acidMtEBOSSignificantly accumulates[5]
Pyrus betuleafoliaSpodoptera lituraPbeOCSUpregulated[1][3]
Arabidopsis thalianaMechanical wounding, Jasmonic acidAtTPS03Upregulated[10]
Camellia sinensis (Tea)Tea geometridsCsBOS1Day-low, night-high variation[11]

Signaling Pathways Regulating this compound Emission

The induction of this compound emission upon herbivory is a complex process initiated by the plant's recognition of the herbivore and mediated by a sophisticated signaling network. Key components of this network include calcium signaling, mitogen-activated protein kinase (MAPK) cascades, and phytohormonal pathways, primarily involving jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Early Signaling Events: Calcium and MAPK Cascades

Herbivore feeding, including mechanical damage and the introduction of oral secretions, triggers rapid, early signaling events.[12] One of the earliest responses is a cytosolic influx of calcium ions (Ca2+), creating a specific Ca2+ signature that acts as a second messenger.[12][13][14][15] This Ca2+ signal is decoded by calcium-binding proteins like calmodulins (CaMs) and calcium-dependent protein kinases (CDPKs), which then activate downstream signaling components.[12][15][16]

Following the Ca2+ influx, mitogen-activated protein kinase (MAPK) cascades are activated.[17][18] In plants, specific MAPKs such as Salicylic Acid-Induced Protein Kinase (SIPK) and Wound-Induced Protein Kinase (WIPK) are activated by wounding and herbivore oral secretions.[17] These MAPK cascades play a crucial role in transducing the initial damage signals into downstream phytohormonal responses.[17][19]

Early_Signaling_Events herbivory Herbivore Feeding (Mechanical Damage + Oral Secretions) ca2_influx Cytosolic Ca2+ Influx herbivory->ca2_influx ca_sensors Ca2+ Sensors (CaM, CDPKs) ca2_influx->ca_sensors mapk_cascade MAPK Cascade Activation (SIPK, WIPK) ca_sensors->mapk_cascade phytohormone_biosynthesis Phytohormone Biosynthesis (JA, SA) mapk_cascade->phytohormone_biosynthesis

Early signaling events in herbivore-induced defense.
Phytohormonal Regulation: The Central Role of Jasmonic Acid

The jasmonic acid (JA) signaling pathway is the primary regulator of defenses against chewing herbivores.[20] Herbivore damage leads to the synthesis of JA, which then binds to its receptor, COI1. This binding leads to the degradation of Jasmonate-ZIM domain (JAZ) repressor proteins, thereby activating transcription factors such as MYC2, which in turn upregulate the expression of defense-related genes, including this compound synthase (EBOS).[21] Exogenous application of JA has been shown to induce the expression of EBOS and the emission of this compound, mimicking the effects of herbivory.[5][8][10]

Crosstalk with Salicylic Acid

The salicylic acid (SA) pathway, primarily associated with defense against biotrophic pathogens and piercing-sucking insects, often exhibits an antagonistic relationship with the JA pathway.[20][22][23] In some instances, herbivore feeding can induce SA accumulation, which can then suppress JA-mediated defenses.[23] However, the crosstalk between SA and JA is complex and can also be synergistic depending on the specific plant-herbivore interaction.[20][22] For example, in Lima bean, combined application of JA and SA can have different outcomes on herbivore preference at different time points, suggesting a dynamic interplay.[22]

Phytohormonal_Regulation herbivory Herbivore Damage ja_pathway Jasmonic Acid (JA) Pathway herbivory->ja_pathway sa_pathway Salicylic Acid (SA) Pathway herbivory->sa_pathway myc2 MYC2 Transcription Factor ja_pathway->myc2 sa_pathway->ja_pathway Antagonistic Crosstalk ebos_gene This compound Synthase Gene myc2->ebos_gene ocimene_emission This compound Emission ebos_gene->ocimene_emission

Phytohormonal control of this compound emission.

Biosynthesis of this compound

This compound is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3] The final step in its biosynthesis is the conversion of geranyl diphosphate (B83284) (GPP) to this compound, a reaction catalyzed by the enzyme this compound synthase (EBOS), a member of the terpene synthase (TPS) family.[3][5][24][25] The herbivore-induced signaling cascades culminate in the transcriptional upregulation of the EBOS gene, leading to increased enzyme production and subsequent emission of this compound.[8]

Biosynthesis_Pathway mep MEP Pathway (in Plastids) gpp Geranyl Diphosphate (GPP) mep->gpp ebos This compound Synthase (EBOS) gpp->ebos ocimene This compound ebos->ocimene

Biosynthesis of this compound.

Experimental Protocols

Collection and Analysis of Plant Volatiles

A standard method for collecting herbivore-induced volatiles is dynamic headspace sampling.[26][27]

  • Plant Material and Herbivore Treatment: Plants are grown under controlled conditions. A set of plants is subjected to herbivory by placing a specific number of herbivores (e.g., Spodoptera litura larvae) on the leaves. Control plants are left undamaged.

  • Volatile Collection: The plant (or a single leaf) is enclosed in a volatile collection chamber (e.g., a glass vessel). Purified air is pushed through the chamber, and the air exiting the chamber is pulled through an adsorbent trap containing a polymer like Porapak Q or Tenax TA to capture the volatiles. Collection is typically carried out for a defined period (e.g., 24 hours).

  • Sample Analysis: The collected volatiles are eluted from the trap using a solvent (e.g., dichloromethane) or thermally desorbed directly into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation, identification, and quantification.[28][29][30] Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.

Volatile_Collection_Workflow plant_prep Plant Preparation (Control vs. Herbivore-Infested) headspace_sampling Dynamic Headspace Sampling (Enclose plant, pass air through trap) plant_prep->headspace_sampling elution Volatile Elution/Desorption (Solvent or Thermal) headspace_sampling->elution gcms GC-MS Analysis (Separation, Identification, Quantification) elution->gcms data_analysis Data Analysis (Comparison of volatile profiles) gcms->data_analysis

General workflow for plant volatile collection and analysis.
Quantification of Gene Expression

Reverse transcription-quantitative PCR (RT-qPCR) is a common method to quantify the expression levels of EBOS and other defense-related genes.[31][32]

  • RNA Extraction and cDNA Synthesis: Leaf tissue is harvested from control and herbivore-treated plants at different time points. Total RNA is extracted using a suitable kit, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using reverse transcriptase.

  • qPCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for the target gene (e.g., EBOS), and a suitable fluorescent dye (e.g., SYBR Green). The amplification of the target gene is monitored in real-time.

  • Data Analysis: The expression level of the target gene is normalized to the expression of one or more stably expressed reference genes (housekeeping genes).[31][33] The relative fold change in gene expression in the herbivore-treated samples compared to the control is then calculated.

Gene_Expression_Workflow sample_collection Sample Collection (Control & Herbivore-Treated) rna_extraction Total RNA Extraction sample_collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr data_normalization Data Normalization & Analysis qpcr->data_normalization

Workflow for RT-qPCR analysis of gene expression.

Conclusion

The regulation of this compound emission in response to herbivory is a multifaceted process involving rapid early signaling events, complex phytohormonal crosstalk, and transcriptional activation of the biosynthetic pathway. The jasmonic acid pathway serves as the central regulatory hub for inducing the expression of this compound synthase, the key enzyme in the production of this important defense volatile. Understanding these intricate regulatory networks is crucial for developing novel strategies for crop protection and for exploring the potential of plant-derived compounds in various applications, including pharmaceuticals and pest management. Further research into the specific transcription factors and the epigenetic regulation of EBOS genes will provide a more complete picture of this vital plant defense mechanism.[34][35]

References

An In-depth Technical Guide to the Physical and Chemical Properties of trans-β-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-β-Ocimene, an acyclic monoterpene, is a naturally occurring volatile organic compound found in a wide variety of plants and fruits. It is a significant component of many essential oils and contributes to their characteristic aroma. Beyond its use in the fragrance and flavor industries, trans-β-ocimene is gaining attention in scientific research for its role in plant defense mechanisms, plant-plant communication, and potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of trans-β-ocimene, detailed experimental protocols for their determination, and a visualization of its involvement in biological and chemical processes.

Physical Properties of trans-β-Ocimene

The physical characteristics of trans-β-ocimene are crucial for its identification, purification, and application in various scientific and industrial contexts. A summary of its key physical properties is presented in the table below.

PropertyValueUnit
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, herbaceous, woody, citrus, green, tropical
Boiling Point 176 - 178°C at 760 mmHg
Flash Point 56.1°C
Density ~0.80g/mL at 20°C
Refractive Index ~1.485at 20°C
Vapor Pressure 1.56mmHg at 25°C
Solubility in Water 6.923mg/L at 25°C (estimated)
Solubility in Organic Solvents Soluble in alcohol, acetone, chloroform, ether
logP (Octanol-Water Partition Coefficient) ~4.3

Chemical Properties and Reactivity

trans-β-Ocimene is an unsaturated hydrocarbon, making it susceptible to various chemical reactions. Its reactivity is a key aspect of its biological functions and potential applications.

  • Instability: As an acyclic terpene with conjugated double bonds, ocimene is unstable in the presence of air and light, where it can undergo oxidation and polymerization.[1]

  • Oxidation: The double bonds in trans-β-ocimene are susceptible to oxidation by atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•).[2][3][4][5] This oxidation is a key process in atmospheric chemistry and can lead to the formation of secondary organic aerosols.[4]

  • Isomerization: Under thermal conditions, cis-β-ocimene can undergo a[6]-hydride shift to form allo-ocimene, a more stable conjugated triene.[7][8][9][10] This isomerization is a significant transformation that can occur during processing or storage at elevated temperatures.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of trans-β-ocimene, intended for a laboratory setting.

Determination of Boiling Point (Micro Method)[6][12][13]

This method is suitable for small sample volumes of volatile liquids.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • Attach the small test tube containing 0.5-1 mL of trans-β-ocimene to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place the sealed-end-up capillary tube into the test tube.

  • Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the side arm of the Thiele tube.

  • Gently heat the side arm of the Thiele tube with a small flame or in a controlled temperature oil bath.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density using a Pycnometer[1][14][15][16][17]

Apparatus:

  • Pycnometer (a specific volume glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with a small amount of water exiting the capillary in the stopper. Dry the outside of the pycnometer thoroughly.

  • Weigh the pycnometer filled with water. Record this mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with trans-β-ocimene and repeat steps 3 and 4.

  • Weigh the pycnometer filled with trans-β-ocimene. Record this mass (m₃).

  • Calculate the density of trans-β-ocimene using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Aqueous Solubility (Shake-Flask Method)[8][18][19][20][21]

This method is suitable for determining the solubility of sparingly soluble organic compounds in water.

Apparatus:

  • Glass flasks with stoppers

  • Shaking incubator or magnetic stirrer with a constant temperature bath

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Add an excess amount of trans-β-ocimene to a known volume of distilled water in a glass flask. The presence of an undissolved phase is necessary to ensure saturation.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer in a constant temperature bath (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the phases to separate.

  • Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved ocimene is transferred. Centrifugation can be used to aid separation.

  • Quantify the concentration of trans-β-ocimene in the aqueous sample using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • The determined concentration represents the aqueous solubility of trans-β-ocimene at the specified temperature.

Determination of Refractive Index using an Abbe Refractometer[9][22][23][24][25]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper or pipette

  • Lens cleaning tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Turn on the refractometer and the constant temperature water circulator set to the desired temperature (e.g., 20°C). Allow the instrument to stabilize.

  • Clean the prism surfaces of the refractometer using a soft lens tissue and a suitable solvent. Allow the solvent to evaporate completely.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Using a clean dropper, place a few drops of trans-β-ocimene onto the lower prism.

  • Close the prisms firmly. The liquid should spread evenly between the two prisms.

  • Look through the eyepiece and adjust the focus until the crosshairs are sharp.

  • Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs. If color fringing is observed, adjust the dispersion compensator to obtain a sharp, black-and-white boundary.

  • Read the refractive index value from the scale.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[26][27][28][29][30][31]

GC-MS is a powerful technique for the identification and quantification of volatile compounds like trans-β-ocimene.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

Procedure:

  • Sample Preparation: Prepare a dilute solution of trans-β-ocimene in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). For quantitative analysis, prepare a series of calibration standards of known concentrations and add a suitable internal standard.

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • Data Acquisition: Acquire the data in full scan mode.

  • Data Analysis:

    • Identification: Identify the peak corresponding to trans-β-ocimene by comparing its retention time and mass spectrum with that of a pure standard or by matching the mass spectrum with a library database (e.g., NIST).

    • Quantification: For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of trans-β-ocimene to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of trans-β-ocimene in the sample from this calibration curve.

Signaling Pathways and Chemical Transformations

Plant Defense Signaling Primed by β-Ocimene

β-Ocimene acts as a signaling molecule in plant-plant communication, priming defense responses in neighboring plants against herbivory.[6][11][12][13] The following diagram illustrates the key molecular events involved in this priming effect in Arabidopsis thaliana.

Plant_Defense_Signaling cluster_nucleus Nucleus b_ocimene β-Ocimene (VOC) receptor Putative Receptor b_ocimene->receptor Perception HACs Histone Acetyltransferases (HAC1, HAC5, HAM1) receptor->HACs Activation histones Histones HACs->histones Acetylation HDA6 Histone Deacetylase (HDA6) acetylated_histones Acetylated Histones HDA6->acetylated_histones Deacetylation ERFs ERF8 & ERF104 Genes acetylated_histones->ERFs Chromatin Remodeling (Increased Accessibility) transcription Increased Transcription ERF_proteins ERF8 & ERF104 Transcription Factors transcription->ERF_proteins defense_genes Defense-Related Genes ERF_proteins->defense_genes Upregulation defense_response Primed Defense Response (Anti-herbivore) defense_genes->defense_response Leads to

Caption: β-Ocimene induced plant defense signaling pathway.

Thermal Isomerization of cis-β-Ocimene

At elevated temperatures, cis-β-ocimene undergoes a pericyclic reaction, specifically a[6]-hydride shift, to form the more thermodynamically stable isomer, allo-ocimene.[7][8][9][10][14] This reaction proceeds through a cyclic transition state.

Thermal_Isomerization reactant cis-β-Ocimene ts Cyclic Transition State ([1,5]-Hydride Shift) reactant->ts Heat (Δ) product Allo-ocimene ts->product

Caption: Thermal isomerization of cis-β-ocimene to allo-ocimene.

Conclusion

trans-β-Ocimene is a multifaceted monoterpene with well-defined physical and chemical properties. Its reactivity, particularly its propensity for oxidation and isomerization, is fundamental to its biological roles and requires careful consideration during handling and analysis. The detailed experimental protocols provided in this guide offer a practical framework for researchers to accurately characterize this compound. Furthermore, the visualization of its involvement in plant defense signaling and its chemical transformations provides a deeper understanding of its significance in both biological and chemical contexts. As research into the pharmacological potential of terpenes continues to expand, a thorough understanding of the properties of individual compounds like trans-β-ocimene will be indispensable for future advancements in drug development and other scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (E)-beta-Ocimene using SPME-GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-beta-ocimene is a monoterpene known for its sweet, herbaceous, and floral aroma, contributing significantly to the fragrance of many plants and essential oils. Its accurate quantification is crucial in various fields, including flavor and fragrance analysis, agricultural science, and the quality control of botanical products. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient method for the determination of volatile compounds like this compound.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using SPME-GC/MS.

Principle of the Method

SPME utilizes a fiber coated with a stationary phase to extract and concentrate analytes from a sample's headspace.[3] The fiber is then introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation. The separated compounds are subsequently detected and quantified by a mass spectrometer. This technique is particularly advantageous for volatile compounds in complex matrices as it minimizes matrix effects and sample preparation time.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound standard: Analytical grade, for calibration curve preparation.

  • Internal Standard (IS): e.g., n-Tridecane or other suitable non-interfering compound.

  • Solvent: Methanol or ethanol (B145695) (analytical grade) for stock solution preparation.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and enhance the release of volatiles.

  • Sample Vials: 10 mL or 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • SPME Fiber Assembly: A fiber with a coating of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for broad-range volatile analysis, including terpenes.[4][5]

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for terpene analysis.[6]

  • SPME Autosampler: For automated and reproducible extraction and injection.

Sample Preparation
  • Solid Samples (e.g., plant material): Accurately weigh a representative amount of the homogenized sample (e.g., 0.2 - 1.0 g) into a headspace vial.[7]

  • Liquid Samples (e.g., essential oils, beverages): Pipette a known volume or weight of the liquid sample into a headspace vial. Dilution with a suitable solvent may be necessary.

  • Addition of Salt: Add a known amount of NaCl (e.g., 1 mL of saturated solution or a specific weight) to the vial to enhance the release of this compound into the headspace.[5][7]

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-70°C) for a specific time (e.g., 10-60 minutes) with agitation to facilitate the partitioning of volatiles into the headspace.[4][7]

SPME-GC/MS Analysis
  • SPME Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injector.[7]

  • Extraction: Expose the conditioned SPME fiber to the headspace of the equilibrated sample vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.[4][7]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector port for thermal desorption of the analytes onto the GC column (e.g., at 250°C for 2-5 minutes).[5][7]

  • GC Separation: The GC oven temperature program should be optimized to achieve good separation of this compound from other matrix components. A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280°C).[4][5]

  • MS Detection: The mass spectrometer should be operated in full scan mode for qualitative identification and selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification. The quantification ion for this compound is typically m/z 93.[8]

Calibration and Quantification

An external standard calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area ratio of this compound to the internal standard is plotted against the concentration ratio. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of terpenes using SPME-GC/MS. While specific data for this compound can vary depending on the matrix and exact experimental conditions, this table provides a general overview of the expected method performance.

ParameterTypical RangeReference
**Linearity (R²) **> 0.99[9]
Limit of Detection (LOD) 1 - 10 ng/L[9]
Limit of Quantification (LOQ) 5 - 50 ng/L[10]
Repeatability (RSD%) < 10%[10]
Accuracy (Recovery %) 90 - 110%[1][2]

Visualizations

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis SPME-GC/MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Vial Headspace Vial Sample->Vial Add_Salt Add NaCl Vial->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Equilibrate Equilibrate (Heat & Agitate) Add_IS->Equilibrate SPME_Extract SPME Headspace Extraction Equilibrate->SPME_Extract GC_Inject Thermal Desorption in GC Injector SPME_Extract->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detect MS Detection (Scan/SIM) GC_Separation->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

SPME_Optimization center_node SPME Efficiency param1 Fiber Coating param1->center_node param2 Extraction Time param2->center_node param3 Extraction Temperature param3->center_node param4 Sample Volume param4->center_node param5 Salt Concentration param5->center_node

Caption: Key parameters for SPME method optimization.

References

Application Notes and Protocols for the Functional Characterization of Ocimene Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-β-ocimene is a monoterpene volatile organic compound found in a wide variety of plants. It plays a crucial role in plant defense against herbivores and pathogens, and also acts as an attractant for pollinators.[1][2][3] The biosynthesis of (E)-β-ocimene is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), which belongs to the terpene synthase (TPS) family of enzymes.[1][4] These enzymes convert geranyl diphosphate (B83284) (GPP) into (E)-β-ocimene.[4][5] The functional characterization of ocimene synthase genes is essential for understanding plant secondary metabolism and for potential applications in agriculture and the development of novel pest control strategies.[6][7] This document provides detailed protocols and application notes for the functional characterization of ocimene synthase genes, from gene identification and cloning to in vitro and in vivo functional analysis.

Experimental Workflow

The overall workflow for the functional characterization of an ocimene synthase gene involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_gene_identification Gene Identification & Cloning cluster_protein_expression Protein Expression cluster_in_vitro_analysis In Vitro Functional Analysis cluster_in_vivo_analysis In Vivo Functional Analysis a RNA Extraction b cDNA Synthesis a->b c PCR Amplification of OCS Gene b->c d Cloning into Expression Vector c->d e Transformation into E. coli d->e f IPTG Induction e->f g Cell Lysis & Protein Extraction f->g h Enzyme Assay with GPP g->h i SPME of Volatiles h->i j GC-MS Analysis i->j k Product Identification j->k l Agrobacterium-mediated Plant Transformation k->l m Analysis of Transgenic Plant Volatiles l->m n Herbivore Bioassays m->n

Caption: A generalized workflow for the functional characterization of ocimene synthase genes.

Experimental Protocols

Protocol 1: Gene Cloning and Heterologous Expression in E. coli

This protocol describes the cloning of a candidate ocimene synthase gene into an expression vector and its subsequent expression in Escherichia coli.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. PCR Amplification and Cloning:

  • Design primers to amplify the full-length open reading frame (ORF) of the candidate ocimene synthase gene.

  • Perform PCR to amplify the gene from the cDNA.

  • Clone the PCR product into a suitable E. coli expression vector, such as pET-30a(+) or pET100/D-TOPO.[1][5]

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

3. Heterologous Protein Expression:

  • Transform the sequence-verified expression plasmid into an E. coli expression strain, such as BL21 (DE3).[1][5]

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6.[5]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[5]

  • Incubate the culture at a lower temperature (e.g., 18°C) for an extended period (e.g., 20 hours) to enhance the production of soluble protein.[5]

  • Harvest the cells by centrifugation.

4. Protein Extraction:

  • Resuspend the cell pellet in an extraction buffer (e.g., 50 mM MOPS, pH 7.0, 10% glycerol, 5 mM MgCl₂, 5 mM DTT, 5 mM Na₂S₂O₅, and 1% (w/v) polyvinylpyrrolidone-40).[8]

  • Lyse the cells by sonication on ice.[5]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the crude protein extract.

Protocol 2: In Vitro Enzyme Assay

This protocol details the procedure for determining the enzymatic activity of the recombinant ocimene synthase.

1. Reaction Setup:

  • Prepare a reaction mixture containing the following components in a final volume of 500 µL:

    • Crude protein extract (approximately 100-200 µg of total protein)

    • 10 µM Geranyl diphosphate (GPP) as the substrate[5]

    • Assay buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.2 mM Na₂WO₄, 0.05 mM MnCl₂, 0.1 mM NaF, 1 mM dithiothreitol, and 10% (v/v) glycerol)[5]

  • Include a negative control using protein extract from E. coli transformed with an empty vector.[5]

2. Incubation and Volatile Trapping:

  • Incubate the reaction mixture at 30°C for 1 hour.[5]

  • Trap the volatile products using Solid Phase Microextraction (SPME) with a 65 µm polydimethylsiloxane (B3030410) (PDMS) fiber for 30 minutes at 30°C.[1][5]

3. GC-MS Analysis:

  • Analyze the trapped volatiles by gas chromatography-mass spectrometry (GC-MS).

  • Use a suitable column, such as an Rxi-5Sil column (30 m × 0.25 mm × 0.25 µm).[1][5]

  • The GC oven temperature program can be set as follows: initial temperature of 50°C for 0.5 min, then ramp to 150°C at 25°C/min, and finally to 260°C at 40°C/min.[9]

  • Identify the product by comparing its retention time and mass spectrum with that of an authentic (E)-β-ocimene standard.[1][5]

Protocol 3: In Vivo Functional Analysis using Transgenic Plants

This protocol outlines the steps for the in vivo characterization of an ocimene synthase gene by overexpressing it in a model plant system.

1. Plant Transformation:

  • Subclone the ocimene synthase ORF into a plant expression vector suitable for Agrobacterium-mediated transformation.

  • Transform Agrobacterium tumefaciens with the resulting plasmid.

  • Transform a suitable plant species (e.g., Nicotiana benthamiana for transient expression or Arabidopsis thaliana for stable transformation) using the floral dip or leaf disc method.

2. Analysis of Volatiles from Transgenic Plants:

  • Collect volatiles from the headspace of transgenic and wild-type control plants using a dynamic headspace collection system or SPME.

  • Analyze the collected volatiles by GC-MS to confirm the production of (E)-β-ocimene in the transgenic plants.[6]

3. Herbivore Bioassays:

  • Conduct choice and no-choice feeding assays with a relevant herbivore to assess the effect of (E)-β-ocimene production on plant defense.[6]

  • In a choice assay, place a herbivore in an arena with leaves from both transgenic and wild-type plants and record its feeding preference.[6]

  • In a no-choice assay, confine herbivores to either transgenic or wild-type plants and measure parameters such as larval mortality or weight gain.[1]

Data Presentation

Quantitative data from the functional characterization of ocimene synthase genes should be summarized in clear and concise tables for easy comparison.

Table 1: Product Profile of Recombinant Ocimene Synthase from in vitro Enzyme Assay

EnzymeSubstrateMajor Product% of Total ProductsMinor Products% of Total ProductsReference
Ama0a23 (Snapdragon)GPP(E)-β-ocimene97%(Z)-β-ocimene, Myrcene2%, 1%[8]
PbeOCS (Pear)GPP(E)-β-ocimeneMajor product(Z)-β-ocimeneTrace amount[5]
GmOCS (Soybean)GPP(E)-β-ocimene94.27%(Z)-β-ocimene, Linalool3.47%, 2.26%[6]
FhTPS7 (Freesia)GPPMyrcene41.9%cis-ocimene, trans-ocimene21.3%, 16.6%[10]
AtTPS03 (Arabidopsis)GPP(E)-β-ocimene94%(Z)-β-ocimene, Myrcene4%, 2%[11]

Table 2: Substrate Specificity of Recombinant Ocimene Synthases

EnzymeGPPNPPFPPGGPPReference
PbeOCS (Pear)+---[5]
GmOCS (Soybean)+---[6]
AoTPS7 (Aquilegia)+++-[2]
TPS25 (Tomato)+---[12]

'+' indicates activity, '-' indicates no activity.

Signaling Pathway

The expression of ocimene synthase genes is often induced by herbivory through the jasmonic acid (JA) signaling pathway.

signaling_pathway cluster_stimulus Stimulus cluster_signaling Signal Transduction cluster_response Response herbivory Herbivore Feeding ja_biosynthesis Jasmonic Acid (JA) Biosynthesis herbivory->ja_biosynthesis ja_accumulation JA Accumulation ja_biosynthesis->ja_accumulation coi1 COI1 ja_accumulation->coi1 binds to jaz JAZ Repressor coi1->jaz promotes degradation of myc2 MYC2 Transcription Factor jaz->myc2 represses ocs_gene Ocimene Synthase (OCS) Gene myc2->ocs_gene activates ocs_expression OCS Gene Expression ocs_gene->ocs_expression ocimene_synthesis (E)-β-ocimene Synthesis ocs_expression->ocimene_synthesis

Caption: Jasmonic acid signaling pathway leading to the expression of ocimene synthase genes.

In response to herbivore feeding, the biosynthesis and accumulation of jasmonic acid are triggered.[11] JA then promotes the degradation of JAZ repressor proteins, which in turn releases the transcription factor MYC2. Activated MYC2 can then bind to the promoter of the ocimene synthase gene, leading to its expression and the subsequent synthesis of (E)-β-ocimene. This volatile compound can then act as a direct defense against the herbivore or attract its natural enemies.[6][11]

References

protocol for in vitro enzymatic assay of (E)-beta-ocimene synthase

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the In Vitro Enzymatic Assay of (E)-beta-ocimene Synthase

Introduction

This compound is a volatile monoterpene commonly found in plants, playing significant roles in attracting pollinators and in direct or indirect plant defense against herbivores.[1][2] The biosynthesis of this compound is catalyzed by the enzyme this compound synthase (EC 4.2.3.106), a member of the terpene synthase (TPS) family of enzymes.[3][4] This enzyme facilitates the conversion of the acyclic precursor geranyl diphosphate (B83284) (GPP) into this compound.[2][5]

The functional characterization of this compound synthase is crucial for understanding plant metabolic pathways, developing insect-resistant crops, and for synthetic biology applications aimed at producing valuable fragrances and chemicals.[6][7] In vitro enzymatic assays using recombinant protein expressed in microbial hosts like Escherichia coli are fundamental for confirming enzyme function, determining substrate specificity, and analyzing kinetic parameters.[6][8] This document provides a detailed protocol for the expression of recombinant this compound synthase, the execution of the in vitro enzymatic assay, and the subsequent analysis of its products.

Materials and Reagents

  • Enzyme Expression and Purification:

    • E. coli expression strain (e.g., BL21 (DE3))

    • Expression vector with cloned this compound synthase cDNA (e.g., pET32a-OCS)

    • Luria-Bertani (LB) medium and appropriate antibiotic

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

    • Lysozyme (B549824)

    • DNase I

    • Ni-NTA Agarose or other affinity chromatography column

    • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

    • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

    • Dialysis Buffer/Storage Buffer (e.g., 10 mM MOPS, pH 7.0, 10% glycerol)

  • Enzymatic Assay:

    • Purified recombinant this compound synthase

    • Geranyl diphosphate (GPP) substrate stock solution

    • Assay Buffer (5X stock): 50 mM MOPS (pH 7.0), 50 mM MgCl₂, 1 mM MnCl₂, 5 mM Dithiothreitol (DTT), 50% (v/v) glycerol

    • Nuclease-free water

    • n-Hexane or n-Pentane (GC grade), containing an internal standard (e.g., nonyl acetate (B1210297) or isobutylbenzene)

    • 2 mL glass GC vials with screw caps (B75204) and septa

  • Equipment:

    • Incubator shaker

    • Centrifuge

    • Sonicator or French press

    • FPLC or chromatography columns

    • Spectrophotometer (for protein quantification)

    • Thermomixer or water bath

    • Vortex mixer

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Protocols

Part 1: Recombinant Enzyme Expression and Purification

This protocol describes the expression of a His-tagged this compound synthase in E. coli and its subsequent purification.

  • Transformation: Transform the expression vector containing the this compound synthase gene into a suitable E. coli expression strain (e.g., BL21 (DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate for 16-20 hours at 18-20°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes. Lyse the cells completely using sonication or a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble recombinant protein.

  • Affinity Purification: Purify the His-tagged protein from the clarified lysate using a Ni-NTA affinity column according to the manufacturer's instructions.[6]

  • Buffer Exchange: Exchange the purified protein into a suitable storage buffer (e.g., 10 mM MOPS pH 7.0, 10% glycerol) using dialysis or a desalting column.

  • Quantification and Quality Check: Determine the protein concentration using a Bradford or BCA assay. Verify purity by running an SDS-PAGE gel. Store the purified enzyme at -80°C.

Part 2: In Vitro Enzymatic Assay

This protocol details the setup of the enzymatic reaction and the extraction of volatile products.

  • Reaction Setup: In a 2 mL glass GC vial, prepare the reaction mixture on ice as described in Table 1. A negative control using heat-inactivated enzyme or protein extract from an empty vector control should always be included.[9]

  • Solvent Overlay: Carefully add 500 µL of n-Hexane (containing an internal standard) on top of the aqueous reaction mixture. This organic layer will trap the volatile products as they are formed. Do not vortex at this stage.

  • Incubation: Tightly cap the vial and incubate the reaction at 30°C for 1-2 hours in a thermomixer or shaking water bath.

  • Reaction Termination and Extraction: Stop the reaction by vigorously vortexing the vial for 30 seconds. This denatures the enzyme and simultaneously extracts the terpene products into the organic layer.

  • Phase Separation: Centrifuge the vial at 1,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Sample Preparation for GC-MS: Carefully transfer ~400 µL of the upper organic layer to a new GC vial with a microinsert for analysis.

Part 3: Product Analysis by GC-MS

This protocol outlines the analysis of the extracted products.

  • GC-MS Method: Analyze a 1 µL aliquot of the organic phase using a GC-MS system. A typical setup uses a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[5]

  • Typical GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[8]

    • Oven Program: Initial temperature of 40°C for 3 minutes, then ramp at 5°C/min to 150°C, followed by a ramp of 25°C/min to 300°C, hold for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mass Range: m/z 40-350

  • Product Identification: Identify the reaction products by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries such as NIST.[10][11]

Data Presentation

The primary product of the reaction with GPP as a substrate should be this compound.[6] Minor products, such as (Z)-beta-ocimene or myrcene, may also be detected depending on the specific synthase enzyme.[6][9]

Table 1: Reaction Mixture for this compound Synthase Assay

ComponentStock ConcentrationVolume to AddFinal Concentration
Nuclease-free water-to 500 µL-
Assay Buffer (5X)5X100 µL1X
GPP Substrate1 mM5 µL10 µM[1]
Purified Enzyme1 mg/mL5 µL10 µg/mL
Total Volume 500 µL

Table 2: Example Product Distribution and Kinetic Parameters

ProductRelative Abundance (%)[6]Kinetic ParameterValue
(E)-β-ocimene94.27%K_m (for GPP)5-50 µM
(Z)-β-ocimene3.47%k_cat 0.001 - 0.03 s⁻¹[3]
Linalool2.26%
Note: Kinetic values are typical ranges for plant terpene synthases and must be determined experimentally for the specific enzyme.

Mandatory Visualizations

G cluster_prep Part 1: Enzyme Preparation cluster_assay Part 2: In Vitro Assay cluster_analysis Part 3: Analysis P1 Transform E. coli P2 Culture Growth & Induction P1->P2 P3 Cell Harvest & Lysis P2->P3 P4 Affinity Purification P3->P4 P5 Purified Enzyme P4->P5 A1 Prepare Reaction Mix P5->A1 Add Enzyme A2 Add Solvent Overlay A1->A2 A3 Incubate at 30°C A2->A3 A4 Vortex to Stop & Extract A3->A4 A5 Collect Organic Phase A4->A5 D1 Inject Sample into GC-MS A5->D1 D2 Separate & Detect Products D1->D2 D3 Identify & Quantify Peaks D2->D3

Caption: Experimental workflow for the in vitro assay of this compound synthase.

G GPP Geranyl Diphosphate (GPP) ENZ This compound synthase GPP->ENZ PROD This compound ENZ->PROD PPi Diphosphate (PPi) ENZ->PPi

References

Application Notes and Protocols for Engineering Saccharomyces cerevisiae for (E)-beta-ocimene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-beta-ocimene is a volatile acyclic monoterpene with significant applications in the food, cosmetic, and pharmaceutical industries due to its pleasant aroma and potential therapeutic properties.[1][2][3] Traditionally, this compound is sourced from plant essential oils, a method often limited by low yields, seasonal variations, and high extraction costs.[1][2][3] Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, presents a sustainable and economically viable alternative for the large-scale production of this valuable compound.[1][2][3] S. cerevisiae is an ideal chassis organism for this purpose due to its well-characterized genetics, established fermentation processes, and its native mevalonate (B85504) (MVA) pathway, which provides the necessary precursors for terpene biosynthesis.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of S. cerevisiae to produce this compound. The strategies outlined focus on enhancing the precursor supply, introducing a heterologous synthase, and optimizing fermentation conditions to achieve significant product titers.

Engineered Metabolic Pathway for this compound Production

The biosynthesis of this compound in engineered S. cerevisiae begins with the native mevalonate (MVA) pathway, which converts acetyl-CoA into the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] These precursors are then condensed to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes. To enhance the production of this compound, several key genetic modifications are implemented:

  • Overexpression of a truncated HMG-CoA reductase (tHMG1): This enzyme is a rate-limiting step in the MVA pathway. Overexpressing a truncated version removes feedback inhibition, leading to increased flux towards isoprenoid precursors.

  • Expression of a mutant FPP synthase (Erg20): The native farnesyl pyrophosphate (FPP) synthase (Erg20) primarily produces FPP. A mutant version, Erg20F96W-N127W (Erg20), exhibits increased GPP synthase activity, thereby channeling more precursors towards monoterpene synthesis.[1]

  • Heterologous expression of an this compound synthase (OS): A gene encoding an this compound synthase from a plant source, such as Cinnamomum camphora (CcOS), is introduced to convert GPP to this compound.[2]

  • Weakening of competing pathways: The expression of the native FPP synthase (ERG20) can be weakened by promoter replacement to reduce the conversion of GPP to FPP, further increasing the GPP pool available for this compound synthesis.[1][2][3]

Engineered_Metabolic_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (Overexpression of tHMG1) acetyl_coa->mva_pathway ipp IPP mva_pathway->ipp dmapp DMAPP mva_pathway->dmapp erg20_mut Mutant Erg20* (Increased GPP synthesis) ipp->erg20_mut Condensation dmapp->erg20_mut Condensation gpp GPP erg20_native Native Erg20 (Weakened expression) gpp->erg20_native os Ocimene Synthase (OS) (e.g., CcOS) gpp->os fpp FPP ergosterol Ergosterol fpp->ergosterol ocimene This compound erg20_mut->gpp erg20_native->fpp os->ocimene

Caption: Engineered metabolic pathway for this compound production in S. cerevisiae.

Experimental Workflow

The overall workflow for developing an this compound producing yeast strain involves several key steps, from initial strain construction to final product analysis. This process includes plasmid construction with the necessary genes, transformation into the host yeast strain, cultivation of the engineered strain, extraction of the volatile product, and quantification using gas chromatography-mass spectrometry (GC-MS).

Experimental_Workflow start Start: Select S. cerevisiae host strain plasmid_construction Plasmid Construction: - Assemble expression cassettes for  tHMG1, Erg20*, and OS start->plasmid_construction transformation Yeast Transformation: - Introduce plasmids into the host strain plasmid_construction->transformation strain_selection Strain Selection and Verification: - Select transformants on appropriate media - Verify gene integration by PCR transformation->strain_selection cultivation Shake Flask Cultivation / Fermentation: - Grow engineered strain in production medium - Two-phase fermentation with an organic solvent overlay strain_selection->cultivation extraction Product Extraction: - Separate the organic phase containing  this compound cultivation->extraction analysis GC-MS Analysis: - Quantify this compound concentration extraction->analysis end End: Data Analysis and Strain Optimization analysis->end

Caption: General experimental workflow for engineering and analyzing this compound producing yeast.

Strategies for Enhancing Production

Several strategies can be employed to further enhance the production of this compound in engineered S. cerevisiae. These strategies focus on optimizing enzyme efficiency, increasing precursor availability, and improving fermentation conditions.

Production_Enhancement_Strategies central_node Enhanced this compound Production fusion_protein Fusion Protein Expression: - Fuse Erg20* and OS to channel substrate fusion_protein->central_node promoter_engineering Promoter Engineering: - Weaken promoter of native ERG20 - Use strong promoters for pathway genes promoter_engineering->central_node two_phase_fermentation Two-Phase Fermentation: - Use an organic solvent (e.g., dodecane)  to capture the volatile product and reduce toxicity two_phase_fermentation->central_node media_optimization Media and Fermentation Optimization: - Optimize carbon source, nitrogen source, and micronutrients media_optimization->central_node

Caption: Key strategies for improving this compound production in engineered yeast.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the production of this compound in engineered S. cerevisiae.

Engineered StrainKey Genetic ModificationsCultivation MethodThis compound Titer (mg/L)Reference
Engineered S. cerevisiaeWeakened Erg20 expression, expression of CcOSShake flask with dodecane (B42187) overlay11.28[1]
Engineered S. cerevisiaeFusion expression of Erg20*-CcOSShake flask with dodecane overlay9.88[1]
Engineered S. cerevisiaeOptimized two-phase fermentation5-L Fermenter34.56[1][2][3]

Experimental Protocols

Protocol 1: Yeast Strain and Plasmid Construction
  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences for tHMG1, Erg20* (Erg20F96W-N127W), and the selected this compound synthase (e.g., from Cinnamomum camphora). Codon-optimize the sequences for expression in S. cerevisiae.

  • Plasmid Assembly:

    • Clone the synthesized genes into suitable yeast expression vectors (e.g., pRS series plasmids) under the control of strong constitutive or inducible promoters (e.g., PTEF1, PGPD, or PGAL10).

    • For fusion protein expression, link the coding sequences of Erg20* and OS with a flexible linker sequence (e.g., (GGGGS)3).[2]

    • Incorporate appropriate auxotrophic markers for selection (e.g., URA3, LEU2, HIS3, TRP1).

  • Promoter Replacement of Native ERG20:

    • Use a homologous recombination-based method (e.g., CRISPR-Cas9 or integration of a disruption cassette) to replace the native promoter of the ERG20 gene with a weaker promoter to downregulate its expression.[1][3]

Protocol 2: Yeast Transformation
  • Prepare Competent Yeast Cells:

    • Inoculate a single colony of the desired S. cerevisiae host strain (e.g., CEN.PK2-1C) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate (B1210297) (LiAc).

    • Resuspend the cells in a small volume of 100 mM LiAc to make them competent.

  • Transformation:

    • To the competent cells, add the constructed plasmid(s) and carrier DNA (e.g., single-stranded salmon sperm DNA).

    • Add a solution of 40% polyethylene (B3416737) glycol (PEG), 100 mM LiAc, 10 mM Tris-HCl (pH 8.0), and 1 mM EDTA.

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

    • Plate the cells onto selective synthetic complete (SC) dropout medium lacking the appropriate nutrients corresponding to the plasmid markers.

    • Incubate at 30°C for 2-3 days until colonies appear.

Protocol 3: Shake Flask Cultivation and Two-Phase Fermentation
  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking.

  • Main Culture:

    • Inoculate the overnight culture into 50 mL of fresh selective SC medium in a 250 mL flask to an initial OD600 of 0.2.

    • Incubate at 30°C with shaking at 220-250 rpm.[6]

  • Two-Phase Fermentation:

    • After 12 hours of cultivation, add a sterile organic solvent, such as dodecane, to the culture at a concentration of 10-20% (v/v) to create a two-phase system.[1] This overlay will capture the volatile this compound and reduce its potential toxicity to the cells.

    • Continue the cultivation for a total of 96-120 hours.[1][6]

Protocol 4: this compound Extraction and Quantification
  • Sample Collection:

    • At the end of the fermentation, collect the entire culture broth.

  • Extraction:

    • The this compound will be primarily located in the organic solvent (dodecane) layer.

    • Separate the organic layer from the aqueous culture medium by centrifugation.

  • GC-MS Analysis:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Analyze the dodecane phase containing the extracted this compound by gas chromatography-mass spectrometry (GC-MS).

    • GC Conditions (Example):

      • Column: HP-5MS capillary column (or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Scan Range: m/z 40-500.

    • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

    • Quantify the concentration of this compound by integrating the peak area and comparing it to the standard curve.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae provides a powerful and sustainable platform for the production of this compound. By systematically applying the strategies of precursor pathway enhancement, heterologous gene expression, and fermentation optimization, it is possible to achieve significant titers of this valuable monoterpene. The protocols outlined in these application notes serve as a detailed guide for researchers to establish and improve upon the microbial production of this compound. Further advancements in synthetic biology and metabolic engineering will continue to enhance the efficiency of these yeast cell factories for the industrial-scale production of a wide range of valuable natural products.

References

Application of (E)-beta-Ocimene as a Natural Insect Repellent: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(E)-beta-Ocimene , a naturally occurring monoterpene found in a variety of plants, has demonstrated significant potential as a natural insect repellent. Its pleasant aroma, coupled with its efficacy against several insect pests, makes it a promising candidate for the development of new repellent formulations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound as a natural insect repellent.

Overview of this compound's Repellent Properties

This compound is a key component of many essential oils known for their insect-repellent properties. It has been shown to be effective against a range of insects, including agricultural pests and disease vectors. The compound's mode of action is multifaceted, involving both direct repellency and the induction of plant defense mechanisms.

Key attributes of this compound as an insect repellent:

  • Broad-Spectrum Activity: Demonstrates repellency against various insect species.

  • Natural Origin: Sourced from numerous plant species, offering a potentially safer alternative to synthetic repellents.

  • Pleasant Scent: Possesses a floral, herbaceous aroma, making it suitable for use in personal care and home products.

  • Role in Plant Defense: Acts as a signaling molecule in plants, inducing defense responses against herbivores.[1]

Quantitative Data on Repellent Efficacy and Toxicity

The following tables summarize the available quantitative data on the repellent efficacy and toxicity of this compound against various insect species.

Table 1: Repellent Efficacy of this compound

Insect SpeciesAssay TypeConcentration/DoseRepellency (%)Duration of ProtectionSource
Spodoptera litura (Tobacco Cutworm)Dual-Choice BioassayNot specifiedSignificant repellent effectNot specified[2]
Aedes aegypti (Yellow Fever Mosquito)Arm-in-cageNot specified in pure formData not available for pure compoundData not available
Culex quinquefasciatus (Southern House Mosquito)Not specifiedNot specifiedData not availableData not available
Anopheles stephensi (Malaria Vector)Not specifiedNot specifiedData not availableData not available

Table 2: Toxicity of this compound to Insects

Insect SpeciesAssay TypeLC50 (Lethal Concentration 50%)EC50 (Effective Concentration 50%)Source
Spodoptera lituraNot specifiedData not availableData not available
Aedes aegyptiNot specifiedData not availableData not available
Culex quinquefasciatusNot specifiedData not availableData not available
Anopheles stephensiNot specifiedData not availableData not available

Note: Data on the repellency and toxicity of pure this compound is limited in the public domain. The majority of studies have focused on essential oils containing this compound as one of its components. Further research is required to establish dose-response relationships for the pure compound.

Mechanism of Action

The insect-repellent activity of this compound is believed to occur through two primary mechanisms:

  • Direct Olfactory Repellency: this compound likely interacts with specific olfactory receptors (ORs) on the antennae of insects. This interaction triggers a neural signal that is interpreted by the insect's brain as a repellent cue, leading to avoidance behavior. The precise ORs involved are still under investigation.

  • Induction of Plant Defense Signaling: this compound acts as a volatile signaling molecule that can prime or induce defense responses in plants. When a plant is attacked by an herbivore, it can release this compound, which is then perceived by neighboring plants. This perception triggers a signaling cascade within the receiving plant, leading to the production of defensive compounds that can deter herbivores.[1]

A key pathway involved in this plant defense signaling is the ethylene (B1197577) response factor (ERF) gene pathway. Exposure to β-ocimene leads to histone acetylation at the ERF8 and ERF104 gene loci, enhancing their transcription and priming the plant for a more robust defense response upon herbivore attack.[1]

plant_defense_signaling cluster_plant_cell Plant Cell E_beta_ocimene This compound (Volatile Signal) Perception Perception E_beta_ocimene->Perception HATs Histone Acetyltransferases (HAC1, HAC5, HAM1) Perception->HATs Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Catalyzes ERF_Genes ERF8 & ERF104 Genes Histone_Acetylation->ERF_Genes Targets Transcription Enhanced Transcription ERF_Genes->Transcription Defense_Response Primed/Induced Defense Response Transcription->Defense_Response Leads to

Plant defense signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the repellent and biological activity of this compound.

Arm-in-Cage Assay for Mosquito Repellency

This method is a standard for evaluating the efficacy of topical repellents against mosquitoes.[3][4][5]

Objective: To determine the complete protection time (CPT) of this compound against biting mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles stephensi).[4]

  • This compound solutions of varying concentrations in a suitable solvent (e.g., ethanol).

  • Solvent control (e.g., ethanol (B145695) alone).

  • Positive control (e.g., DEET solution).

  • Human volunteers.

  • Protective sleeves to cover the non-treated areas of the arm.

Procedure:

  • Recruit human volunteers and obtain informed consent.

  • Apply a standard volume (e.g., 1 mL) of the this compound test solution evenly to a defined area (e.g., 3x10 cm) on the forearm of a volunteer.[6]

  • Apply the solvent control and positive control to the same area on the other arm or on different volunteers.

  • After a brief drying period (e.g., 3-5 minutes), the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[6]

  • Record the number of mosquito landings and bites during the exposure period.

  • If no bites occur, the arm is withdrawn. The test is repeated at 30-minute intervals until the first confirmed bite occurs.[3][6]

  • The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

arm_in_cage_workflow start Start prep_solutions Prepare this compound, control, and positive control solutions start->prep_solutions apply_repellent Apply solutions to volunteer's forearm prep_solutions->apply_repellent dry Allow to dry (3-5 minutes) apply_repellent->dry insert_arm Insert treated forearm into mosquito cage dry->insert_arm observe Observe for landings/bites (3 minutes) insert_arm->observe bites Bites Occur? observe->bites record_cpt Record Complete Protection Time (CPT) bites->record_cpt Yes wait Wait 30 minutes bites->wait No end End record_cpt->end wait->insert_arm

Workflow for the Arm-in-Cage mosquito repellency assay.

Y-Tube Olfactometer Bioassay

This assay is used to evaluate the spatial repellency of a volatile compound.

Objective: To determine if insects are repelled by the odor of this compound in a choice test.

Materials:

  • Y-tube olfactometer.

  • Air pump and flow meters.

  • Charcoal-filtered and humidified air source.

  • Test chambers for introducing odor stimuli.

  • Test insects (e.g., Spodoptera litura larvae, adult mosquitoes).

  • This compound solution.

  • Solvent control.

  • Filter paper.

Procedure:

  • Set up the Y-tube olfactometer with a continuous flow of clean, humidified air through both arms.

  • Apply a known amount of this compound solution to a filter paper and place it in the test chamber of one arm.

  • Place a filter paper treated with the solvent control in the other arm.

  • Introduce a single insect into the base of the Y-tube.

  • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

  • Record which arm the insect enters and the time it spends in each arm.

  • Repeat the experiment with a sufficient number of insects to allow for statistical analysis.

  • To avoid positional bias, alternate the arms containing the test and control stimuli.

y_tube_olfactometer cluster_olfactometer Y-Tube Olfactometer y_tube Insect Release Point Arm 1 (Treatment) Arm 2 (Control) stimulus1 This compound stimulus1->y_tube:arm1 stimulus2 Solvent Control stimulus2->y_tube:arm2 air_flow Purified Airflow air_flow->stimulus1 air_flow->stimulus2 insect Test Insect insect->y_tube:base

Schematic of a Y-tube olfactometer bioassay.

Dual-Choice Bioassay for Chewing Insects

This assay is suitable for evaluating the repellency of a compound against crawling or chewing insects like larvae.[2]

Objective: To assess the preference of insects when presented with a choice between a treated and an untreated food source.

Materials:

  • Petri dishes or other suitable arenas.

  • Leaf discs or artificial diet.

  • This compound solution.

  • Solvent control.

  • Test insects (e.g., Spodoptera litura larvae).

Procedure:

  • Treat one half of a leaf disc or artificial diet block with the this compound solution.

  • Treat the other half with the solvent control.

  • Place the treated food source in the center of the petri dish.

  • Introduce a single insect into the center of the dish.

  • After a set period (e.g., 24 hours), record the position of the insect and the amount of feeding on each half of the food source.

  • Calculate a preference index based on the feeding data.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the response of an insect's entire antenna to a volatile compound.

Objective: To determine if the antennae of a specific insect species can detect this compound.

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software).

  • Stereomicroscope.

  • Live insects.

  • This compound solutions of varying concentrations.

  • Solvent control.

  • Stimulus delivery system (e.g., puff-style).

Procedure:

  • Excise an antenna from a live, immobilized insect.

  • Mount the antenna between two electrodes (recording and reference).

  • Deliver a continuous stream of clean, humidified air over the antenna.

  • Deliver a puff of air containing a specific concentration of this compound over the antenna.

  • Record the resulting electrical potential (depolarization) from the antenna.

  • Test a range of concentrations to generate a dose-response curve.

  • Use a solvent puff as a control.

eag_workflow start Start prepare_insect Immobilize insect and excise antenna start->prepare_insect mount_antenna Mount antenna on EAG electrodes prepare_insect->mount_antenna airflow Establish continuous clean airflow mount_antenna->airflow stimulus_puff Deliver puff of This compound airflow->stimulus_puff record_response Record antennal depolarization (mV) stimulus_puff->record_response analyze Analyze dose-response relationship record_response->analyze end End analyze->end

Workflow for an Electroantennography (EAG) experiment.

Development of a Natural Insect Repellent

The development of a new natural insect repellent based on this compound would typically follow a structured workflow.

repellent_development_workflow cluster_discovery Discovery & Screening cluster_formulation Formulation & Optimization cluster_evaluation Efficacy & Safety Evaluation cluster_commercialization Commercialization ethnobotanical_studies Ethnobotanical Studies plant_screening Plant Screening for This compound Content ethnobotanical_studies->plant_screening extraction Extraction & Isolation plant_screening->extraction initial_bioassays Initial Repellency Screening (e.g., Y-tube) extraction->initial_bioassays formulation_dev Formulation Development (e.g., lotions, sprays) initial_bioassays->formulation_dev stability_testing Stability & Shelf-life Testing formulation_dev->stability_testing optimization Dose-Response Optimization stability_testing->optimization arm_in_cage Arm-in-Cage Assays optimization->arm_in_cage field_trials Field Trials arm_in_cage->field_trials toxicology Toxicological Studies field_trials->toxicology registration Regulatory Approval toxicology->registration manufacturing Scale-up & Manufacturing registration->manufacturing market Market Launch manufacturing->market

Workflow for the development of a natural insect repellent.

Conclusion

This compound presents a compelling case as a natural insect repellent. Its presence in numerous plants, combined with its demonstrated repellent effects and role in plant defense, underscores its potential. However, further research is critically needed to isolate and quantify its repellent and toxicological properties as a pure compound. The protocols and information provided herein offer a robust framework for scientists and researchers to advance the study and application of this compound in the development of next-generation natural insect repellents.

References

Application Notes and Protocols for Studying (E)-β-Ocimene Function in vivo Using Transgenic Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing transgenic tobacco plants overexpressing (E)-β-ocimene synthase to investigate the in vivo functions of the volatile compound (E)-β-ocimene. This model system is invaluable for dissecting the role of (E)-β-ocimene in plant defense, insect-plant interactions, and for screening potential compounds that may modulate these pathways.

Introduction

(E)-β-ocimene is a monoterpene volatile organic compound (VOC) emitted by a wide variety of plants. It plays a crucial role in plant defense, acting as a repellent to herbivores and an attractant for the natural enemies of those herbivores, such as parasitoids and predators.[1][2] Furthermore, (E)-β-ocimene can act as a signaling molecule in plant-plant communication, priming defense responses in neighboring plants.[3] The generation of transgenic tobacco plants that constitutively produce or have enhanced emission of (E)-β-ocimene provides a powerful in vivo tool to study these ecological interactions in a controlled manner.

Data Presentation

The following tables summarize quantitative data from studies utilizing transgenic tobacco overexpressing (E)-β-ocimene synthase.

Table 1: (E)-β-Ocimene Emission from Transgenic and Wild-Type Tobacco

Plant Line(E)-β-Ocimene Emission (ng gFW⁻¹ h⁻¹)Fold Increase vs. Wild-TypeReference
Wild-Type (WT) Tobacco~2-[4]
Transgenic Tobacco (NtOS2)384192[4]
Transgenic Tobacco (NtOS4)16683[4]

Table 2: Effect of (E)-β-Ocimene on Aphid and Parasitoid Behavior

Experimental SetupAphid (Macrosiphum euphorbiae) ResponseParasitoid (Aphidius ervi) AttractionReference
Tomato plants exposed to Wild-Type Tobacco volatilesBaseline settling, nymph production, and weightBaseline attraction
Tomato plants exposed to Transgenic Tobacco volatiles (high (E)-β-ocimene)Significantly lower number of settled aphids, fewer newborn nymphs, and lower aphid weightSignificantly higher attraction of parasitoids

Experimental Protocols

Protocol for Generation of Transgenic Tobacco Overexpressing (E)-β-Ocimene Synthase

This protocol describes the Agrobacterium-mediated transformation of Nicotiana tabacum to express an (E)-β-ocimene synthase gene.

Materials:

  • Nicotiana tabacum seeds or sterile plantlets

  • Agrobacterium tumefaciens strain (e.g., LBA4404, GV3101)

  • Binary vector (e.g., pBI121, pCAMBIA series) containing the (E)-β-ocimene synthase gene under a constitutive promoter (e.g., CaMV 35S) and a selectable marker (e.g., nptII for kanamycin (B1662678) resistance).[5][6]

  • Murashige and Skoog (MS) medium, including vitamins

  • Plant growth regulators: α-naphthaleneacetic acid (NAA) and 6-benzylaminopurine (B1666704) (BAP)

  • Antibiotics: Kanamycin, Cefotaxime/Timentin

  • Acetosyringone (B1664989)

  • Sterile petri dishes, filter paper, and surgical blades

Procedure:

  • Prepare Explants:

    • Germinate N. tabacum seeds on sterile MS medium or use leaves from sterile in vitro-grown plantlets.

    • Excise leaf discs (approximately 1 cm²) from young, healthy leaves, avoiding the midrib.[6]

  • Prepare Agrobacterium Culture:

    • Streak the Agrobacterium strain carrying the binary vector on YEP agar (B569324) with appropriate antibiotics and incubate at 28°C for 2 days.

    • Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.

    • Use the overnight culture to inoculate a larger volume of YEP medium and grow until the OD₆₀₀ reaches 0.6-0.8.[7]

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium containing 100 µM acetosyringone to a final OD₆₀₀ of 0.5-0.8.[5][6]

  • Infection and Co-cultivation:

    • Immerse the leaf discs in the Agrobacterium suspension for 10-30 minutes.[6][7]

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the leaf discs on co-cultivation medium (MS medium with 1.0 mg/L BAP, 0.1 mg/L NAA, and 100 µM acetosyringone) and incubate in the dark at 25°C for 2-3 days.[8]

  • Selection and Regeneration:

    • Transfer the leaf discs to selection medium (MS medium with 1.0 mg/L BAP, 0.1 mg/L NAA, 100 mg/L kanamycin, and 300-500 mg/L cefotaxime/timentin to eliminate Agrobacterium).[6]

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Shoots will begin to regenerate from the callus tissue.

  • Rooting and Acclimatization:

    • Excise regenerated shoots when they are 2-3 cm tall and transfer them to rooting medium (MS medium with 50 mg/L kanamycin and 250 mg/L cefotaxime/timentin).

    • Once roots are well-developed, transfer the plantlets to soil and acclimatize them in a growth chamber or greenhouse.

  • Verification of Transformants:

    • Perform PCR on genomic DNA from putative transgenic plants to confirm the presence of the (E)-β-ocimene synthase transgene.

    • Use RT-PCR or qRT-PCR to confirm the expression of the transgene.

    • Analyze the volatile profile of the transgenic plants using GC-MS to confirm the emission of (E)-β-ocimene (see Protocol 3.2).

Protocol for Volatile Collection and Analysis by SPME-GC-MS

This protocol outlines the collection and analysis of volatile organic compounds from transgenic and wild-type tobacco plants.

Materials:

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[9][10]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Glass sampling chambers or bags

  • Intact tobacco plants (transgenic and wild-type)

  • Internal standard (e.g., n-octane or nonyl acetate)

Procedure:

  • Volatile Collection:

    • Place an intact tobacco plant (or a single leaf) inside a glass chamber or a Tedlar bag.

    • Allow the plant to acclimate for a defined period (e.g., 1 hour).

    • Expose the SPME fiber to the headspace of the chamber for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-60°C).[9][10] The optimal time and temperature should be determined empirically.

    • For quantification, a known amount of an internal standard can be injected into the chamber.

  • GC-MS Analysis:

    • Immediately after sampling, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the collected volatiles.

    • GC Parameters (Example):

      • Injector temperature: 250°C

      • Column: DB-5ms or similar nonpolar column

      • Oven program: Start at 40°C for 2 min, ramp to 200°C at 5°C/min, then to 250°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium

    • MS Parameters (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan range: m/z 35-400

  • Data Analysis:

    • Identify (E)-β-ocimene and other compounds by comparing their mass spectra and retention times with those of authentic standards and the NIST library.

    • Quantify the emission of (E)-β-ocimene by comparing its peak area to that of the internal standard.

Protocol for Y-Tube Olfactometer Bioassay with Aphids and Parasitoids

This protocol describes a behavioral assay to assess the preference of aphids or their parasitoids for volatiles from transgenic versus wild-type tobacco plants.

Materials:

  • Y-tube olfactometer.[11][12]

  • Air pump, flow meters, and tubing

  • Activated charcoal and water flasks for air purification and humidification

  • Glass chambers for holding plants

  • Aphids (Macrosiphum euphorbiae) and their parasitoids (Aphidius ervi), reared on a suitable host plant.

  • Transgenic and wild-type tobacco plants

Procedure:

  • Setup:

    • Connect the air pump to the purification/humidification system and then to the two arms of the Y-tube olfactometer, ensuring an equal and constant airflow (e.g., 100-200 mL/min) through each arm.[11]

    • Connect the plant chambers to the inputs of the olfactometer arms. Place a transgenic tobacco plant in one chamber and a wild-type plant in the other.

  • Insect Preparation:

    • For aphid assays, use adult apterous or alate aphids that have been starved for 1-2 hours.

    • For parasitoid assays, use naive, mated female parasitoids (2-5 days old).

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 10 minutes) to make a choice.

    • A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) down one arm and remains there for a minimum period (e.g., 30 seconds).[11]

    • Insects that do not make a choice within the allotted time are recorded as "no choice".

    • After each trial, clean the Y-tube with ethanol (B145695) and bake it to remove any residual odors. Rotate the position of the odor sources to avoid positional bias.

    • Test a sufficient number of insects (e.g., 30-50) for each treatment combination.

  • Data Analysis:

    • Analyze the choice data using a Chi-square test to determine if there is a significant preference for one odor source over the other.

Visualization of Pathways and Workflows

Signaling Pathway

jasmonic_acid_pathway herbivory Herbivore Damage / (E)-β-Ocimene Perception linolenic_acid α-Linolenic Acid (in plastid) herbivory->linolenic_acid triggers lox LOX linolenic_acid->lox aos AOS lox->aos aoc AOC aos->aoc opda OPDA aoc->opda opr3 OPR3 (in peroxisome) opda->opr3 beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 ja_ile JA-Isoleucine (JA-Ile) (Active form) jar1->ja_ile coi1 COI1 ja_ile->coi1 binds to jaz JAZ Repressor coi1->jaz recruits proteasome 26S Proteasome coi1->proteasome targets JAZ for degradation via myc2 MYC2/TFs jaz->myc2 represses defense_genes Defense Gene Expression (e.g., Terpene Synthases) myc2->defense_genes activates proteasome->jaz experimental_workflow start Start: Clone (E)-β-ocimene synthase gene transformation Agrobacterium-mediated transformation of tobacco start->transformation selection Selection and regeneration of transgenic plants (T0) transformation->selection verification Molecular verification (PCR) and propagation (T1) selection->verification analysis Functional Analysis verification->analysis volatile_analysis Volatile Analysis (SPME-GC-MS) analysis->volatile_analysis insect_bioassay Insect Bioassays (Y-tube olfactometer) analysis->insect_bioassay data Data Interpretation and Conclusion volatile_analysis->data herbivore_assay Herbivore Performance (Aphid settling/reproduction) insect_bioassay->herbivore_assay parasitoid_assay Parasitoid Attraction insect_bioassay->parasitoid_assay herbivore_assay->data parasitoid_assay->data logical_relationship transgenic_tobacco Transgenic Tobacco (+ (E)-β-ocimene synthase) ocimene_emission Increased (E)-β-ocimene Emission transgenic_tobacco->ocimene_emission direct_defense Direct Defense ocimene_emission->direct_defense indirect_defense Indirect Defense ocimene_emission->indirect_defense herbivore_repellence Herbivore Repellence (e.g., Aphids) direct_defense->herbivore_repellence parasitoid_attraction Parasitoid Attraction (e.g., Aphidius ervi) indirect_defense->parasitoid_attraction plant_fitness Increased Plant Fitness herbivore_repellence->plant_fitness parasitoid_attraction->plant_fitness

References

Application Notes and Protocols for Insect Bioassays of (E)-beta-ocimene Repellency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-beta-ocimene, a monoterpene with a characteristic sweet, woody, and herbaceous aroma, is a volatile organic compound found in a variety of plants. It plays a significant role in plant defense mechanisms, acting as a repellent against various herbivorous insects.[1][2] This document provides detailed application notes and protocols for conducting insect bioassays to evaluate the repellency of this compound, tailored for researchers, scientists, and professionals in drug development and pest management. The protocols outlined below are based on established scientific methodologies to ensure reliable and reproducible results.

Key Concepts in Repellency Bioassays

Insect repellency can be broadly categorized into two types:

  • Spatial Repellency: This measures the ability of a compound to prevent insects from entering a treated space. The insects do not need to come into direct contact with the treated surface.[3]

  • Contact Repellency: This evaluates the ability of a compound to cause insects to move away from a treated surface upon physical contact.[3]

The choice of bioassay depends on the research question and the target insect species. Common bioassays include the Y-tube olfactometer for spatial repellency and various choice and no-choice tests for both spatial and contact repellency.

Experimental Protocols

Y-Tube Olfactometer Bioassay for Spatial Repellency

The Y-tube olfactometer is a standard apparatus used to assess the preference or aversion of insects to volatile compounds.[3][4][5] It presents the insect with a choice between two air streams, one carrying the test compound and the other a control.

Objective: To determine if this compound acts as a spatial repellent to a specific insect species.

Materials:

  • Y-tube olfactometer (glass or plastic)

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification

  • Odor source chambers

  • This compound solution of known concentration

  • Control solvent (e.g., paraffin (B1166041) oil, ethanol)

  • Test insects (e.g., aphids, moths, mosquitoes)

  • Collection chambers

Protocol:

  • Apparatus Setup:

    • Assemble the Y-tube olfactometer as shown in the workflow diagram below.

    • Connect the air source to the two arms of the Y-tube through flow meters and filters to ensure a clean, constant, and equal airflow.

    • Place an odor source chamber in line with each arm.

  • Preparation of Odor Sources:

    • Prepare a solution of this compound in a suitable solvent at the desired concentration.

    • Apply a known volume of the this compound solution to a filter paper and place it in one of the odor source chambers.

    • Apply an equal volume of the solvent alone to a separate filter paper and place it in the other odor source chamber to serve as the control.

  • Insect Acclimation:

    • Collect adult insects of the same age and sex.

    • Acclimate the insects in a separate holding chamber for a specified period (e.g., 30-60 minutes) before the bioassay.

  • Bioassay Procedure:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect to walk or fly up the tube and choose one of the arms.

    • Record the first choice of the insect (which arm it enters) and the time taken to make the choice.

    • An insect is considered to have made a choice when it moves a certain distance into one of the arms (e.g., past a pre-determined line).

    • Remove the insect after each trial.

    • After a set number of insects have been tested (e.g., 10), rotate the Y-tube 180 degrees to avoid positional bias.

    • Clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven between trials to remove any residual odors.

  • Data Analysis:

    • Calculate the percentage of insects that chose the arm with this compound versus the control arm.

    • Use a Chi-square test or a similar statistical test to determine if there is a significant difference in the choices made by the insects. A significant preference for the control arm indicates repellency by this compound.

Workflow Diagram:

Y_Tube_Olfactometer_Workflow cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Air Air Source Filter Air Filter Air->Filter FlowMeter Flow Meter Filter->FlowMeter Odor_T Odor Source (this compound) FlowMeter->Odor_T Arm A Odor_C Odor Source (Control) FlowMeter->Odor_C Arm B Y_Tube Y-Tube Odor_T->Y_Tube Odor_C->Y_Tube Choice_T Choice A (Treatment) Y_Tube->Choice_T Choice_C Choice B (Control) Y_Tube->Choice_C Insect_Intro Insect Introduction Insect_Intro->Y_Tube Release Release Insect Observe Observe Choice Release->Observe Record Record Data Observe->Record Rotate Rotate Y-Tube Record->Rotate Calculate Calculate Percentages Clean Clean Apparatus Rotate->Clean Clean->Release Repeat for all insects Stats Statistical Test (e.g., Chi-square) Calculate->Stats Conclusion Determine Repellency Stats->Conclusion

Workflow for the Y-tube olfactometer bioassay.
Dual-Choice Feeding/Oviposition Bioassay

This bioassay assesses the repellent effect of this compound on insect feeding or egg-laying behavior.

Objective: To determine if this compound deters feeding or oviposition by a specific insect species.

Materials:

  • Petri dishes or small cages

  • Leaf discs from a host plant or artificial diet

  • This compound solution

  • Control solvent

  • Test insects (larvae or adults)

Protocol:

  • Preparation:

    • Prepare a solution of this compound at the desired concentration.

    • Cut leaf discs of a uniform size from a suitable host plant.

    • Apply the this compound solution to one set of leaf discs (treatment) and the solvent alone to another set (control). Allow the solvent to evaporate completely.

  • Bioassay Setup:

    • In a Petri dish or cage, place one treated leaf disc and one control leaf disc, equidistant from the center.

    • Introduce a single insect (larva for feeding assays, gravid female for oviposition assays) into the center of the arena.

  • Data Collection:

    • For feeding assays, after a set period (e.g., 24 hours), measure the area of each leaf disc consumed. Digital image analysis software can be used for accurate measurement.

    • For oviposition assays, after a set period, count the number of eggs laid on each leaf disc.

  • Data Analysis:

    • Calculate a preference index, such as (C-T)/(C+T), where C is the consumption/number of eggs on the control and T is the consumption/number of eggs on the treatment.

    • Use a paired t-test or Wilcoxon signed-rank test to determine if there is a significant difference in feeding or oviposition between the treated and control substrates.

Workflow Diagram:

Dual_Choice_Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Prep_Sol Prepare this compound and control solutions Treat_Discs Apply treatment and control to discs Prep_Sol->Treat_Discs Prep_Discs Cut uniform leaf discs Prep_Discs->Treat_Discs Evap Allow solvent to evaporate Treat_Discs->Evap Setup Place one treated and one control disc in arena Introduce Introduce insect to center Setup->Introduce Incubate Incubate for a set period Introduce->Incubate Measure Measure leaf area consumed or count eggs Calculate_PI Calculate Preference Index Measure->Calculate_PI Stats Statistical Analysis (e.g., t-test) Calculate_PI->Stats Conclude Determine Deterrence Stats->Conclude

Workflow for the dual-choice bioassay.

Quantitative Data on this compound Repellency

The following tables summarize quantitative data from various studies on the repellency and biological activity of this compound and essential oils containing it.

Insect Species Bioassay Type Concentration Repellency (%) Source
Aedes aegyptiY-tube olfactometer1 ppm50.31 (Litsea oil)[6]
Aedes aegyptiY-tube olfactometer10 ppm60.2 (Litsea oil)[6]
Aedes aegyptiY-tube olfactometer100 ppm77.26 (Litsea oil)[6]
UnspecifiedRepellency study50 ppm92.8 (β-Ocimene Nanoparticles)[7]
Insect Species Bioassay Type Metric Value Source
UnspecifiedInsecticidal bioassayLC₅₀32.4 ppm (β-Ocimene Nanoparticles)[7]
UnspecifiedTopical assayLD₅₀ (24h)129.4 µ g/individual [8]
UnspecifiedTopical assayLD₅₀ (48h)96.3 µ g/individual [8]

Signaling Pathways and Logical Relationships

This compound is involved in complex ecological interactions, particularly in "push-pull" agricultural strategies. This strategy utilizes a combination of repellent "push" plants and attractive "pull" plants to manage pests.[2][9]

Logical Relationship in Push-Pull Strategy:

Push_Pull_Strategy cluster_push Push Component cluster_main Main Crop cluster_pull Pull Component Intercrop Intercrop Plant (e.g., Desmodium) Ocimene This compound & other volatiles Intercrop->Ocimene emits Pest Insect Pest Ocimene->Pest repels MainCrop Main Crop (e.g., Maize) TrapCrop Trap Crop (e.g., Napier Grass) TrapCrop->Pest traps Pest->MainCrop attacks Pest->TrapCrop is attracted to

Logical diagram of the push-pull pest management strategy.

Conclusion

The bioassays described provide a robust framework for evaluating the repellent properties of this compound against a wide range of insect species. The Y-tube olfactometer is a valuable tool for assessing spatial repellency, while choice assays can elucidate effects on feeding and oviposition behavior. The provided quantitative data serves as a benchmark for comparison. Understanding the role of this compound in complex systems like the push-pull strategy can inform the development of novel and sustainable pest management solutions. It is crucial to standardize protocols and carefully select bioassays appropriate for the target insect and research objectives to ensure the generation of high-quality, actionable data.

References

Application Notes and Protocols for Headspace Collection Methods in Plant Volatile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of plant volatiles, a complex mixture of low molecular weight organic compounds, is crucial for understanding plant physiology, ecology, and for identifying novel bioactive compounds with potential applications in agriculture and medicine.[1] Plant-emitted volatiles play a significant role in communication with other organisms, acting as attractants for pollinators or as defense signals against herbivores and pathogens.[1] In the realm of drug development, these natural compounds offer a vast library of chemical structures that can be explored for therapeutic properties. Headspace collection techniques are paramount for the non-destructive and sensitive analysis of these volatile profiles.[2]

This document provides detailed application notes and experimental protocols for the three primary headspace collection methods: Static Headspace (SHS), Dynamic Headspace (DHS), and Solid-Phase Microextraction (SPME), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Headspace Collection Methodologies: A Comparative Overview

Headspace analysis involves the sampling of the gas phase in equilibrium with a solid or liquid sample in a sealed container.[3] The choice between static, dynamic, or SPME techniques depends on the specific research question, the nature of the plant material, the volatility of the target compounds, and the required sensitivity.

FeatureStatic Headspace (SHS)Dynamic Headspace (DHS) / Purge and TrapSolid-Phase Microextraction (SPME)
Principle An aliquot of the headspace gas is directly injected into the GC after the sample has reached equilibrium in a sealed vial.[4]An inert gas is passed through or over the sample, and the released volatiles are trapped on a sorbent material before being thermally desorbed into the GC.[5][6]A fused-silica fiber coated with a stationary phase is exposed to the headspace, adsorbing volatiles, which are then thermally desorbed in the GC injector.[7]
Sensitivity Lower, suitable for highly volatile compounds or samples with high concentrations.[8]Higher, ideal for trace-level analysis and less volatile compounds due to the concentration step.[5]High, offers a good balance between sensitivity and ease of use.[9]
Quantification Can be quantitative with proper calibration (e.g., external or internal standards).[4]Quantitative, as it aims for exhaustive extraction of volatiles.[10]Semi-quantitative to quantitative, but can be susceptible to matrix effects.[11]
Sample Throughput High, amenable to automation.[12]Lower, due to longer sampling and desorption times.High, with automated systems available.[13]
Common Sorbents Not applicable.Tenax® TA, Carbotrap™, Porapak™ Q.[14][15]Polydimethylsiloxane (PDMS), Divinylbenzene (DVB), Carboxen® (CAR), and various combinations.[7][16]
Advantages Simple, rapid, and cost-effective.[12]High sensitivity, suitable for a wide range of volatiles.[5]Solvent-free, simple, and versatile.[9]
Disadvantages Limited to highly volatile compounds, potential for matrix effects.[17]More complex setup, potential for analyte breakthrough if not optimized.[18]Fiber fragility, potential for competitive adsorption and matrix effects.[11]

Experimental Protocols

Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This protocol is suitable for rapid screening of the most abundant volatile compounds in plant tissues.

Materials:

  • Plant material (e.g., leaves, flowers, fruits)

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa and crimp caps[19]

  • Vial crimper and decrimper

  • Gas-tight syringe

  • GC-MS system with a headspace autosampler

Procedure:

  • Sample Preparation:

    • Accurately weigh a consistent amount of fresh plant material (e.g., 100-500 mg) and place it into a headspace vial.[20]

    • For tissues like leaves, gentle chopping or slicing can increase the surface area for volatile release. Avoid excessive damage that could induce stress-related volatile emissions.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.[21]

  • Equilibration:

    • Place the sealed vial in the headspace autosampler's incubator.

    • Incubate the sample at a defined temperature (e.g., 60-100°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace and reach equilibrium.[12][20] The optimal temperature and time should be determined empirically for the specific plant material and target analytes.[22]

  • Injection and GC-MS Analysis:

    • The headspace autosampler will automatically withdraw a fixed volume (e.g., 1 mL) of the headspace gas using a heated gas-tight syringe.

    • The aliquot is then injected into the GC inlet in split or splitless mode.

    • Example GC-MS Parameters: [20]

      • Injector Temperature: 250°C

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C and hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.[23]

    • Confirm identifications using retention indices by running a series of n-alkanes under the same conditions.[23]

    • For quantification, prepare calibration curves using external or internal standards.[24]

Protocol 2: Dynamic Headspace (Purge and Trap) GC-MS

This protocol is designed for the comprehensive analysis of a wide range of plant volatiles, including trace-level compounds.

Materials:

  • Plant material

  • Volatile collection chamber (e.g., glass vessel)[25]

  • Sorbent tubes (e.g., filled with Tenax® TA, Carbotrap™)[14][15]

  • Purified air or nitrogen source

  • Mass flow controllers

  • Vacuum pump

  • Thermal desorber unit coupled to a GC-MS system

Procedure:

  • System Setup:

    • Place the plant material inside the collection chamber. The chamber should be made of inert material like glass or Teflon to prevent contamination.[25]

    • Connect the chamber to a purified air/nitrogen inlet and an outlet leading to the sorbent trap.

    • Use mass flow controllers to maintain a constant flow of gas through the chamber (e.g., 100-500 mL/min).[25]

  • Volatile Trapping:

    • Draw air from the chamber through the sorbent tube using a vacuum pump for a defined period (e.g., 1-4 hours). The duration depends on the emission rate of the plant and the desired sensitivity.

    • The volatiles are retained on the sorbent material.

  • Thermal Desorption and GC-MS Analysis:

    • Place the sorbent tube in the thermal desorber.

    • The tube is rapidly heated (e.g., to 250-280°C) to release the trapped volatiles.[26]

    • The desorbed analytes are transferred to a cold trap (e.g., -10 to -30°C) to focus them into a narrow band before injection into the GC column.[26]

    • The cold trap is then rapidly heated, injecting the volatiles into the GC-MS for analysis.

    • Example GC-MS Parameters: [26]

      • Injector: Coupled to the thermal desorber

      • Column: A non-polar column like a DB-5ms followed by a more polar column like Rtx-17 for comprehensive 2D-GC analysis can be used for complex samples.[26]

      • Oven Program: 50°C (3 min), then 8°C/min to 280°C (4 min).[26]

      • Carrier Gas: Helium.

      • MS Parameters: Similar to the static headspace protocol.

  • Data Analysis:

    • Data analysis is similar to the static headspace method, involving library matching and retention index verification.

    • Quantification is typically performed using internal standards added to the sorbent tube before or after sampling.

Protocol 3: Solid-Phase Microextraction (SPME)-GC-MS

This protocol offers a solvent-free and sensitive method for analyzing plant volatiles, particularly suitable for floral scents.[9]

Materials:

  • Plant material

  • SPME fiber holder and fibers (e.g., DVB/CAR/PDMS, CAR/PDMS)[7][16]

  • Headspace vials with septa

  • GC-MS system with a SPME-compatible inlet

Procedure:

  • Fiber Conditioning:

    • Before first use, and between analyses, condition the SPME fiber according to the manufacturer's instructions by inserting it into the hot GC inlet.

  • Sample Preparation and Adsorption:

    • Place the plant material (e.g., a single flower) in a headspace vial and seal it.

    • Allow the sample to equilibrate for a period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-60°C).[16]

    • Insert the SPME fiber through the vial's septum and expose the coated fiber to the headspace for a defined time (e.g., 15-60 minutes) to allow for the adsorption of volatiles.[9][13] The optimal fiber type, equilibration time, and exposure time should be determined experimentally.[7]

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle, remove it from the vial, and immediately insert it into the GC injector.

    • Extend the fiber and allow the adsorbed volatiles to be thermally desorbed onto the GC column for a specific time (e.g., 1-5 minutes) at a temperature of around 240-270°C.[13][16]

    • Example GC-MS Parameters: [13][16]

      • Injector Temperature: 270°C (in splitless mode during desorption)

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

      • Oven Program: Initial temperature of 40°C (held for 4 min), ramp at 15°C/min to 90°C, then at 4°C/min to 250°C, and finally at 25°C/min to 290°C.[13]

      • Carrier Gas: Helium at 1.2 mL/min.[13]

      • MS Parameters: As described in the previous protocols.

  • Data Analysis:

    • Follow the same data analysis procedures as for the other headspace methods.

    • Be aware of potential matrix effects which can influence the quantitative accuracy of SPME.[11]

Data Presentation

Table 1: Comparison of SPME Fiber Coatings for the Analysis of Floral Volatiles from Lilium 'Siberia'
SPME Fiber CoatingNumber of Compounds IdentifiedMajor Compound Classes DetectedKey Compounds
100 µm PDMS18Monoterpenoids, BenzenoidsLinalool, (E)-β-ocimene
75 µm CAR/PDMS24Monoterpenoids, Benzenoids, SesquiterpenoidsLinalool, (E)-β-ocimene, Methyl benzoate
50/30 µm DVB/CAR/PDMS22Monoterpenoids, BenzenoidsLinalool, (E)-β-ocimene, Methyl benzoate

Data summarized from a study on Lilium 'Siberia'.[27]

Table 2: Volatile Compounds Identified from Mentha Taxa using HS-SPME and Hydrodistillation (HD)
CompoundMentha x piperita (HS-SPME, % area)Mentha x piperita (HD, % area)Mentha spicata (HS-SPME, % area)Mentha spicata (HD, % area)
Menthone25.321.81.20.9
Menthofuran8.11.5--
Menthol35.240.70.50.3
Pulegone1.90.80.10.1
Carvone--65.470.2
Limonene2.11.710.28.5

Representative data adapted from a comparative study on Mentha species, highlighting quantitative differences between methods.[28]

Visualizations

Experimental Workflow for Plant Volatile Analysis

experimental_workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_output Results plant Plant Material (Leaf, Flower, etc.) shs Static Headspace (Sealed Vial) plant->shs dhs Dynamic Headspace (Collection Chamber) plant->dhs spme SPME (Fiber Exposure) plant->spme gcms GC-MS Analysis shs->gcms Direct Injection dhs->gcms Thermal Desorption spme->gcms Thermal Desorption data_proc Data Processing (Peak Integration, Library Search) gcms->data_proc quant Quantification (Calibration) data_proc->quant profile Volatile Profile quant->profile biomarker Biomarker Discovery profile->biomarker drug_dev Drug Development Lead biomarker->drug_dev

Caption: A generalized workflow for the analysis of plant volatiles using headspace collection methods.

Simplified Signaling Pathway of Herbivore-Induced Plant Volatiles

signaling_pathway herbivore Herbivore Damage plant Plant herbivore->plant hipvs Emission of HIPVs (e.g., GLVs, Terpenoids) plant->hipvs neighbor Neighboring Plant hipvs->neighbor airborne signal perception Volatile Perception (Receptors/Transporters) neighbor->perception ca_influx Ca2+ Influx perception->ca_influx mapk MAPK Cascade ca_influx->mapk transcription WRKY Transcription Factors mapk->transcription defense Defense Gene Expression (e.g., PR proteins, secondary metabolites) transcription->defense

Caption: A simplified representation of a plant's defense signaling cascade initiated by herbivore-induced plant volatiles (HIPVs).[29][30]

References

Application Notes and Protocols for (E)-β-Ocimene in Perfumery and Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (E)-β-Ocimene

(E)-β-ocimene, a monoterpene hydrocarbon, is a key ingredient in modern perfumery, valued for its complex and diffusive character.[1][2] Chemically known as (3E)-3,7-Dimethyl-1,3,6-octatriene, it possesses a multifaceted odor profile described as warm, floral, and herbaceous with sweet, green, woody, and tropical nuances, often with citrus-like facets.[1][3] Its high volatility and strong projection make it an excellent top note in various fragrance compositions, particularly in floral, citrus, and eau de cologne types.[1] (E)-β-ocimene is found naturally in a wide array of essential oils, including those from lavender, basil, orchids, and various fruits, where it contributes significantly to their characteristic scents.[4][5][6][7] Industrially, it is often synthesized through the pyrolysis of alpha-pinene.[8]

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of (E)-β-ocimene is crucial for its effective use in fragrance development.

PropertyValueSource
Chemical Name (3E)-3,7-Dimethyl-1,3,6-octatriene[1]
Synonyms trans-β-Ocimene[1]
CAS Number 3779-61-1[6]
Molecular Formula C₁₀H₁₆[1][6]
Molecular Weight 136.23 g/mol [1][9]
Appearance Colorless to pale yellow liquid[1][9]
Odor Type Floral, herbaceous, green, terpenic[1]
Odor Profile Warm, floral, herbaceous, sweet with terpenic, green, woody, tropical, and citrus nuances.[1][3]
Odor Strength Moderate to strong, diffusive.[1]
Boiling Point 172-178 °C[4][6]
Flash Point 46.67 °C (116.00 °F) TCC[5]
Vapor Pressure 1.559 mmHg @ 25 °C (est.)[5]
logP (o/w) 4.418 (est.)[5]
Solubility Soluble in alcohol; insoluble in water.[5]
Recommended Usage Up to 3.0% in fragrance concentrate.[5]

Applications in Fragrance Formulations

(E)-β-ocimene's versatile scent profile allows for its incorporation into a wide range of fragrance types:

  • Floral Compositions: It enhances the naturalness and diffusion of floral bouquets, particularly in lily-of-the-valley, orchid, and other white floral concepts.[2]

  • Citrus and Eau de Cologne: Its fresh, citrus-like facets provide a vibrant and sparkling top note, blending seamlessly with citrus essential oils.[1][5]

  • Herbal and Fougère Accords: The herbaceous and green qualities of (E)-β-ocimene can be used to create fresh, natural, and aromatic accords.[5]

  • Fruity and Tropical Fragrances: It can impart a juicy, ripe character to mango and other tropical fruit notes.[3][5]

  • Spicy and Oriental Fragrances: In spicy compositions, it can provide a novel freshness and lift.[5]

Experimental Protocols

Protocol for Formulation of a Citrus Cologne with (E)-β-Ocimene

This protocol outlines the steps for creating a simple citrus cologne to evaluate the impact of (E)-β-ocimene.

Objective: To create and evaluate a citrus cologne formulation incorporating (E)-β-ocimene as a top note.

Materials:

  • (E)-β-Ocimene (90% or higher purity)

  • Bergamot essential oil

  • Lemon essential oil

  • Neroli essential oil

  • Petitgrain essential oil

  • Lavender essential oil

  • Rosemary essential oil

  • Musk ketone (for fixation)

  • Perfumer's alcohol (denatured ethanol)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.01g)

  • Brown glass bottles for storage

Procedure:

  • Preparation of the Fragrance Concentrate:

    • Accurately weigh each ingredient according to the proportions in the table below into a clean glass beaker.

    • Gently stir the mixture with a glass rod until a homogenous solution is achieved.

IngredientPercentage (%)
Bergamot Oil30
Lemon Oil20
(E)-β-Ocimene10
Petitgrain Oil15
Neroli Oil5
Lavender Oil10
Rosemary Oil5
Musk Ketone5
  • Dilution and Maturation:

    • Dilute the fragrance concentrate in perfumer's alcohol. For an Eau de Cologne, a typical concentration is 2-5%. For this protocol, a 3% dilution will be used.

    • Calculate the required amounts of concentrate and alcohol. For 100ml of cologne at 3%, use 3g of concentrate and 97g of alcohol.

    • Combine the concentrate and alcohol in a brown glass bottle.

    • Seal the bottle and gently agitate to ensure thorough mixing.

    • Allow the cologne to mature for at least 48 hours in a cool, dark place before evaluation.

  • Evaluation:

    • Dip a fragrance testing strip into the matured cologne.

    • Evaluate the initial impression (top notes), the evolution of the scent over time (heart notes), and the lingering aroma (base notes).

    • Note the contribution of (E)-β-ocimene to the initial freshness and overall character of the fragrance.

experimental_workflow_formulation start Start weigh Weigh Fragrance Ingredients start->weigh mix Mix to Create Concentrate weigh->mix dilute Dilute Concentrate in Alcohol mix->dilute mature Mature for 48 hours dilute->mature evaluate Sensory Evaluation mature->evaluate end End evaluate->end

Figure 1. Experimental workflow for fragrance formulation.
Protocol for Stability Testing of (E)-β-Ocimene in a Fragrance Product

Due to its unsaturated nature, (E)-β-ocimene is susceptible to oxidation, which can lead to discoloration and the development of off-odors.[4] Stability testing is therefore essential.

Objective: To assess the stability of a fragrance formulation containing (E)-β-ocimene under accelerated aging conditions.

Materials:

  • Fragrance formulation containing (E)-β-ocimene (from Protocol 4.1).

  • Control formulation without (E)-β-ocimene.

  • Clear and brown glass bottles with airtight seals.

  • Oven capable of maintaining a constant temperature (e.g., 40°C).

  • UV light source (optional).

  • pH meter.

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment.

Procedure:

  • Sample Preparation:

    • Prepare two batches of the fragrance formulation from Protocol 4.1: one with (E)-β-ocimene and one without (control).

    • Fill both clear and brown glass bottles with each formulation.

  • Accelerated Aging Conditions:

    • Thermal Stability: Place a set of samples (in both clear and brown bottles) in an oven at 40°C for a period of 4 to 12 weeks.

    • Photostability: Expose a set of samples in clear glass bottles to a controlled UV light source.

    • Control: Store a set of samples at room temperature in the dark.

  • Evaluation at Time Intervals (e.g., 0, 2, 4, 8, 12 weeks):

    • Visual Assessment: Observe any changes in color or clarity.

    • Olfactory Assessment: Compare the scent of the aged samples to the control samples stored at room temperature. Note any development of off-odors.

    • pH Measurement: Measure and record the pH of the samples. A significant change can indicate degradation.

    • GC-MS Analysis: Analyze the chemical composition of the samples to quantify the degradation of (E)-β-ocimene and the formation of any new byproducts.

experimental_workflow_stability start Start prepare Prepare Samples (with and without ocimene) start->prepare age Accelerated Aging (Heat, UV, Control) prepare->age evaluate Evaluate at Intervals (Visual, Olfactory, pH, GC-MS) age->evaluate evaluate->age Continue for duration of study analyze Analyze Data and Assess Stability evaluate->analyze end End analyze->end

Figure 2. Experimental workflow for stability testing.
Protocol for Sensory Analysis of (E)-β-Ocimene

This protocol describes a method for the sensory evaluation of (E)-β-ocimene to characterize its odor profile.

Objective: To conduct a descriptive sensory analysis of (E)-β-ocimene using a trained panel.

Materials:

  • (E)-β-Ocimene (high purity).

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

  • Fragrance testing strips.

  • A panel of at least 5-10 trained sensory assessors.

  • A quiet, well-ventilated, and odor-free evaluation room.

  • Standard odor references for training (e.g., linalool (B1675412) for floral, limonene (B3431351) for citrus, etc.).

Procedure:

  • Panel Training:

    • Familiarize the panelists with the terminology used in fragrance description.

    • Present known odor standards to calibrate the panel and ensure consistent use of descriptors.

  • Sample Preparation:

    • Prepare a 1% solution of (E)-β-ocimene in the chosen solvent.

  • Evaluation:

    • Dip fragrance testing strips into the solution and allow the solvent to evaporate for a few seconds.

    • Present the strips to the panelists in individual booths.

    • Ask panelists to independently describe the odor at different time points (e.g., immediately, after 5 minutes, after 30 minutes) to capture the top, middle, and base notes.

    • Panelists should rate the intensity of various odor descriptors (e.g., floral, green, citrus, woody) on a predefined scale (e.g., a 10-point scale).

  • Data Analysis:

    • Collect and analyze the data from all panelists.

    • Generate an odor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of (E)-β-ocimene.

Olfactory Signaling Pathway

The perception of (E)-β-ocimene, like other volatile organic compounds, is initiated by its interaction with olfactory receptors in the nasal cavity. While a specific pathway for (E)-β-ocimene has not been fully elucidated, it is understood to follow the general mechanism of olfaction.

When inhaled, molecules of (E)-β-ocimene travel to the olfactory epithelium, where they bind to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons. This binding event triggers a cascade of intracellular signaling events. The activated G-protein (Gαolf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain. In the olfactory bulb, the signal is processed and then relayed to higher olfactory centers, including the piriform cortex, amygdala, and entorhinal cortex, where the scent is ultimately perceived and interpreted.

signaling_pathway_olfactory cluster_neuron Olfactory Sensory Neuron cluster_brain Brain ocimene (E)-β-Ocimene receptor Olfactory Receptor (GPCR) ocimene->receptor Binds g_protein G-protein (Gαolf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Increases ion_channel Ion Channel camp->ion_channel Opens depolarization Depolarization ion_channel->depolarization Causes olfactory_bulb Olfactory Bulb depolarization->olfactory_bulb Action Potential higher_centers Higher Olfactory Centers olfactory_bulb->higher_centers Signal Relay perception Scent Perception higher_centers->perception

Figure 3. Generalized olfactory signaling pathway.

Safety and Regulatory Information

  • (E)-β-Ocimene is classified as a flammable liquid and vapor. [4]

  • It may cause skin irritation. [4]

  • May be fatal if swallowed and enters airways. [4]

  • It is recommended for use in fragrances at levels up to 3%. [5]

  • Due to its potential for oxidation, the use of antioxidants such as BHT is recommended in formulations to prevent degradation. [2]

  • Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the pure material.

  • Store in a cool, well-ventilated place away from heat and ignition sources.

References

Application Notes and Protocols for the Synthesis and Functional Evaluation of (E)-β-Ocimene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and biosynthetic synthesis of (E)-β-ocimene derivatives and their subsequent evaluation in functional assays. The methodologies are designed to be adaptable for the production and testing of various derivatives for applications in agriculture, pharmaceuticals, and fragrance industries.

Synthesis of (E)-β-Ocimene Derivatives

(E)-β-Ocimene and its derivatives are of significant interest due to their diverse biological activities, including roles in plant defense and as potential therapeutic agents.[1][2] Two primary routes for their synthesis are detailed below: chemical synthesis via a Grignard reaction and biosynthesis using engineered microorganisms.

Chemical Synthesis: Grignard Reaction Protocol

This protocol describes the synthesis of a representative (E)-β-ocimene derivative, (E)-3,7-dimethylocta-1,3,6-trien-3-ol, utilizing a Grignard reaction as a key step. This method allows for the gram-scale production of the target compound.

Experimental Protocol: Synthesis of (E)-3,7-dimethylocta-1,3,6-trien-3-ol

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Vinyl bromide solution in THF

  • 6-methylhept-5-en-2-one

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (Vinylmagnesium Bromide):

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • Place magnesium turnings in a three-necked flask and add a single crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a solution of vinyl bromide in anhydrous THF dropwise from a dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux.

    • Once the magnesium is consumed, the Grignard reagent is ready for use.

  • Grignard Reaction:

    • Cool the flask containing the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 6-methylhept-5-en-2-one in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure (E)-3,7-dimethylocta-1,3,6-trien-3-ol.

Data Presentation: Synthesis of (E)-3,7-dimethylocta-1,3,6-trien-3-ol

ParameterValue
Reactants 6-methylhept-5-en-2-one, Vinylmagnesium bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-5 hours
Yield 75-85%
Purity (post-column) >98%
Characterization ¹H NMR, ¹³C NMR, GC-MS
Biosynthesis in Saccharomyces cerevisiae**

This protocol outlines the de novo production of (E)-β-ocimene in an engineered Saccharomyces cerevisiae strain. This approach offers a sustainable alternative to chemical synthesis.[4][5]

Experimental Protocol: Fermentative Production of (E)-β-Ocimene

Materials:

  • Engineered S. cerevisiae strain expressing an (E)-β-ocimene synthase (OS) and a mutant Erg20 (Erg20*) for enhanced GPP supply.[4]

  • Yeast extract peptone dextrose (YPD) medium.

  • Synthetic complete (SC) drop-out medium.

  • Isopropyl myristate.

  • 5-L bioreactor.

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of SC drop-out medium and culture for 12 hours at 30 °C.

    • Transfer the seed culture to a shake flask containing fresh SC drop-out medium and incubate for another 12 hours at 30 °C with shaking.

  • Fermentation:

    • Inoculate a 5-L bioreactor containing 3 L of SC medium with the seed culture.

    • Maintain the fermentation at 30 °C.

    • Add 20% (v/v) isopropyl myristate to the culture at the beginning of fermentation to capture the volatile product.

    • Employ a fed-batch strategy to maintain the glucose concentration between 0-1 g/L after the initial glucose is consumed.

  • Product Extraction and Analysis:

    • After fermentation (e.g., 96 hours), harvest the culture.

    • Separate the isopropyl myristate layer containing (E)-β-ocimene by centrifugation.

    • Analyze the product titer and purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Biosynthesis of (E)-β-Ocimene

ParameterValue
Microorganism Engineered Saccharomyces cerevisiae
Key Genes (E)-β-ocimene synthase (OS), Erg20*
Fermentation Type Fed-batch
Temperature 30 °C
Fermentation Time 96 hours
Titer 34.56 mg/L[4][5]
Productivity 0.36 mg/L/h

Functional Studies of (E)-β-Ocimene Derivatives

(E)-β-ocimene and its derivatives exhibit a range of biological activities, including anti-insect and antimicrobial properties.[2][6] The following protocols describe methods to evaluate these functions.

Anti-Insect Bioassay

This protocol details a dual-choice bioassay to assess the repellent effect of (E)-β-ocimene derivatives on insect larvae, such as Spodoptera litura.[2][7]

Experimental Protocol: Repellency Assay

Materials:

  • (E)-β-ocimene derivative dissolved in hexane (B92381) at various concentrations (e.g., 0.1, 1, and 10 µg/µL).[2][7]

  • Hexane (as control).

  • 9 cm diameter plastic petri dishes.

  • Filter paper discs.

  • Third-instar Spodoptera litura larvae.

Procedure:

  • Place two filter paper discs on opposite sides of a petri dish.

  • Apply 10 µL of the test solution (e.g., 1 µg/µL (E)-β-ocimene derivative in hexane) to one disc and 10 µL of hexane to the other.

  • Place 30 S. litura larvae in the center of the petri dish.

  • Seal the petri dish and keep it in the dark at room temperature.

  • After 2 hours, record the number of larvae on each half of the petri dish.

  • Perform at least five biological replicates for each concentration.

Data Presentation: Repellency of (E)-β-Ocimene Derivative against S. litura

Concentration (µg/µL)Mean % Larvae on Treated SideMean % Larvae on Control SideRepellency Index (%)
0.1356530
1.0208060
10.0109080
Antimicrobial Activity Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an (E)-β-ocimene derivative against pathogenic bacteria using a broth microdilution method.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • (E)-β-ocimene derivative.

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • DMSO (as a solvent for the test compound).

Procedure:

  • Prepare a stock solution of the (E)-β-ocimene derivative in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well.

  • Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with MHB and DMSO), and a sterility control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of (E)-β-Ocimene Derivative

MicroorganismMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Ciprofloxacin (E. coli)2
Ciprofloxacin (S. aureus)1

Signaling Pathways and Experimental Workflows

Herbivore-Induced Plant Defense Signaling Pathway

Herbivory induces a complex signaling cascade in plants, often involving the jasmonic acid (JA) pathway, leading to the production of defensive compounds like (E)-β-ocimene.[9][10][11]

Herbivore_Induced_Defense herbivore Herbivore Attack (e.g., Spodoptera litura) wounding Wounding & Oral Secretions herbivore->wounding membrane Plasma Membrane Depolarization wounding->membrane ca2 Ca²⁺ Influx membrane->ca2 mapk MAPK Cascade ca2->mapk ja_biosynthesis Jasmonic Acid (JA) Biosynthesis mapk->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) Conjugation ja_biosynthesis->ja_ile coi1_jaz COI1-JAZ Complex ja_ile->coi1_jaz jaz_degradation JAZ Repressor Degradation coi1_jaz->jaz_degradation myc2 MYC2/TFs Activation jaz_degradation->myc2 gene_expression Defense Gene Expression myc2->gene_expression ocimene_synthase (E)-β-Ocimene Synthase (GmOCS/PbeOCS) gene_expression->ocimene_synthase ocimene_production (E)-β-Ocimene Production & Emission ocimene_synthase->ocimene_production response Plant Defense Response (Repellency, Attraction of Predators) ocimene_production->response

Caption: Herbivore-induced defense signaling pathway.

General Workflow for Synthesis and Functional Studies

The following diagram illustrates the logical flow from the synthesis of (E)-β-ocimene derivatives to their functional evaluation.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_functional Functional Studies chem_synth Chemical Synthesis (Grignard Reaction) purification Purification (Chromatography/Extraction) chem_synth->purification bio_synth Biosynthesis (Engineered Yeast) bio_synth->purification characterization Characterization (GC-MS, NMR) purification->characterization insect_assay Anti-Insect Bioassay (Repellency, Mortality) characterization->insect_assay antimicrobial_assay Antimicrobial Assay (MIC Determination) characterization->antimicrobial_assay data_analysis Data Analysis & Interpretation insect_assay->data_analysis antimicrobial_assay->data_analysis

Caption: Experimental workflow for synthesis and functional studies.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Polymerization of β-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective polymerization of β-Ocimene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in achieving desired polymer microstructures.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective polymerization of β-ocimene in a question-and-answer format.

Issue 1: Low or Incorrect Stereoselectivity

  • Question: My polymerization of β-ocimene is resulting in a mixture of microstructures (e.g., low cis-1,4 selectivity) instead of the desired stereoisomer. What are the potential causes and solutions?

  • Answer: Achieving high stereoselectivity in β-ocimene polymerization is highly dependent on the catalyst system and reaction conditions. Here are the primary factors to consider:

    • Catalyst Selection: The choice of catalyst is the most critical factor. Different catalyst systems have distinct stereodirecting capabilities. For instance, certain rare-earth metal complexes, like a chiral cyclopentadienyl-ligated Scandium complex, can produce syndiotactic cis-1,4-polyocimene with up to 100% selectivity[1]. In contrast, other rare-earth complexes (Lu, Y, Dy) may favor the formation of isotactic trans-1,2-polyocimenes[1]. Titanium-based catalysts can also be tuned; for example, specific titanium complexes can yield predominantly trans-1,4-polyocimene at higher temperatures (e.g., 70°C) and isotactic poly-1,2-ocimene at lower temperatures (e.g., 0°C)[2].

    • Reaction Temperature: Temperature can significantly influence the stereochemical outcome. As mentioned, with certain titanium catalysts, a decrease in temperature from 70°C to 0°C can switch the selectivity from 70% trans-1,4 to over 99% isotactic poly-1,2[2]. It is crucial to precisely control the reaction temperature to favor the desired isomer.

    • Monomer Purity and Isomeric Composition: The presence of impurities can interfere with the catalyst's stereodirecting mechanism. Furthermore, β-ocimene exists as a mixture of (E)- and (Z)-isomers, which exhibit different reactivities in polymerization[1]. The homopolymerization of this isomeric mixture can be considered a "stereo-copolymerization," which can lead to complex microstructures[1]. Purifying the β-ocimene monomer to a single isomer before polymerization can improve stereocontrol.

    • Solvent Effects: The polarity of the solvent can influence the stereoselectivity of the polymerization. While not extensively detailed for β-ocimene in the provided results, it is a known factor in other stereoselective polymerizations and should be considered.

Issue 2: Low Polymer Molecular Weight

  • Question: The molecular weight of my poly(β-ocimene) is consistently lower than the target. How can I increase the molecular weight?

  • Answer: Low molecular weight can be caused by several factors, including chain transfer reactions, impurities, and inappropriate reaction conditions.

    • Monomer and Solvent Purity: Impurities in the monomer or solvent can act as chain transfer agents, terminating the growing polymer chains prematurely. It is essential to use highly purified reagents.

    • Monomer to Initiator/Catalyst Ratio: The molecular weight of the polymer is often directly proportional to the monomer-to-initiator (or catalyst) ratio in living/controlled polymerizations. Increasing this ratio will generally lead to higher molecular weights.

    • Reaction Time and Conversion: Ensure the polymerization is allowed to proceed to a high monomer conversion. Incomplete reactions will naturally result in lower average molecular weights.

    • Reaction Temperature: Higher temperatures can sometimes increase the rate of chain transfer and termination reactions relative to propagation, leading to lower molecular weights. Optimizing the reaction temperature is crucial.

Issue 3: Broad Molecular Weight Distribution (High Dispersity, Đ)

  • Question: My poly(β-ocimene) has a high polydispersity index (PDI or Đ). How can I achieve a narrower molecular weight distribution?

  • Answer: A broad molecular weight distribution suggests a lack of control over the polymerization process, with initiation, propagation, and termination occurring at different rates for different chains.

    • Different Reactivity of β-Ocimene Isomers: The (E)- and (Z)-isomers of β-ocimene have different polymerization kinetics[1]. This difference in reactivity can lead to a broadening of the molecular weight distribution, with dispersity values around 1.6–2 observed in anionic polymerization of the isomeric mixture[1]. Using a single, pure isomer of β-ocimene can help achieve a narrower dispersity.

    • Living Polymerization Conditions: For anionic polymerization, maintaining "living" conditions is critical. This requires the complete exclusion of air and moisture, as these will terminate the growing polymer chains.

    • Initiator/Catalyst Efficiency: The efficiency of the initiator or catalyst plays a role. If initiation is slow compared to propagation, the polymer chains will not all start growing at the same time, leading to a broader distribution of chain lengths.

    • Temperature Control: Poor temperature control can lead to variations in the rates of initiation and propagation, contributing to a higher dispersity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective polymerization of β-ocimene?

A1: The primary challenges include:

  • Controlling Regio- and Stereoselectivity: Directing the polymerization to selectively form one specific microstructure (cis-1,4, trans-1,4, or 1,2- and 3,4-isomers) is difficult due to the multiple reactive sites on the β-ocimene monomer.

  • Influence of Catalyst System: The stereochemical outcome is highly sensitive to the choice of catalyst, including the metal center and the surrounding ligands[1][3].

  • Effect of Reaction Conditions: Parameters such as temperature and solvent can significantly alter the stereoselectivity[2].

  • Different Reactivity of Monomer Isomers: The naturally occurring mixture of (E)- and (Z)-β-ocimene isomers have different polymerization reactivities, which complicates the kinetics and can lead to polymers with broad molecular weight distributions and mixed microstructures[1].

Q2: Which catalyst systems are most effective for controlling the stereochemistry of poly(β-ocimene)?

A2: Several catalyst systems have shown high efficacy:

  • Rare-Earth Metal Catalysts: Half-sandwich rare-earth metal dialkyl complexes have demonstrated excellent control. For example, a chiral cyclopentadienyl-ligated Scandium complex can produce syndiotactic cis-1,4-polyocimene with up to 100% selectivity, while certain Lutetium, Yttrium, and Dysprosium complexes can yield isotactic trans-1,2-polyocimenes with up to 100% selectivity[1]. Other rare-earth catalysts, such as a bis(phosphino)carbazolide yttrium complex, can produce isotactic cis-1,4-polyocimenes with over 99% cis-1,4 selectivity[3].

  • Titanium-Based Catalysts: Specific titanium complexes activated by methylaluminoxane (B55162) (MAO) can also provide good stereocontrol. For instance, dichloro{1,4-dithiabutanediyl-2,2′-bis(4,6-di-tert-butyl-phenyl)}titanium can produce a polymer with 70% 1,4-trans structure at 70°C, and isotactic poly-1,2-ocimene with over 99% selectivity at 0°C[2].

  • Anionic Polymerization: While living anionic polymerization of β-ocimene has been investigated, controlling the stereoselectivity can be challenging due to the different reactivities of the monomer isomers, often resulting in polymers with high dispersity[1].

Q3: How can I characterize the microstructure of my poly(β-ocimene)?

A3: The primary method for characterizing the microstructure of poly(β-ocimene) is Nuclear Magnetic Resonance (NMR) spectroscopy . Both ¹H NMR and ¹³C NMR are used to identify and quantify the different microstructures (cis-1,4, trans-1,4, 1,2-, and 3,4-). Specific chemical shifts in the NMR spectra correspond to the different types of double bonds and adjacent protons or carbons in the polymer chain, allowing for the calculation of the percentage of each microstructure.

Q4: How is the molecular weight and dispersity of poly(β-ocimene) determined?

A4: Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn) of polymers. The polymer is dissolved in a suitable solvent and passed through a column that separates the polymer chains based on their size in solution.

Data Presentation

Table 1: Influence of Rare-Earth Metal Catalysts on β-Ocimene Polymerization

Catalyst SystemResulting MicrostructureSelectivity (%)TacticityReference
Chiral Cp-Sc Complexcis-1,4-polyocimeneup to 100syndiotactic (rrrr = 100%)[1]
Cp*-Sc, Lu, Y Complexestrans-1,2-polyocimeneup to 100isotactic (mm = 100%)[1]
Diiminophosphinate Lu Complextrans-1,2-polyocimene>99isotactic (mmmm > 99%)[3]
Diketiminate Y Complexcis-1,4-polyocimene>99isotactic (mm > 95%)[3]
Bis(phosphino)carbazolide Y Complexcis-1,4-polyocimene>99isotactic (mm > 95%)[3]

Table 2: Effect of Titanium Catalysts and Temperature on β-Ocimene Polymerization

CatalystTemperature (°C)Resulting MicrostructureSelectivity (%)Reference
dichloro{1,4-dithiabutanediyl-2,2′-bis(4,6-di-tert-butyl-phenyl)}titanium / MAO701,4-trans70[2]
dichloro{1,4-dithiabutanediyl-2,2′-bis(4,6-di-tert-butyl-phenyl)}titanium / MAO0isotactic poly-1,2>99[2]
Ti(η⁵-C₅H₅)-(η²-MBMP)Cl / MAON/Aprevalently cis-1,455[2]

Experimental Protocols

Protocol 1: Stereoselective Polymerization of β-Ocimene using a Rare-Earth Metal Catalyst (General Procedure)

This protocol is a generalized procedure based on the synthesis of cis-1,4-polyocimene and should be adapted based on the specific catalyst and desired microstructure.

  • Monomer and Solvent Purification:

    • Dry the solvent (e.g., toluene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.

    • Purify β-ocimene by stirring over calcium hydride for 24 hours, followed by vacuum distillation. Store the purified monomer under an inert atmosphere.

  • Reactor Setup:

    • Thoroughly dry all glassware in an oven and assemble under a positive pressure of inert gas (e.g., argon or nitrogen).

    • The polymerization is typically carried out in a Schlenk flask or a glovebox.

  • Polymerization:

    • In a glovebox, add the desired amount of rare-earth metal catalyst precursor to a Schlenk flask.

    • Add the solvent, followed by the co-catalyst (e.g., [Ph₃C][B(C₆F₅)₄] and Al(i-Bu)₃) and stir to activate the catalyst.

    • Inject the purified β-ocimene monomer into the catalyst solution.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the microstructure by ¹H and ¹³C NMR spectroscopy.

    • Analyze the molecular weight and dispersity by GPC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis monomer_purification Monomer Purification (β-ocimene) reactor_setup Inert Atmosphere Reactor Setup monomer_purification->reactor_setup solvent_purification Solvent Purification (e.g., Toluene) solvent_purification->reactor_setup catalyst_prep Catalyst/Initiator Preparation catalyst_prep->reactor_setup reagent_addition Addition of Solvent, Catalyst, Co-catalyst, and Monomer reactor_setup->reagent_addition polymerization Polymerization at Controlled Temperature and Time reagent_addition->polymerization termination Termination of Polymerization (e.g., with Methanol) polymerization->termination isolation Polymer Isolation and Purification termination->isolation nmr Microstructure Analysis (¹H and ¹³C NMR) isolation->nmr gpc Molecular Weight and Dispersity Analysis (GPC) isolation->gpc

Caption: Experimental workflow for stereoselective polymerization.

troubleshooting_flowchart cluster_selectivity Stereoselectivity Issues cluster_mw Molecular Weight Issues cluster_dispersity Dispersity Issues start Problem with Polymerization low_selectivity Low/Incorrect Stereoselectivity start->low_selectivity low_mw Low Molecular Weight start->low_mw high_dispersity High Dispersity (Đ) start->high_dispersity check_catalyst Verify Catalyst System (Metal, Ligand) low_selectivity->check_catalyst check_temp Optimize Reaction Temperature low_selectivity->check_temp check_monomer_purity Ensure Monomer Purity and Isomeric Composition low_selectivity->check_monomer_purity check_impurities Check for Impurities in Monomer/Solvent low_mw->check_impurities adjust_ratio Adjust Monomer/Initiator Ratio low_mw->adjust_ratio check_conversion Ensure High Monomer Conversion low_mw->check_conversion check_isomers Consider Reactivity of (E)/(Z)-Isomers high_dispersity->check_isomers ensure_living Maintain Living Polymerization Conditions (if applicable) high_dispersity->ensure_living check_initiation Evaluate Initiator Efficiency high_dispersity->check_initiation

Caption: Troubleshooting flowchart for polymerization issues.

References

improving the yield of (E)-beta-ocimene in microbial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (E)-beta-ocimene in microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

A1: The most commonly used and extensively engineered microbial host for this compound production is the yeast Saccharomyces cerevisiae. Its native mevalonate (B85504) (MVA) pathway provides the necessary precursors for terpene synthesis.[1][2] Escherichia coli has also been used for the production of related monoterpenes like myrcene (B1677589) and limonene, and its engineered methylerythritol 4-phosphate (MEP) pathway or a heterologous MVA pathway can be adapted for this compound synthesis.[1][3][4][5]

Q2: What is the general metabolic pathway for this compound synthesis in yeast?

A2: In S. cerevisiae, this compound is synthesized via the mevalonate (MVA) pathway. Acetyl-CoA is converted through a series of enzymatic steps to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules are then condensed to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes. Finally, a heterologously expressed this compound synthase (OCS) converts GPP to this compound.

Q3: Why is the yield of this compound often low in microbial fermentation?

A3: Low yields of this compound can be attributed to several factors:

  • Limited precursor supply: Insufficient flux towards the precursor GPP can be a major bottleneck.[2]

  • Competing pathways: GPP can be further converted to farnesyl pyrophosphate (FPP) by the native enzyme Erg20p, diverting the precursor away from monoterpene synthesis.[1]

  • Product toxicity: Monoterpenes like this compound can be toxic to microbial cells, inhibiting growth and enzyme activity.[6][7]

  • Product volatility: this compound is a volatile compound, and significant amounts can be lost through evaporation during fermentation.[1]

  • Suboptimal enzyme activity: The chosen this compound synthase may have low catalytic efficiency or poor expression in the microbial host.

Q4: What is a two-phase fermentation system and why is it beneficial for this compound production?

A4: A two-phase fermentation system involves the addition of a second, immiscible organic solvent to the aqueous fermentation broth. This organic layer serves as a sink for the hydrophobic this compound, extracting it from the aqueous phase as it is produced. This strategy offers several advantages:

  • Reduces product toxicity: By sequestering this compound in the organic phase, its concentration in the aqueous phase remains low, minimizing its toxic effects on the microbial cells.[6][7]

  • Prevents product loss: The organic overlay traps the volatile this compound, preventing its loss through evaporation.[1]

  • Simplifies downstream processing: The product is concentrated in the organic phase, which can simplify its recovery and purification.[8]

Troubleshooting Guides

Issue 1: Low or No this compound Production
Possible Cause Troubleshooting Step Expected Outcome
Inefficient this compound Synthase (OCS) 1. Codon-optimize the OCS gene for the expression host (S. cerevisiae or E. coli).2. Screen different OCS enzymes from various plant sources.[1][9][10][11]3. Test different promoters to optimize the expression level of the OCS gene.[12]Increased protein expression and catalytic activity, leading to higher this compound titers.
Insufficient Precursor (GPP) Supply 1. Overexpress key enzymes in the MVA pathway (e.g., tHMG1, IDI1, Upc2-1).[1][13][14]2. Weaken competing pathways by replacing the native promoter of the ERG20 gene with a weaker one to reduce FPP synthesis.[1][2]3. Express a mutant Erg20 (e.g., Erg20*) that favors GPP production.Increased availability of GPP for conversion to this compound.
Plasmid Instability or Incorrect Construct 1. Verify the plasmid sequence to ensure the OCS gene and other components are correct.2. Confirm the presence of the plasmid in the production strain using PCR or selective plating.3. Integrate the expression cassette into the host genome for stable expression.The production strain contains the correct and stable genetic construct.
Suboptimal Fermentation Conditions 1. Optimize medium components such as carbon and nitrogen sources.[15][16][17]2. Optimize physical parameters like temperature, pH, and aeration.Improved cell growth and product formation.
Issue 2: Poor Cell Growth and Viability
Possible Cause Troubleshooting Step Expected Outcome
Product Toxicity 1. Implement a two-phase fermentation by adding an organic solvent (e.g., dodecane) to the culture medium.[1][6][7]2. Optimize the solvent addition time and volume to minimize impact on initial cell growth.[1]Reduced toxicity of this compound, leading to improved cell health and productivity.
Metabolic Burden 1. Use promoters of varying strengths to balance the expression of heterologous genes with host metabolism.[12]2. Integrate genes into the chromosome instead of using high-copy plasmids to reduce the metabolic load.A more balanced metabolic state that supports both cell growth and product synthesis.
Contamination 1. Ensure aseptic techniques during inoculation and sampling.2. Check for microbial contamination by microscopy and plating on non-selective media.A pure culture of the production strain, leading to consistent fermentation performance.

Quantitative Data

Table 1: Effect of Genetic Modifications on this compound Titer in S. cerevisiae

Strain ModificationThis compound Titer (mg/L)Fold IncreaseReference
Base strain with OCS~1.01x[1][2]
Weakened ERG20 promoter + OCS~4.54.5x[1][2]
Fusion of mutant Erg20* and OCS~8.08x[1][2]
Fusion of mutant Erg20* and OCS + two-phase fermentation11.2811.3x[1]
Fed-batch fermentation in 5-L fermenter34.5634.6x[1][2][18]

Table 2: Comparison of Solvents for Two-Phase Fermentation of this compound

Organic SolventThis compound Titer (mg/L)Reference
Dodecane (B42187)11.28[1]
Olive Oil~3.0[1]
Isopropyl Myristate~2.5[1]

Visualizations

Metabolic_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Erg10 HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Erg13 Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 (overexpressed) IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI1 (overexpressed) GPP GPP IPP->GPP Erg20 FPP FPP IPP->FPP Erg20 DMAPP->GPP Erg20 GPP->FPP Erg20 (weakened promoter) Ocimene This compound GPP->Ocimene Ocimene Synthase (heterologous) Squalene Squalene FPP->Squalene

Caption: Metabolic pathway for this compound production in S. cerevisiae.

Regulatory_Pathway LowSterols Low Sterol Levels Upc2_1 Upc2-1 (constitutively active) LowSterols->Upc2_1 Activates MVA_genes MVA Pathway Genes (Erg10, Erg13, tHMG1, etc.) Upc2_1->MVA_genes Upregulates transcription MVA_flux Increased MVA Pathway Flux MVA_genes->MVA_flux Leads to

Caption: Simplified regulatory pathway involving Upc2-1 for enhancing MVA flux.

Experimental_Workflow Plasmid Plasmid Construction (e.g., USER cloning) Transformation Yeast Transformation Plasmid->Transformation Fermentation Two-Phase Fermentation Transformation->Fermentation Extraction Sample Extraction (Organic Phase) Fermentation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Analysis & Yield Calculation Analysis->Data

Caption: General experimental workflow for this compound production and analysis.

Experimental Protocols

Protocol 1: Construction of Yeast Expression Vector for Ocimene Synthase using USER Cloning

This protocol is adapted for the USER (Uracil-Specific Excision Reagent) cloning method, which allows for rapid and seamless assembly of DNA fragments.

1. Primer Design:

  • Design forward and reverse primers to amplify your ocimene synthase (OCS) gene.

  • The forward primer should have a 5' tail containing a single deoxyuracil (U) residue.

  • The reverse primer should have a 5' tail complementary to the vector insertion site, also containing a single deoxyuracil (U) residue.

2. PCR Amplification of OCS Gene:

  • Perform PCR using a high-fidelity DNA polymerase that can read through uracil (B121893) residues (e.g., Phusion U Hot Start DNA Polymerase).

  • Use the designed primers and a template containing the OCS gene.

  • Verify the PCR product size by gel electrophoresis and purify the DNA fragment.

3. Vector Preparation:

  • Linearize the yeast expression vector at the desired insertion site using appropriate restriction enzymes.

  • Purify the linearized vector.

4. USER Cloning Reaction:

  • In a single tube, combine the purified PCR product, the linearized vector, and the USER enzyme mix.

  • Incubate the reaction at 37°C for 25 minutes, followed by 10 minutes at 25°C.

5. Transformation into E. coli :

  • Transform the USER reaction mixture into competent E. coli cells for plasmid amplification.

  • Plate on selective media (e.g., LB with ampicillin) and incubate overnight at 37°C.

6. Plasmid Verification:

  • Isolate plasmid DNA from several E. coli colonies.

  • Verify the correct insertion of the OCS gene by restriction digest and Sanger sequencing.

Protocol 2: Two-Phase Fed-Batch Fermentation of Engineered S. cerevisiae

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered yeast strain into 50 mL of appropriate selective medium.

  • Grow overnight at 30°C with shaking (200-250 rpm).

2. Bioreactor Inoculation:

  • Inoculate a 1 L bioreactor containing 500 mL of fermentation medium with the overnight pre-culture to an initial OD600 of ~0.1.

  • Fermentation medium typically contains a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

3. Batch Phase:

  • Run the fermentation in batch mode at 30°C, maintaining pH at 5.0-5.5 with the addition of acid/base.

  • Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.

4. Fed-Batch Phase and Solvent Addition:

  • When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution at a controlled rate.

  • After 12-24 hours of fermentation, add a sterile organic solvent (e.g., dodecane) to the bioreactor to a final concentration of 10-20% (v/v).[1]

5. Sampling and Analysis:

  • Take samples periodically from both the aqueous and organic phases.

  • Allow the phases to separate before collecting the upper organic layer for this compound analysis.

  • Monitor cell growth (OD600) and substrate consumption from the aqueous phase.

Protocol 3: Quantification of this compound by GC-MS

1. Sample Preparation:

  • Take a known volume (e.g., 1 mL) of the organic phase (dodecane) from the two-phase fermentation.

  • If necessary, dilute the sample with fresh dodecane to bring the concentration within the linear range of the calibration curve.

  • Add an internal standard (e.g., caryophyllene) to the sample for accurate quantification.

  • Transfer the sample to a GC vial.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
    • Injector Temperature: 250°C.
    • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 2 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.
    • Scan Range: m/z 40-300.
    • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions at m/z 93, 121, 136).

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard calibration curve.

References

overcoming instability of (E)-beta-ocimene in formulated products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-beta-ocimene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of this compound in formulated products. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. Follow the step-by-step guidance to diagnose and resolve common stability problems.

Issue 1: Rapid loss of this compound concentration in my formulation.

Question: I've prepared a liquid formulation (e.g., aqueous solution, emulsion, or organic solvent base) containing this compound, but subsequent analysis by GC-MS shows a significant drop in its concentration much faster than expected. What is causing this, and how can I fix it?

Answer:

Rapid loss of this compound is typically due to one or more degradation pathways initiated by environmental factors. This compound is an acyclic tri-olefinic monoterpene, and its multiple double bonds make it highly susceptible to chemical reactions.

Possible Causes & Troubleshooting Steps:

  • Oxidation: This is the most common cause of degradation. Atmospheric oxygen can react with this compound, especially when exposed to light, heat, or trace metal ions, leading to the formation of non-volatile or different volatile compounds.

    • Troubleshooting:

      • Inert Atmosphere: Prepare and store your formulation under an inert gas like nitrogen or argon. Purge the headspace of your storage container before sealing.

      • Antioxidant Addition: Incorporate an antioxidant into your formulation. Common choices for lipid-based or organic formulations include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or α-tocopherol (Vitamin E). For aqueous systems, consider water-soluble antioxidants like ascorbic acid.

      • Chelating Agents: If trace metal ion catalysis is suspected (e.g., from raw materials or container leaching), add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.

  • Polymerization: The conjugated double bonds in this compound can lead to polymerization, forming larger, non-volatile molecules that will not be detected by standard GC methods.[1][2] This can be initiated by heat, light, or acidic conditions.

    • Troubleshooting:

      • Temperature Control: Store your formulation in a cool environment (e.g., 4°C). Avoid repeated freeze-thaw cycles.

      • Light Protection: Use amber or opaque containers to protect the formulation from UV and visible light, which can catalyze polymerization.

      • pH Control: In aqueous or emulsion systems, ensure the pH is near neutral (pH 6-7.5). Strong acids can initiate cationic polymerization.

  • Volatilization: this compound is a volatile compound. Improperly sealed containers can lead to significant loss through evaporation.

    • Troubleshooting:

      • Proper Sealing: Use containers with tight-fitting caps (B75204), preferably with a PTFE liner. For long-term storage, consider sealed glass ampoules.

      • Minimize Headspace: Fill containers as much as possible to reduce the volume of the headspace where the compound can evaporate.

Logical Workflow for Diagnosing Instability

The following diagram illustrates a decision-making process for troubleshooting the rapid loss of this compound.

G start Instability Observed: Rapid Loss of this compound check_oxidation Is the formulation exposed to air? start->check_oxidation check_light_heat Is the formulation exposed to light or high heat? start->check_light_heat check_ph Is the formulation at an extreme pH (acidic/basic)? start->check_ph check_volatility Is the container properly sealed? start->check_volatility solution_oxidation Solution: 1. Sparge with N2/Ar. 2. Add Antioxidants (BHT, Tocopherol). 3. Add Chelating Agent (EDTA). check_oxidation->solution_oxidation Yes check_oxidation->check_light_heat No final_analysis Re-analyze formulation to confirm stability improvement. solution_oxidation->final_analysis solution_light_heat Solution: 1. Use amber/opaque containers. 2. Store at reduced temperature (e.g., 4°C). check_light_heat->solution_light_heat Yes check_light_heat->check_ph No solution_light_heat->final_analysis solution_ph Solution: Buffer formulation to a neutral pH (6.0-7.5). check_ph->solution_ph Yes check_ph->check_volatility No solution_ph->final_analysis solution_volatility Solution: 1. Use PTFE-lined caps or ampoules. 2. Minimize container headspace. check_volatility->solution_volatility Yes check_volatility->final_analysis No, but seal properly solution_volatility->final_analysis

Caption: Troubleshooting decision tree for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation pathways are oxidation and polymerization. Oxidation, particularly through reaction with atmospheric oxygen or ozone, can lead to the formation of various smaller, more volatile compounds such as aldehydes and ketones, as well as hydroperoxides.[3] Polymerization results in higher molecular weight oligomers or polymers that are typically non-volatile and may present as a residue or cause increased viscosity in the formulation.[1][2]

Q2: How does pH affect the stability of this compound in aqueous formulations?

A2: While this compound itself does not have ionizable groups, the pH of the formulation can significantly influence its stability. Strongly acidic conditions (pH < 4) can catalyze isomerization to other terpenes or promote cationic polymerization. Strongly alkaline conditions (pH > 9) may also accelerate degradation, although this is less common. For optimal stability in emulsions or other aqueous systems, maintaining a pH near neutral (6.0-7.5) is recommended.

Q3: What is the best analytical method to conduct stability studies on this compound?

A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method.[4][5] It allows for the separation, identification, and quantification of this compound and its volatile degradation products. For quantification, a Flame Ionization Detector (GC-FID) can also be used and may offer a wider linear range. Headspace sampling (HS-GC-MS) is particularly useful as it analyzes the volatile components without injecting the non-volatile matrix, which protects the instrument.[4][6]

Q4: Are there advanced formulation strategies to significantly enhance stability?

A4: Yes. Encapsulation is a highly effective strategy.[7][8] Creating a physical barrier around the this compound protects it from oxygen, light, and other reactive species. Common methods include:

  • Microencapsulation by Spray-Drying: Using wall materials like gum arabic or maltodextrin.[9]

  • Complexation with Cyclodextrins: Forming inclusion complexes that shield the molecule.[8]

  • Lipid-Based Nanosystems: Incorporating it into nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs), which is particularly useful for topical delivery.[10]

Data Presentation

Table 1: Efficacy of Stabilization Strategies

This table summarizes the impact of various stabilization techniques on monoterpenes like this compound, based on data from literature. The values represent the typical improvement in stability.

Stabilization StrategyParameterTypical ResultReference
Antioxidant Addition α-tocopherol (0.1 wt%)Most effective antioxidant for preventing photo-oxidation in emulsions.[11]
BHT (Butylhydroxytoluene)Commonly used to terminate polymerization reactions.[1]
Encapsulation Spray-drying (Gum Arabic)High retention of monoterpenes post-process; protects from oxidation.[9]
Lipid NanoparticlesImproves stability against environmental factors (light, heat).[10]
Environmental Control Inert Atmosphere (N₂)Significantly reduces oxidative degradation pathways.General Knowledge
Light Protection (Amber Glass)Prevents photo-catalyzed oxidation and polymerization.General Knowledge
Temperature (4°C vs. 25°C)Lower temperature drastically reduces degradation kinetics.General Knowledge

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol provides a general method for the quantification of this compound in a liquid formulation. Instrument parameters should be optimized for your specific equipment and matrix.

1. Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler vials (2 mL) with PTFE-lined caps

  • Appropriate GC column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium

  • This compound standard

  • Internal Standard (IS) (e.g., n-dodecane, tetradecane)

  • Solvent for dilution (e.g., hexane, ethanol, matching the formulation base if possible)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in your chosen solvent.

  • Prepare a stock solution of the Internal Standard (e.g., 1000 µg/mL).

  • Create a series of calibration standards by serial dilution of the ocimene stock solution, each containing a fixed concentration of the IS (e.g., 50 µg/mL). Recommended range: 1-200 µg/mL.

3. Sample Preparation:

  • Accurately weigh a known amount of your formulation.

  • Dilute the formulation with the chosen solvent to bring the expected concentration of this compound into the range of your calibration curve.

  • Add the fixed concentration of the Internal Standard to the diluted sample.

  • Vortex thoroughly and transfer to a GC vial.

4. GC-MS Parameters (Example):

  • Injector: Split mode (e.g., 50:1 split ratio), 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Mode: Scan mode (e.g., m/z 40-400) for identification. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring characteristic ions of ocimene (e.g., m/z 93, 121, 136).

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the IS peak area against the concentration of this compound.

  • Calculate the peak area ratio for your samples and determine their concentration using the calibration curve.

Protocol 2: Accelerated Stability Testing

This protocol outlines a workflow for assessing the stability of different formulations under stressed conditions.

G cluster_prep Preparation cluster_analysis Analysis & Storage cluster_data Data Interpretation prep1 Step 1: Prepare Formulations - Control (no stabilizer) - Formulation A (+Antioxidant) - Formulation B (Encapsulated) - Formulation C (pH Adjusted) prep2 Step 2: Package Samples Aliquot each formulation into multiple sealed vials for each condition/timepoint. prep1->prep2 analysis0 Step 3: Initial Analysis (T=0) Quantify this compound in each formulation using GC-MS. prep2->analysis0 storage Step 4: Store Samples Place vials in stability chambers: - Condition 1: 40°C / 75% RH - Condition 2: 25°C / 60% RH - Condition 3: 4°C (Reference) - Condition 4: 25°C with UV light analysis0->storage analysis_t Step 5: Timepoint Analysis Pull samples at T=1, 2, 4, 8, 12 weeks. Quantify remaining this compound. storage->analysis_t calc Step 6: Calculate Degradation - Plot % remaining vs. time. - Determine degradation rate constant (k). analysis_t->calc compare Step 7: Compare Formulations Identify the formulation with the lowest degradation rate. calc->compare

Caption: Workflow for an accelerated stability study of this compound.

References

Technical Support Center: Optimization of GC-MS Parameters for Ocimene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of ocimene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate ocimene isomers using GC-MS?

A1: Ocimene isomers, such as cis-β-ocimene and trans-β-ocimene ((Z)- and (E)-β-ocimene), possess very similar chemical structures and boiling points.[1] This results in comparable interactions with the GC column's stationary phase, often leading to incomplete separation and co-elution.[2] Their mass spectra are also often indistinguishable, making accurate identification and quantification difficult without proper chromatographic separation.[3][4]

Q2: What is the most critical parameter for improving the separation of ocimene isomers?

A2: The choice of the GC column, specifically the stationary phase, is the most crucial factor for achieving selectivity between isomers.[5] For terpene analysis, including ocimene isomers, columns with different polarities should be considered to exploit subtle differences in isomer interactions. For instance, a wax-based column like a DB-HeavyWAX may offer different selectivity compared to a standard non-polar column like a DB-5ms or HP-5ms.[3][6]

Q3: How does the injection technique affect the analysis of volatile compounds like ocimene?

A3: The injection technique significantly impacts the introduction of volatile analytes into the GC system. Headspace sampling, including Solid Phase Microextraction (SPME) and Full Evaporation Technique (FET), is often preferred for terpenes as it minimizes the introduction of non-volatile matrix components, which can contaminate the system.[7] SPME uses a coated fiber to extract and concentrate analytes before desorption into the GC inlet.[8] It's crucial to keep samples cool before analysis to prevent the loss of volatile terpenes.[7]

Q4: Can adjusting the oven temperature program improve the resolution of ocimene isomers?

A4: Yes, optimizing the oven temperature program is a key strategy for enhancing separation. A slow temperature ramp rate (e.g., 1-5 °C/minute) allows isomers with small differences in boiling points more time to interact with the stationary phase, thereby improving resolution.[6][9] A faster ramp rate will decrease the analysis time but may lead to a loss of resolution.[10]

Q5: What role does the carrier gas flow rate play in the separation?

A5: The carrier gas flow rate, or linear velocity, affects the efficiency of the separation (plate number). An optimal flow rate minimizes band broadening and maximizes resolution. Flow rates that are too high or too low can lead to decreased separation efficiency.[6][11] For a typical 0.25 mm ID column, a starting flow rate of around 1.0-1.5 mL/min for helium is common.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Poor Resolution / Co-elution of Ocimene Isomers Inappropriate GC Column: The stationary phase lacks the selectivity needed to separate the isomers.Select a column with a different stationary phase chemistry. For example, if using a non-polar column, try a mid-polar or wax-based column. Consider a longer column (e.g., 60 m) to increase theoretical plates.[2][6]
Suboptimal Oven Temperature Program: The ramp rate is too fast, not allowing for sufficient interaction with the stationary phase.Decrease the temperature ramp rate (e.g., to 1-2 °C/min). Start with a lower initial oven temperature.[6]
Incorrect Carrier Gas Flow Rate: The linear velocity is not optimized for the column dimensions.Optimize the carrier gas flow rate. This can be done experimentally by performing a van Deemter analysis.[6]
Peak Tailing Active Sites in the Inlet or Column: Polar functional groups on the analytes are interacting with active sites.Use a deactivated inlet liner and a high-quality, inert GC column. If the problem persists, trim the first few centimeters of the column from the inlet side.[6][12]
Column Overload: Injecting too much sample.Reduce the injection volume or dilute the sample. A split injection with a higher split ratio can also help.[6]
Ghost Peaks Contamination: Carryover from previous injections or contamination in the carrier gas or sample solvent.Bake out the column at a high temperature (below the column's maximum limit). Run a blank solvent injection to confirm the system is clean. Ensure high-purity carrier gas and solvents are used.[6][12]
Irreproducible Retention Times Leaks in the System: Leaks in the injector, column fittings, or MS interface can cause fluctuations in flow and pressure.Perform a leak check of the system and tighten any loose fittings.[13]
Inconsistent Oven Temperature: Poor temperature control of the GC oven.Calibrate the GC oven temperature to ensure accuracy and stability.[6]
Low Signal Intensity Improper MS Tuning: The mass spectrometer is not properly tuned for the target mass range.Perform an autotune of the mass spectrometer to ensure optimal ion source and analyzer performance.[6]
Analyte Degradation: Thermally labile compounds may degrade at high injector temperatures.Lower the injector temperature. Consider using a splitless injection at a lower temperature, though this may increase the risk of peak broadening.[6][14]

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS for Ocimene Isomer Analysis

This protocol is adapted from methodologies focusing on the analysis of terpenes in complex matrices like cannabis and hops.[8]

  • Sample Preparation:

    • Weigh approximately 0.2 g of the ground sample into a 10 mL headspace vial.

    • Seal the vial with a screw cap and septum.

  • SPME Parameters:

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Equilibration Temperature: 40 °C.

    • Equilibration Time: 30 minutes.

    • Extraction Time: 30 minutes.

  • GC-MS Parameters:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane), 60 m x 0.25 mm i.d., 0.25-μm film thickness.[9]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 150 °C at 3 °C/min.

      • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: m/z 40-400.

      • Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.[9][15]

Protocol 2: GC-MS with Liquid Injection for Ocimene Isomer Analysis

This protocol is based on a validated method for terpene quantification in essential oils.[9]

  • Sample Preparation:

    • Dilute the essential oil sample in ethyl acetate (B1210297) to a concentration of approximately 20 μg/mL.

    • Add an internal standard (e.g., n-tridecane) to a final concentration of 100 μg/mL.

  • GC-MS Parameters:

    • Column: HP-5MS, 60 m x 0.25 mm i.d., 0.25-μm film thickness.[9]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 10:1 split ratio).[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 115 °C.

      • Ramp to 145 °C at 2 °C/min.

      • Ramp to 165 °C at 20 °C/min.

      • Ramp to 175 °C at 2 °C/min.

      • Ramp to 280 °C at 15 °C/min, hold for 5 minutes.[9]

    • MS Parameters:

      • Transfer Line Temperature: 290 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: m/z 40-350.

      • Mode: Selected Ion Monitoring (SIM) for target isomers.[9]

Data Summary

Table 1: Example GC Columns for Terpene and Ocimene Isomer Analysis
Column Name Stationary Phase Dimensions Application Note Citation
DB-HeavyWAXPolyethylene Glycol (WAX)-Recommended for flavor and fragrance analysis, showing good performance for terpenes.[3]
HP-5MS5% Phenyl Methylpolysiloxane60 m x 0.25 mm i.d., 0.25-µm film thicknessUsed for the quantification of 18 terpenes in Cannabis sativa essential oil.[9]
Equity®-1100% Polydimethylsiloxane-Used for chromatographic separation of terpenes in hops and cannabis.[8]
Rxi-17Sil MSMid-polarity phase-Can separate benzofluoranthene isomers, suggesting utility for other isomer groups.[5]
Table 2: Example GC-MS Method Parameters for Terpene Analysis
Parameter Method 1 (Headspace) Method 2 (Liquid Injection) Citation
Column Shimadzu SH-Rxi-5Sil MSAgilent HP-5MS[9][16]
Dimensions 30 m x 0.25 mm ID, 0.25 µm60 m x 0.25 mm ID, 0.25 µm[9][16]
Injector Temp. 250 °C250 °C[9][16]
Carrier Gas HeliumHelium[9][16]
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)[9][16]
Oven Program 40°C (1 min) -> 10°C/min to 160°C -> 40°C/min to 300°C (3 min)115°C -> 2°C/min to 145°C -> 20°C/min to 165°C -> 2°C/min to 175°C -> 15°C/min to 280°C (5 min)[9][16]
Injection Mode Headspace (50:1 split)Split (10:1)[15][16]
MS Scan Range m/z 45-400m/z 40-350[9][16]
Ion Source Temp. 200 °C230 °C[9][16]

Visualizations

GCMS_Troubleshooting_Workflow cluster_start Problem Identification cluster_optimization Optimization Steps cluster_evaluation Evaluation cluster_end Outcome Start Poor Isomer Separation (Co-elution) CheckColumn 1. Review GC Column - Is the stationary phase selective? - Is the column length sufficient? Start->CheckColumn OptimizeOven 2. Optimize Oven Program - Decrease ramp rate - Adjust initial temperature CheckColumn->OptimizeOven OptimizeFlow 3. Optimize Carrier Gas Flow - Check linear velocity - Perform leak check OptimizeOven->OptimizeFlow CheckInjection 4. Review Injection Parameters - Lower inlet temperature - Consider different injection mode OptimizeFlow->CheckInjection Evaluate Evaluate Separation CheckInjection->Evaluate Evaluate->CheckColumn Resolution Not Met Success Separation Optimized Evaluate->Success Resolution Met Reassess Reassess & Consult Literature

Caption: A logical workflow for troubleshooting poor separation of ocimene isomers in GC-MS.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weigh Sample into Vial Seal Seal Vial Prep->Seal Equilibrate Equilibrate Sample (e.g., 40°C for 30 min) Seal->Equilibrate Expose Expose SPME Fiber (Extraction) Equilibrate->Expose Desorb Desorb Analytes in GC Inlet Expose->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect & Identify by MS Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Experimental workflow for Headspace-SPME-GC-MS analysis of volatile isomers.

References

troubleshooting low activity of recombinant (E)-beta-ocimene synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low activity with recombinant (E)-β-ocimene synthase.

Troubleshooting Guide

Low enzymatic activity of recombinant (E)-β-ocimene synthase can stem from various factors, from protein expression and purification to the assay conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My recombinant (E)-β-ocimene synthase shows very low or no activity. What are the potential causes and how can I troubleshoot this?

Answer:

Low activity is a common issue that can be broken down into two main areas: problems with the enzyme itself (expression, solubility, and integrity) and suboptimal assay conditions. Follow this troubleshooting workflow to diagnose the problem:

TroubleshootingWorkflow cluster_expression Expression & Solubility Issues cluster_purification Purification & Integrity Issues cluster_assay Assay Condition Issues start Low/No Activity Observed check_expression 1. Verify Protein Expression & Solubility start->check_expression check_purification 2. Assess Purity & Integrity check_expression->check_purification Soluble protein of correct size is present exp_issues No or low expression Protein is in inclusion bodies check_expression->exp_issues Problem Found check_assay 3. Optimize Assay Conditions check_purification->check_assay Protein is pure and intact pur_issues Protein degradation Loss of activity post-purification check_purification->pur_issues Problem Found solution Active Enzyme check_assay->solution Activity is restored assay_issues Substrate degradation Incorrect buffer components Sub-optimal pH or temperature check_assay->assay_issues Problem Found exp_solutions Optimize codon usage, host strain, induction temp/time, IPTG concentration Lower induction temp, use solubility tags (e.g., MBP, GST), co-express chaperones exp_issues->exp_solutions pur_solutions Add protease inhibitors, work quickly at 4°C Optimize buffer (pH, additives), handle gently, check for cofactor loss pur_issues->pur_solutions assay_solutions Use fresh GPP, store properly Ensure Mg2+ is present, check for inhibitors Perform pH and temperature optimization curves assay_issues->assay_solutions

Caption: Troubleshooting workflow for low recombinant (E)-β-ocimene synthase activity.

Frequently Asked Questions (FAQs)

Expression and Purification

Q1: My (E)-β-ocimene synthase is expressed but is insoluble and forms inclusion bodies. How can I improve its solubility?

A1: Insoluble protein is a frequent challenge with recombinant plant terpene synthases in E. coli. Here are several strategies to enhance solubility:

  • Lower Induction Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.

  • Optimize Inducer Concentration: High concentrations of IPTG can lead to rapid, overwhelming protein production. Try reducing the IPTG concentration to a range of 0.05-0.1 mM.

  • Change Expression Host: Some E. coli strains are better suited for expressing challenging proteins. Consider strains like BL21(DE3)pLysS, which has tighter control over basal expression, or strains engineered to facilitate disulfide bond formation or that co-express chaperones.

  • Use a Solubility-Enhancing Tag: Fuse your protein with a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can significantly improve the solubility of the target protein.

  • Co-express Chaperones: Co-transforming your expression vector with a plasmid containing chaperone genes (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your protein.

Q2: I have a low yield of purified protein. How can I increase it?

A2: Low yields after purification can be due to issues with expression levels or losses during the purification process.

  • Codon Optimization: The codon usage of your plant-derived gene may not be optimal for E. coli. Synthesizing a codon-optimized version of your gene can significantly improve translation efficiency.

  • Inefficient Cell Lysis: Ensure your cell lysis method is effective. For sonication, optimize the duration, amplitude, and number of cycles. For chemical lysis, ensure the reagents are fresh and used at the correct concentrations.

  • Protease Activity: Add protease inhibitors (e.g., PMSF, cOmplete™) to your lysis buffer to prevent degradation of your target protein.

  • Purification Resin and Buffer Optimization: Ensure the pH of your binding buffer is optimal for your protein's tag (e.g., for His-tags, a pH of 7.5-8.0 is common). Test different imidazole (B134444) concentrations for washing and elution to minimize loss of your target protein while removing contaminants.

Enzyme Activity and Assays

Q3: What is the correct substrate for (E)-β-ocimene synthase, and are there any critical cofactors?

A3: The primary substrate for (E)-β-ocimene synthase is Geranyl diphosphate (B83284) (GPP) .[1][2] While some terpene synthases can exhibit promiscuity with other prenyl diphosphates like farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP), (E)-β-ocimene synthases are typically specific for GPP.[1][3]

A critical cofactor for the enzymatic reaction is a divalent cation, most commonly Magnesium (Mg²⁺) . It is essential for the ionization of the diphosphate group from the substrate. Manganese (Mn²⁺) can sometimes substitute for Mg²⁺ but may alter the product profile.

Q4: My purified enzyme is inactive. What could be wrong with my assay conditions?

A4: If you have confirmed that you have pure, intact protein, the issue likely lies in the assay setup.

  • Substrate Quality: GPP is prone to hydrolysis. Ensure you are using a fresh, high-quality stock of GPP. Store it in a buffered solution at -20°C or below and avoid repeated freeze-thaw cycles.

  • Buffer Composition: The assay buffer should have a pH that is optimal for your specific enzyme, typically between 7.0 and 7.5. A common buffer is MOPS or HEPES.

  • Divalent Cation Concentration: Ensure you have an adequate concentration of MgCl₂, typically in the range of 5-20 mM.

  • Product Inhibition: If your product, (E)-β-ocimene, is allowed to accumulate, it may inhibit the enzyme. In in vitro assays, this is often mitigated by using a two-phase system where a water-immiscible organic solvent (e.g., hexane (B92381) or pentane) is overlaid on the aqueous reaction mixture to sequester the hydrophobic product as it is formed.

Data Presentation

Table 1: Product Profile of Recombinant (E)-β-Ocimene Synthase from Different Plant Species
Enzyme SourceSubstrateMajor ProductOther ProductsReference
Arabidopsis thaliana (AtTPS03)GPP(E)-β-ocimene (94%)(Z)-β-ocimene (4%), Myrcene (2%)[4]
Antirrhinum majus (Snapdragon)GPP(E)-β-ocimene (97%)(Z)-β-ocimene, Myrcene[5]
Glycine max (Soybean)GPP(E)-β-ocimene (94.27%)(Z)-β-ocimene (3.47%), Linalool (2.26%)[6]
Pyrus betuleafolia (Pear)GPP(E)-β-ocimene(Z)-β-ocimene (trace amount)[1]

Note: Quantitative data on protein yield and specific activity is often not consistently reported across publications, limiting direct comparisons.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged (E)-β-Ocimene Synthase

This protocol is a general guideline for the expression and purification of a 6xHis-tagged (E)-β-ocimene synthase in E. coli.

1. Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your expression vector containing the codon-optimized (E)-β-ocimene synthase gene.
  • Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

2. Expression:

  • Inoculate a 10 mL starter culture of LB medium with a single colony and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1 mM.
  • Incubate overnight (16-20 hours) at 18°C with shaking.

3. Cell Lysis:

  • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail.
  • Incubate on ice for 30 minutes.
  • Sonicate the suspension on ice until the solution is no longer viscous.
  • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

4. Purification (Ni-NTA Affinity Chromatography):

  • Equilibrate a Ni-NTA resin column with Lysis Buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Analyze fractions by SDS-PAGE to check for purity.

5. Buffer Exchange:

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) to remove imidazole and prepare for storage at -80°C.

Protocol 2: In Vitro Activity Assay of (E)-β-Ocimene Synthase

This protocol describes a typical assay to determine the activity of the purified enzyme.

1. Reaction Setup:

  • In a 2 mL glass vial, prepare a 500 µL aqueous reaction mixture containing:
  • Assay Buffer (50 mM HEPES, pH 7.2)
  • 10 mM MgCl₂
  • 1 mM DTT
  • 10% (v/v) Glycerol
  • 1-5 µg of purified recombinant (E)-β-ocimene synthase
  • Overlay the aqueous phase with 500 µL of an organic solvent (e.g., hexane or pentane) to capture the volatile product.

2. Reaction Initiation and Incubation:

  • Initiate the reaction by adding Geranyl diphosphate (GPP) to a final concentration of 50-100 µM.
  • Seal the vial tightly and incubate at 30°C for 1-2 hours with gentle shaking.

3. Product Extraction and Analysis:

  • Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.
  • Separate the phases by centrifugation (1,000 x g, 5 min).
  • Transfer the upper organic layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
  • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the (E)-β-ocimene product. Use an authentic (E)-β-ocimene standard to create a standard curve for quantification.

Signaling Pathways and Logical Relationships

Expression_Optimization cluster_conditions Experimental Conditions start Goal: Increase Soluble (E)-β-Ocimene Synthase Yield temp High Temp (37°C) iptg High IPTG (1 mM) low_temp Low Temp (18°C) low_iptg Low IPTG (0.1 mM) transcription Transcription/Translation Rate High Rate Slow Rate folding Protein Folding Misfolding & Aggregation Correct Folding transcription:f0->folding:f0 Overwhelms folding machinery transcription:f1->folding:f1 Allows time for folding outcome Outcome Inclusion Bodies (Inactive) Soluble Protein (Active) folding:f0->outcome:f0 folding:f1->outcome:f1 temp->transcription:f0 iptg->transcription:f0 low_temp->transcription:f1 low_iptg->transcription:f1

Caption: Relationship between induction conditions and protein solubility.

References

Technical Support Center: Minimizing (E)-beta-Ocimene Degradation During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of (E)-beta-ocimene during sample extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the stability of this compound during extraction.

Question Answer & Troubleshooting Steps
1. Why is my this compound concentration lower than expected in the final extract? Low recovery of this compound is often due to its volatile nature and susceptibility to degradation. Several factors during your extraction process could be contributing to this loss. Consider the following: Heat Exposure: this compound is thermally labile and can degrade or isomerize at elevated temperatures. Troubleshooting: - If using heat-involved methods like hydrodistillation, minimize the extraction time and use the lowest effective temperature. - For solvent extraction, consider using a cold extraction method. Oxidation: Exposure to oxygen, especially in the presence of light and heat, can lead to oxidative degradation. Troubleshooting: - Purge your extraction system and solvents with an inert gas like nitrogen or argon. - Store samples and extracts in airtight containers, minimizing headspace. - Work in a dimly lit environment or use amber glassware to protect samples from light. Light Exposure: UV and even visible light can induce degradation and isomerization of this compound. Troubleshooting: - Use amber glass vials or wrap your glassware in aluminum foil. - Minimize the exposure of your sample to direct light during all stages of extraction and storage. pH of the Extraction Medium: Although specific data for ocimene is limited, the stability of other terpenes can be pH-dependent. Extreme pH values may catalyze degradation. Troubleshooting: - Whenever possible, maintain a neutral pH during aqueous extractions. - If a pH adjustment is necessary, perform it just before extraction and keep the exposure time to a minimum.
2. What are the common degradation products of this compound I should be aware of? Under typical extraction conditions involving heat, light, and oxygen, this compound can undergo isomerization and oxidation. Common degradation products may include: - (Z)-beta-ocimene and alloocimene: These are isomers of this compound that can form, especially under thermal stress.[1] - Oxidation Products: In the presence of oxygen, various oxidation products can form. While specific products from extraction are not well-documented, atmospheric ozonolysis of this compound is known to produce 4-methylhexa-3,5-dienal.[2] Similar oxidative degradation could occur during extraction if oxygen is present.
3. Which extraction method is best for preserving this compound? The ideal extraction method depends on your sample matrix and analytical goals. Here’s a general comparison: - Supercritical CO2 (SC-CO2) Extraction: Generally considered one of the best methods for preserving volatile terpenes. It allows for extraction at low temperatures and in an oxygen-free environment. For monoterpenes like ocimene, lower pressures are optimal.[3] - Cold Solvent Extraction: Using chilled solvents like ethanol (B145695) or hexane (B92381) can be very effective at preserving volatile compounds. Extraction at -40°C has been shown to be better for terpene preservation than -20°C or room temperature.[4] - Microwave-Assisted Hydrodistillation (MAHD): This method can be faster than traditional hydrodistillation, potentially reducing the exposure time to high temperatures. Optimization of microwave power and time is crucial to prevent degradation.[5][6] - Hydrodistillation/Steam Distillation: These traditional methods involve high temperatures and can lead to significant loss of volatile terpenes like this compound through thermal degradation and hydrolysis.[7]
4. How should I prepare my sample to minimize degradation before extraction? Proper sample preparation is critical. For solid samples like plant material, grinding can generate heat. To mitigate this, it is recommended to cryo-grind the sample by freezing it in liquid nitrogen before grinding. This keeps the temperature low and minimizes the loss of volatile compounds.
5. What are the best storage conditions for samples and extracts containing this compound? To ensure the long-term stability of your samples and extracts, store them under the following conditions: - Temperature: Store at low temperatures, preferably at or below -20°C. - Light: Use amber vials or store in the dark. - Atmosphere: Store in airtight containers with minimal headspace. For sensitive samples, flushing the container with an inert gas before sealing is recommended.

Data Presentation: Factors Affecting this compound Stability

While specific quantitative data for this compound degradation under various extraction conditions is sparse in the literature, the following table summarizes the expected trends and provides some available data for beta-ocimene (B41892) and similar monoterpenes.

Parameter Condition Effect on this compound Stability Quantitative Data/Observations Citation
Temperature Drying of Salam leaves at 30°C vs. 60°CDecreased stability with increasing temperature.At 40°C, β-ocimene concentration was highest (139.62 µg/mL). At 60°C for 4 days, the concentration dropped to 48.31 µg/mL.[8]
Cold Ethanol ExtractionBetter preservation at lower temperatures.Terpene content was highest at -40°C. It decreased by 54.1% at -20°C and 32.2% at room temperature.[4]
Pressure (SC-CO2) 131.2 bar vs. 319.7 bar (at 60°C)Lower pressure is optimal for monoterpene extraction.A low pressure of 131.2 bar was found to be optimal for the extraction of monoterpenes from industrial hemp.[3]
Microwave Power (MAHD) 700 W vs. 1200 WHigher power can lead to faster extraction but also potential degradation.Optimal conditions for cannabis terpenes were found to be 1200 W for 10 min followed by 700 W for 40 min to avoid overheating.[9]
Extraction Time (MAHD) 35.57 min (Optimized)Shorter extraction times reduce thermal stress.Optimized MAHD of Cinnamomum camphora leaf essential oil was achieved in 35.57 min.[6]
Oxygen Exposure Presence of AirLeads to oxidative degradation.Ocimenes are unstable in air and prone to oxidation and resinification.[10]
Light Exposure UV/Visible LightCan induce isomerization and degradation.General knowledge for terpenes.
pH Acidic or Alkaline ConditionsPotential for degradation, though specific data for ocimene is lacking.General observation for many organic compounds.

Experimental Protocols

Here are detailed methodologies for three recommended extraction techniques to minimize this compound degradation.

Protocol 1: Cold Solvent Extraction

This method is ideal for small-scale extractions and when access to specialized equipment is limited.

Materials:

  • Plant material (fresh or properly dried and stored)

  • Liquid nitrogen

  • Mortar and pestle

  • Pre-chilled ethanol or hexane (-40°C)

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of low temperatures

  • Pipettes

  • Amber glass vials for storage

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Sample Preparation: Pre-chill the mortar and pestle with liquid nitrogen. Place the plant material in the mortar and add liquid nitrogen to freeze it. Grind the frozen material to a fine powder.

  • Extraction: a. Weigh the desired amount of powdered plant material and place it in a pre-chilled centrifuge tube. b. Add the pre-chilled solvent (e.g., ethanol at -40°C) at a specific sample-to-solvent ratio (e.g., 1:15 w/v).[4] c. Securely cap the tube and vortex for a defined period (e.g., 10 minutes).[4]

  • Separation: a. Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at a low temperature (e.g., 4°C) to pellet the plant debris. b. Carefully pipette the supernatant (the extract) into a clean, pre-chilled amber glass vial.

  • Solvent Removal (Optional): If solvent removal is necessary, use a rotary evaporator with a chilled water bath to minimize thermal stress on the extract.

  • Storage: Store the final extract at -20°C or lower in an airtight amber vial.

Protocol 2: Microwave-Assisted Hydrodistillation (MAHD)

This method offers a faster alternative to traditional hydrodistillation, reducing the overall heat exposure time.

Materials:

  • Microwave-assisted hydrodistillation apparatus (e.g., Clevenger-type apparatus adapted for a microwave oven)

  • Plant material

  • Distilled water

  • Microwave oven with adjustable power settings

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Amber glass vials for storage

Procedure:

  • Apparatus Setup: Set up the MAHD apparatus according to the manufacturer's instructions.

  • Extraction: a. Place a known amount of plant material and a specific volume of distilled water into the extraction flask (a liquid-to-material ratio of around 7:1 mL/g is a good starting point).[5] b. Place the flask in the microwave oven and connect it to the Clevenger apparatus. c. Set the microwave power and extraction time. Optimal conditions need to be determined experimentally for each plant matrix, but a starting point could be a higher power for a short duration to initiate boiling (e.g., 1200 W for 10 min) followed by a lower power for the remainder of the extraction (e.g., 700 W for 30-40 min).[9]

  • Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • Post-Extraction Processing: a. Once the extraction is complete, allow the apparatus to cool down. b. Carefully collect the essential oil from the Clevenger trap using a pipette or by draining it into a separatory funnel to separate it from the hydrosol. c. Dry the essential oil over a small amount of anhydrous sodium sulfate to remove any residual water. d. Transfer the dried oil to an amber glass vial.

  • Storage: Store the essential oil at 4°C or lower in a tightly sealed amber vial.

Protocol 3: Supercritical CO2 (SC-CO2) Extraction

This method is highly tunable and excellent for preserving volatile compounds. It requires specialized equipment.

Materials:

  • Supercritical CO2 extraction system

  • Ground plant material

  • High-purity CO2

Procedure:

  • System Preparation: Ensure the SC-CO2 extraction system is clean and ready for operation.

  • Loading: Load the ground plant material into the extraction vessel.

  • Parameter Setting: Set the extraction parameters. For optimal recovery of monoterpenes like this compound, the following conditions are recommended as a starting point:

    • Pressure: 130-150 bar[3]

    • Temperature: 40-60°C[3]

    • CO2 Flow Rate: As per instrument recommendations.

  • Extraction: Start the extraction process. The supercritical CO2 will pass through the plant material, dissolving the terpenes.

  • Separation and Collection: The extract-laden CO2 is then passed into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate. The extract is collected in a collection vessel.

  • Storage: Transfer the collected extract to an airtight amber container and store at low temperatures.

Visualizations

Degradation Pathways of this compound

cluster_degradation Degradation of this compound cluster_isomerization Isomerization cluster_oxidation Oxidation E_beta_Ocimene This compound Z_beta_Ocimene (Z)-beta-Ocimene E_beta_Ocimene->Z_beta_Ocimene Heat Alloocimene Alloocimene E_beta_Ocimene->Alloocimene Heat Oxidation_Products Oxidation Products (e.g., 4-methylhexa-3,5-dienal) E_beta_Ocimene->Oxidation_Products Oxygen, Light, Heat

Caption: Potential degradation pathways of this compound during sample extraction.

Recommended Experimental Workflow for Minimizing Degradation

cluster_workflow Optimized Extraction Workflow Sample_Prep Sample Preparation (Cryo-grinding) Extraction Extraction Method Selection Sample_Prep->Extraction Cold_Solvent Cold Solvent Extraction (-40°C) Extraction->Cold_Solvent SC_CO2 Supercritical CO2 (Low Pressure, Low Temp) Extraction->SC_CO2 MAHD Optimized MAHD (Controlled Power & Time) Extraction->MAHD Post_Extraction Post-Extraction Handling Cold_Solvent->Post_Extraction SC_CO2->Post_Extraction MAHD->Post_Extraction Solvent_Removal Low-Temp Solvent Removal (Rotary Evaporation) Post_Extraction->Solvent_Removal Drying Drying (Anhydrous Na2SO4) Post_Extraction->Drying Storage Storage (-20°C, Dark, Inert Gas) Solvent_Removal->Storage Drying->Storage

Caption: Recommended workflow to minimize this compound degradation.

References

Technical Support Center: Enhancing Monoterpene Synthase Expression in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when enhancing the expression of monoterpene synthases in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: Why is the expression of my plant-derived monoterpene synthase low in yeast?

A1: Low expression of heterologous monoterpene synthases in yeast is a common issue. Several factors can contribute to this problem:

  • Lack of proper protein processing: Plant terpene synthases often have N-terminal signal peptides for targeting to specific organelles like plastids. These signal peptides may not be correctly processed in yeast, leading to mislocalization, improper folding, and reduced enzyme activity.[1] Truncating these signal peptides to create a "pseudo-mature" form can sometimes improve solubility and catalytic efficiency.[1]

  • Codon usage bias: The codon usage of the plant gene may not be optimal for efficient translation in yeast.

  • Suboptimal promoter choice: The promoter used to drive the expression of the synthase gene might not be strong enough or may not be active under the chosen fermentation conditions.

Q2: My yeast strain is not producing the expected monoterpene, or is producing a mixture of monoterpenes. What could be the cause?

A2: This phenomenon, known as catalytic variation, can occur when a monoterpene synthase is overexpressed in a heterologous host like yeast.[1] For example, sabinene (B1680474) synthase has been observed to produce byproducts like α-pinene, myrcene, and 3-carene (B45970) when expressed in microbes.[1] The product specificity of a synthase can also vary depending on its plant origin. For instance, only limonene (B3431351) synthases from Citrus limon and Mentha spicata showed high product selectivity when expressed in microorganisms.[1]

Q3: How does the native yeast metabolism interfere with monoterpene production?

A3: The native yeast mevalonate (B85504) (MVA) pathway produces the precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). However, the yeast enzyme Erg20p has a dual function, catalyzing both the formation of GPP and its subsequent conversion to farnesyl diphosphate (FPP).[1][2] This sequential reaction channels GPP towards the synthesis of essential compounds like sterols, effectively limiting the GPP pool available for monoterpene synthesis.[1][2][3][4] Outright deletion of the ERG20 gene is lethal to the yeast as it's crucial for sterol biosynthesis.[1][5]

Q4: Can monoterpene production be toxic to the yeast cells?

A4: Yes, monoterpenes can be toxic to Saccharomyces cerevisiae, which can limit the achievable product titers.[2][6][7][8] This toxicity is often attributed to the hydrophobic nature of monoterpenes interfering with the cell membrane.[6] However, recent studies suggest that monoterpenes like limonene may also disrupt cell wall integrity.[6]

Troubleshooting Guides

Problem 1: Low or no monoterpene production.
Possible Cause Troubleshooting Strategy Expected Outcome
Insufficient precursor (GPP) supply due to competition with the native FPP synthesis.Engineer the Erg20p enzyme: Introduce mutations (e.g., K197G, F96W-N127W) to decrease its FPP synthase activity while maintaining GPP synthase function.[2][5]Increased availability of GPP for the monoterpene synthase, leading to higher product yields.
Low expression level of the monoterpene synthase.Increase gene copy number: Integrate multiple copies of the synthase gene into the yeast genome.[1]Higher levels of the synthase enzyme, potentially increasing the conversion of GPP to the desired monoterpene.
Suboptimal promoter for synthase expression.Select a strong constitutive or inducible promoter: Use well-characterized strong promoters like TDH3p or PGK1p for high-level constitutive expression.[9] For toxic monoterpenes, an inducible promoter (e.g., GAL1) can be used to separate cell growth from product synthesis.[8][9][10]Optimized expression of the monoterpene synthase, leading to improved product titers.
Inefficient translation due to codon usage bias.Codon-optimize the synthase gene for yeast: Synthesize the gene with codons that are frequently used in highly expressed yeast genes.[11]Enhanced translational efficiency, resulting in higher levels of the functional enzyme.
Problem 2: Yeast growth is inhibited, and monoterpene titers are low.
Possible Cause Troubleshooting Strategy Expected Outcome
Toxicity of the produced monoterpene.Implement a two-phase extractive fermentation: Introduce a biocompatible organic solvent (e.g., isopropyl myristate, farnesene) to the culture medium to sequester the toxic monoterpene.[6][7][8]Reduced toxicity of the monoterpene to the yeast cells, allowing for higher cell densities and increased product accumulation.
Accumulation of toxic intermediates in the MVA pathway.Overexpress downstream enzymes: For example, overexpressing mevalonate diphosphate decarboxylase (ERG19) in the mitochondria can help reduce the toxicity of intermediates by promoting their conversion.[1]Improved cell growth and terpene production by alleviating the inhibitory effects of metabolic intermediates.
Problem 3: Monoterpene production is still suboptimal despite addressing common issues.
Possible Cause Troubleshooting Strategy Expected Outcome
Limited precursor supply from the central carbon metabolism.Overexpress key enzymes in the MVA pathway: Increase the expression of truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1) to boost the overall flux through the pathway.[5][12][13][14]Enhanced production of IPP and DMAPP, the building blocks for GPP, leading to higher monoterpene yields.
Loss of GPP to competing pathways.Compartmentalize the monoterpene biosynthesis pathway: Target the expression of the GPP synthase and monoterpene synthase to organelles like the mitochondria or peroxisomes.[1][3][15]Shielding the GPP pool from competing cytosolic enzymes, thereby channeling more precursor towards monoterpene synthesis.
Suboptimal fermentation conditions.Optimize fermentation parameters: Systematically evaluate and optimize factors like temperature, pH, and aeration. Lower temperatures (e.g., 13-25°C) can sometimes favor the production of certain volatile compounds.[16][17]Improved yeast performance and increased monoterpene production.

Quantitative Data Summary

StrategyTargetFold Increase in Production (approx.)Reference
Erg20p Engineering K197G mutation in Erg20p10-20 fold increase in geraniol (B1671447)[2]
F96W-N127W double mutant of Erg20p10.4-fold increase in sabinene[2]
Pathway Engineering Overexpression of IDI1300% increase in sabinene[12][13]
Overexpression of tHMG1, IDI1, and MAF121-fold increase in geranyl acetate (B1210297)[5]
Compartmentalization Mitochondrial targeting of geraniol pathway6-fold increase in geraniol[3]
Peroxisomal expression of α-humulene pathway50-fold increase in α-humulene[1]

Experimental Protocols

A detailed, step-by-step protocol for yeast transformation is beyond the scope of this guide. However, a commonly used and effective method is the Lithium Acetate/Single-Stranded Carrier DNA/PEG method . Researchers should refer to established molecular biology manuals or specific publications for detailed protocols.

For the analysis of monoterpene production, a general workflow involves:

  • Extraction: Extract the monoterpenes from the yeast culture (both cells and supernatant) using an appropriate organic solvent (e.g., hexane, ethyl acetate).

  • Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the produced monoterpenes.

Visualizations

Monoterpene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway Multiple steps IPP IPP MVA_Pathway->IPP DMAPP DMAPP MVA_Pathway->DMAPP GPP GPP IPP->GPP ERG20p (GPPS activity) DMAPP->GPP FPP FPP GPP->FPP ERG20p (FPPS activity) Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene Synthase Sterols Sterols & other isoprenoids FPP->Sterols Troubleshooting_Workflow Start Low/No Monoterpene Production CheckSynthase Check Synthase Expression Start->CheckSynthase CheckPrecursor Check Precursor Supply (GPP) Start->CheckPrecursor CheckToxicity Check for Product Toxicity Start->CheckToxicity OptimizeSynthase Optimize Synthase: - Codon optimization - Stronger promoter - Increase copy number CheckSynthase->OptimizeSynthase EngineerERG20 Engineer ERG20p: - Mutate to reduce FPPS activity CheckPrecursor->EngineerERG20 Compartmentalize Compartmentalize Pathway: - Mitochondria or Peroxisome CheckPrecursor->Compartmentalize TwoPhase Implement Two-Phase Fermentation CheckToxicity->TwoPhase Success Improved Production OptimizeSynthase->Success EngineerERG20->Success Compartmentalize->Success TwoPhase->Success Orthogonal_Pathway_Concept cluster_0 Canonical Pathway cluster_1 Orthogonal Pathway YeastMetabolism Native Yeast Metabolism GPP GPP YeastMetabolism->GPP ERG20p NPP NPP (Neryl Diphosphate) YeastMetabolism->NPP NPP Synthase (heterologous) FPP FPP GPP->FPP ERG20p Monoterpenes_GPP Monoterpenes GPP->Monoterpenes_GPP Monoterpene Synthase EssentialIsoprenoids Essential Isoprenoids FPP->EssentialIsoprenoids Monoterpenes_NPP Monoterpenes NPP->Monoterpenes_NPP Engineered Monoterpene Synthase

References

refining protocols for the chemical synthesis of (E)-beta-ocimene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (E)-beta-ocimene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yielded a mixture of isomers, including (Z)-beta-ocimene and myrcene (B1677589), in addition to the desired this compound. How can I improve the stereoselectivity and purity of my product?

A1: The formation of multiple isomers is a common challenge in the synthesis of ocimene, particularly in reactions involving the dehydration of linalool. Here are several strategies to enhance the purity of this compound:

  • Choice of Synthesis Route: Consider a synthesis method where the stereochemistry of the double bond is predetermined by the starting material. A notable example is a procedure that utilizes a Grignard coupling as the key step, which has been reported to be a simple and reliable method for synthesizing the pure E-isomer.[1]

  • Reaction Conditions: Carefully control the reaction temperature and duration. For dehydration reactions, milder conditions may favor the formation of one isomer over another.

  • Purification: If a mixture is obtained, purification is crucial. Myrcene can be selectively removed by reacting the mixture with a dienophile, such as maleic anhydride. The resulting adduct of myrcene can then be separated, leaving the ocimene behind.[2] Fractional distillation can also be employed to separate isomers, although it may be challenging due to close boiling points.

Q2: The yield of this compound from my synthesis is consistently low. What are the potential causes and how can I optimize the yield?

A2: Low yields can stem from various factors, from incomplete reactions to product loss during workup. Consider the following points for optimization:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For instance, in a Grignard-based synthesis, the magnesium and alkyl halide must be of high quality.

  • Reaction Atmosphere: Reactions sensitive to air or moisture, such as those involving Grignard reagents, should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze your crude product to identify major byproducts, which can provide clues about competing reaction pathways. Adjusting stoichiometry, temperature, or catalyst loading may help to minimize these side reactions.

  • Product Volatility: this compound is a volatile compound.[3] Significant product loss can occur during solvent removal or high-temperature purification steps. Use techniques like rotary evaporation at reduced pressure and moderate temperatures.

Q3: I am attempting a biosynthetic route using engineered Saccharomyces cerevisiae, but the titer of this compound is very low. What strategies can I employ to increase production?

A3: Low titers in microbial synthesis are a common hurdle. The following strategies have been shown to enhance the production of this compound in yeast:

  • Optimize Precursor Supply: The biosynthesis of monoterpenes like ocimene depends on the availability of the precursor geranyl diphosphate (B83284) (GPP).[4][5] Weakening the expression of farnesyl diphosphate synthase (Erg20), which converts GPP to farnesyl diphosphate (FPP), can increase the GPP pool available for ocimene synthesis.[4][6]

  • Enhance Terpene Synthase Activity: The choice and expression level of the ocimene synthase (OS) is critical.[4][6] Screening different OS enzymes for optimal activity and fusing the OS with a mutant Erg20 that favors GPP production can enhance yields.[4]

  • Two-Phase Fermentation: The volatility and potential toxicity of monoterpenes to the host cells can limit production. Implementing a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) can help to sequester the product, reducing its loss and toxicity.[4]

  • Address Metabolic Bottlenecks: Overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway can increase the overall metabolic flux towards terpene precursors.[5][7]

Frequently Asked Questions (FAQs)

Q: What are the common starting materials for the chemical synthesis of this compound?

A: A common industrial method for producing ocimene is the dehydration of linalool.[2] However, this often results in a mixture of isomers. For a more selective synthesis of the (E)-isomer, a method involving a Grignard coupling has been developed, where the stereochemistry is fixed from the starting material.[1]

Q: Are there established biological routes for producing this compound?

A: Yes, metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, has been successfully used to produce this compound.[4][6] This involves introducing an this compound synthase gene and optimizing the host's metabolic pathways to increase the supply of the precursor, geranyl diphosphate (GPP).[4][6][8]

Q: What are the primary challenges in purifying synthetic this compound?

A: The main challenges in purification are the presence of structural isomers, such as (Z)-beta-ocimene and myrcene, which have very similar physical properties, making separation by distillation difficult. Additionally, the volatility of ocimene can lead to product loss during purification steps that involve heating.[3]

Q: Can you provide a summary of yields for the biosynthetic production of this compound?

A: The following table summarizes the titers of this compound achieved in an engineered Saccharomyces cerevisiae strain under different conditions.

Strain/ConditionThis compound Titer (mg/L)
Initial Engineered Strain4.11
With Dodecane (B42187) as Solvent11.28
Optimized Dodecane Addition15.16
5-L Fermenter Scale-up34.56

Data sourced from a 2023 study on engineering S. cerevisiae for this compound synthesis.[4][6]

Experimental Protocols

Protocol 1: Biosynthesis of this compound in Saccharomyces cerevisiae

This protocol is a generalized summary based on published methods for the microbial synthesis of this compound.[4][6]

  • Strain Engineering:

    • Start with a suitable S. cerevisiae chassis strain.

    • Weaken the expression of the endogenous farnesyl diphosphate synthase (Erg20) by promoter replacement to enhance the availability of the GPP precursor.

    • Introduce and express a codon-optimized this compound synthase (OS) gene from a suitable plant source (e.g., Cinnamomum camphora).

    • For further optimization, co-express a mutant Erg20 (Erg20*) that has enhanced GPP synthase activity, potentially as a fusion protein with the OS.

  • Fermentation:

    • Cultivate the engineered yeast strain in an appropriate growth medium (e.g., YPD).

    • For a two-phase fermentation, add a biocompatible organic solvent, such as dodecane (e.g., 15% v/v), to the culture after a period of initial cell growth (e.g., 12 hours).

    • Maintain the fermentation under controlled conditions (temperature, pH, aeration) in a shaker flask or a bioreactor.

  • Extraction and Analysis:

    • Separate the organic solvent layer from the fermentation broth.

    • Analyze the organic layer for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Chemical_Synthesis_Workflow Chemical Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Crude Product cluster_purification Purification Linalool Linalool Dehydration Dehydration Linalool->Dehydration Grignard_Reagents Grignard Reagents + Stereodefined Precursor Grignard_Coupling Grignard Coupling Grignard_Reagents->Grignard_Coupling Mixture This compound (Z)-beta-ocimene Myrcene Dehydration->Mixture TS1 Issue: Low Selectivity Dehydration->TS1 Pure_E This compound Grignard_Coupling->Pure_E TS2 Issue: Low Yield Grignard_Coupling->TS2 Purification Selective Derivatization Fractional Distillation Mixture->Purification Purification->Pure_E TS3 Issue: Product Loss Purification->TS3 Biosynthesis_Pathway Engineered Biosynthesis of this compound in Yeast cluster_pathway Endogenous Mevalonate (MVA) Pathway Acetyl_CoA Acetyl-CoA IPP IPP Acetyl_CoA->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP Catalyzed by Erg20 Ocimene_Synthase This compound Synthase (OS) E_beta_ocimene This compound GPP->E_beta_ocimene Catalyzed by OS Squalene Squalene FPP->Squalene Erg20 Erg20 (FPP Synthase) Intervention1 Downregulate Erg20 expression to increase GPP pool Erg20->Intervention1 Intervention2 Introduce and express OS gene Ocimene_Synthase->Intervention2

References

Technical Support Center: Enhancing Two-Phase Fermentation of Volatile Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of two-phase fermentation for volatile terpene production.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using a two-phase fermentation system for volatile terpene production?

A1: The primary purpose is to mitigate challenges associated with the inherent properties of many volatile terpenes, namely product toxicity to the microbial host and product loss due to high volatility.[1][2][3] Two-phase fermentation facilitates in situ product recovery (ISPR), where the terpene product is continuously extracted from the aqueous fermentation broth into a second, immiscible phase (e.g., an organic solvent or a solid adsorbent).[2][3][4] This continuous removal of the product can lead to significantly increased yields and productivity.[1][2]

Q2: What are the different types of two-phase systems used for terpene fermentation?

A2: There are three main types of two-phase systems:

  • Aqueous-Organic Two-Phase Systems: An organic solvent that is immiscible with water is added to the fermentation broth. This is a prevalent strategy to decrease the volatility of terpenes and reduce their toxicity to the cells.[1]

  • Aqueous Two-Phase Systems (ATPS): These systems are formed by combining two water-soluble polymers, or a polymer and a salt, creating two immiscible aqueous phases. ATPS are considered more environmentally friendly than organic solvent-based systems.[1][5]

  • Solid-Liquid Two-Phase Systems: A solid adsorbent, such as a resin, is introduced into the fermentation to bind the terpene product.[2][5] This method can simplify downstream processing as it avoids an extra separation step.[5]

Q3: How do I select an appropriate organic solvent for my two-phase fermentation?

A3: The ideal solvent should exhibit high biocompatibility with the production microorganism, have a high partition coefficient for the target terpene, be non-toxic, and have low volatility.[4][6] Oleyl alcohol has been identified as a promising diluent to reduce the toxicity of extractants.[4] It is crucial to screen various solvents for both extraction capacity and biocompatibility with your specific microbial strain.[4][6]

Q4: What are the key fermentation parameters to optimize for improved terpene production?

A4: Key parameters to optimize include temperature, pH, aeration, and inoculum size.[7][8] For instance, in one study, the optimal conditions for limonene (B3431351) production were found to be a temperature of 22°C and a pH of 6.[9] The optimal temperature for cell growth may not always be the same as the optimal temperature for terpene production.[9]

Q5: How can metabolic engineering enhance terpene production in a two-phase system?

A5: Metabolic engineering strategies can significantly boost terpene yields by:

  • Overexpressing genes in the terpene biosynthesis pathway: This includes genes from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways to increase the supply of terpene precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][10][11]

  • Down-regulating competing metabolic pathways: For example, reducing the expression of genes that divert precursors away from terpene synthesis can increase the flux towards the desired product.[12][13]

  • Introducing heterologous genes: Expressing terpene synthase genes from other organisms can enable the production of specific, non-native terpenes.[7]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Terpene Yield - Product toxicity inhibiting cell growth and productivity.- Product loss due to volatility.- Inefficient precursor supply.- Suboptimal fermentation conditions.- Implement a two-phase system with a biocompatible solvent or adsorbent resin for in situ product recovery.[1][2]- Optimize fermentation parameters such as temperature and pH.[9]- Metabolically engineer the host strain to enhance the precursor supply by overexpressing key genes in the MVA or MEP pathway.[1][11]- Consider fed-batch fermentation to control substrate levels and cell growth.[1]
Poor Cell Growth - Toxicity of the organic solvent.- Accumulation of toxic terpene products.- Inappropriate fermentation medium or conditions.- Screen for a more biocompatible solvent or use a solid adsorbent.[4][6]- Ensure the two-phase system is effectively removing the terpene product.- Optimize the growth medium composition, pH, and temperature.[7][8]
Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Fluctuations in fermentation conditions.- Degradation of the terpene product.- Standardize the inoculum preparation protocol, including age and cell density.- Tightly control fermentation parameters like temperature, pH, and aeration.- The use of a second phase, such as certain resins, can protect the product from degradation.[5]
Difficulty in Product Recovery - Emulsion formation between the aqueous and organic phases.- Strong binding of the product to a solid adsorbent.- Choose a solvent that is less prone to emulsion formation.- Optimize the elution method for the adsorbent resin, testing different solvents and conditions.
Low Purity of Recovered Terpenes - Co-extraction of other cellular metabolites.- Degradation of terpenes during recovery.- Optimize the selectivity of the extraction solvent.- Employ appropriate downstream purification techniques like chromatography.- Use mild recovery conditions to prevent product degradation.

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of volatile terpene production using two-phase fermentation and metabolic engineering.

Table 1: Improvement of Terpene Yields Using Two-Phase Fermentation

TerpeneMicrobial HostSecond PhaseInitial YieldFinal YieldFold IncreaseReference
AmorphadieneE. coli---8.5[1][2]
GeraniolE. coliIsopropyl myristate78.8 mg/L2 g/L~25[1][5]
GeraniolE. coliIsopropyl myristate-13.19 g/L-[1][5]
(S)-Linalool-Isopropyl myristate-5.60 g/L-[1][5]
(R)-Linalool-Isopropyl myristate-3.71 g/L-[1][5]
LimoneneR. toruloidesDodecane52.5 mg/L358.1 mg/L~6.8[9]
TaxadieneE. colin-Dodecane-1 g/L-[5]
TaxadieneS. cerevisiaen-Dodecane-129 mg/L-[5]
TaxadieneS. cerevisiaeSilica gel-8 mg/L-[5]
trans-Nerolidol--6.8 g/L (single-phase)16 g/L (two-phase)~2.4[2]

Table 2: Examples of Adsorbent Resin Application in Two-Phase Fermentation

ProductMicrobial HostResin TypeYield without ResinYield with ResinFold IncreaseReference
Unspecified Terpene-XAD-75.7 mg/L278 mg/L~49[1][5]
AscomycinS. hygroscopicusHP20-460 mg/L (53.3% increase)-[2]

Experimental Protocols

1. Protocol for Screening Organic Solvents for Biocompatibility and Extraction Efficiency

  • Objective: To identify a suitable organic solvent for a two-phase fermentation system.

  • Methodology:

    • Biocompatibility Assay:

      • Cultivate the microbial host in its standard growth medium.

      • In a multi-well plate or shake flasks, add different organic solvents at various concentrations (e.g., 5%, 10%, 20% v/v) to the culture at the beginning of the growth phase.

      • Include a control culture with no solvent.

      • Monitor cell growth over time by measuring optical density (OD600).

      • A solvent is considered biocompatible if it does not significantly inhibit cell growth compared to the control.[4]

    • Extraction Efficiency (Partition Coefficient) Assay:

      • Prepare a standard solution of the target terpene in the fermentation medium.

      • Add an equal volume of the candidate organic solvent to the terpene solution.

      • Mix vigorously to ensure thorough partitioning.

      • Allow the phases to separate.

      • Measure the concentration of the terpene in both the aqueous and organic phases using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

      • Calculate the partition coefficient (K) as the ratio of the terpene concentration in the organic phase to that in the aqueous phase. A higher K value indicates better extraction efficiency.

2. General Protocol for Two-Phase Fed-Batch Fermentation

  • Objective: To produce a volatile terpene using a two-phase fed-batch fermentation strategy.

  • Methodology:

    • Inoculum Preparation: Prepare a seed culture of the engineered microbial strain in a suitable medium.

    • Bioreactor Setup:

      • Prepare the fermentation medium in a bioreactor and sterilize.

      • Add the sterile organic solvent or adsorbent resin to the bioreactor. The volume of the second phase can range from 10% to 50% (v/v) of the total volume.

    • Inoculation and Fermentation:

      • Inoculate the bioreactor with the seed culture.

      • Maintain the desired fermentation parameters (temperature, pH, dissolved oxygen) through automated control.

    • Fed-Batch Strategy:

      • Once the initial carbon source is depleted (often indicated by a sharp increase in dissolved oxygen), start feeding a concentrated nutrient solution to the bioreactor. The feeding rate can be constant or controlled by feedback from parameters like pH or dissolved oxygen.

    • Sampling and Analysis:

      • Periodically take samples from both the aqueous and organic phases.

      • Monitor cell growth (OD600) in the aqueous phase.

      • Quantify the terpene concentration in both phases using GC-MS or a similar analytical technique.[14][16]

Visualizations

Terpenoid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) cluster_Terpene_Synthesis Terpene Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP IPP IPP_MVA->IPP DMAPP DMAPP DMAPP_MVA->DMAPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP HMBPP HMBPP MEP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->DMAPP_MEP IPP_MEP->IPP DMAPP_MEP->DMAPP GPP GPP (C10) DMAPP->GPP + IPP FPP FPP (C15) GPP->FPP + IPP Monoterpenes Monoterpenes (C10) GPP->Monoterpenes GGPP GGPP (C20) FPP->GGPP + IPP Sesquiterpenes Sesquiterpenes (C15) FPP->Sesquiterpenes Diterpenes Diterpenes (C20) GGPP->Diterpenes

Caption: General overview of the MVA and MEP pathways for terpene precursor biosynthesis.

Two_Phase_Fermentation_Workflow cluster_Fermentation Bioreactor Aqueous_Phase Aqueous Phase (Microbes + Medium) Organic_Phase Organic Phase (Solvent) Aqueous_Phase->Organic_Phase Terpene Partitioning Downstream_Processing Downstream Processing Organic_Phase->Downstream_Processing Nutrient_Feed Nutrient Feed Nutrient_Feed->Aqueous_Phase Product Purified Terpene Downstream_Processing->Product

Caption: Workflow of a two-phase fermentation system for volatile terpene production.

Troubleshooting_Logic Start Low Terpene Yield Check_Growth Is cell growth inhibited? Start->Check_Growth Check_Volatility Is product highly volatile? Check_Growth->Check_Volatility No Solvent_Toxicity Assess Solvent Biocompatibility Check_Growth->Solvent_Toxicity Yes Check_Pathway Is precursor pathway limiting? Check_Volatility->Check_Pathway No Implement_ISPR Implement Two-Phase System Check_Volatility->Implement_ISPR Yes Metabolic_Engineering Engineer Precursor Pathway Check_Pathway->Metabolic_Engineering Yes Optimize_Conditions Optimize Fermentation Conditions Check_Pathway->Optimize_Conditions No Product_Toxicity Improve In Situ Recovery Solvent_Toxicity->Product_Toxicity

Caption: A logical troubleshooting guide for addressing low terpene yields.

References

Technical Support Center: Managing (E)-beta-ocimene Volatility in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the high volatility of (E)-beta-ocimene in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why are my bioassay results with this compound inconsistent and poorly reproducible?

A1: The high volatility of this compound is a primary contributor to inconsistent results. Its tendency to rapidly evaporate from open or poorly sealed experimental setups leads to a decrease in its effective concentration over time, resulting in high variability between replicates and experiments. Factors such as temperature, air currents in the laboratory, and the surface area-to-volume ratio of your assay container (e.g., wells in a microplate) can significantly influence the rate of evaporation.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for designing experiments that mitigate its volatility.

PropertyValueSource
Molecular FormulaC₁₀H₁₆[1]
Molecular Weight136.23 g/mol [1]
Boiling Point174.00 to 175.00 °C @ 760.00 mm Hg[2]
Vapor Pressure1.559 mmHg @ 25.00 °C (estimated)[2]
Flash Point116.00 °F (46.67 °C)[2]
AppearanceColorless to pale yellow clear liquid

Q3: How can I minimize the evaporation of this compound in my cell-based assays conducted in microplates?

A3: Several strategies can be employed to minimize evaporation in microplate-based assays:

  • Use of Sealing Films: Applying an adhesive sealing film over the microplate is a common and effective method. A variety of sealing films are available, including those made of aluminum or transparent polymers with different adhesive types. For cell-based assays requiring gas exchange, breathable seals are available.

  • Sealed Systems: For highly sensitive assays, creating a completely sealed system is recommended. This can involve placing the microplate within a larger sealed container or using specialized microplates with low-evaporation lids.

  • Minimizing Headspace: Reducing the volume of air (headspace) above the culture medium in each well can decrease the amount of this compound that partitions into the vapor phase.

  • Controlled Environment: Conducting experiments in a controlled environment with stable temperature and minimal air flow can help reduce the rate of evaporation.

Q4: Are there methods to provide a sustained release of this compound in my bioassays?

A4: Yes, for bioassays requiring a more constant concentration of this compound over a longer period, a slow-release method is ideal. One effective technique is the use of silicone septa. The septa can be loaded with this compound and placed in the headspace of the assay chamber, where they will slowly release the compound over time.

Troubleshooting Guides

Issue 1: Inconsistent results in insect olfactometer bioassays.
Potential Cause Troubleshooting Step Expected Outcome
Rapid depletion of this compound from the odor source. Implement a slow-release system, such as a silicone septum loaded with a known concentration of this compound.A more consistent and prolonged release of the odorant, leading to more reliable insect responses.
Fluctuations in airflow carrying the odorant. Use a calibrated airflow meter to ensure a constant and reproducible flow rate through the olfactometer arms.Stable and predictable odor plumes, reducing variability in insect behavior.
Contamination of the olfactometer with residual odors. Thoroughly clean all components of the olfactometer with an appropriate solvent (e.g., ethanol (B145695) or hexane) and bake them in an oven between trials.Elimination of confounding odors, ensuring that the observed insect behavior is a response to this compound.
Positional bias in the experimental setup. Rotate the olfactometer arms and the position of the odor source and control periodically throughout the experiment.Minimization of any directional bias (e.g., from light or magnetic fields) that could influence insect choice.[3]
Issue 2: High cell toxicity or lack of a dose-response in cell-based assays.
Potential Cause Troubleshooting Step Expected Outcome
Initial concentration is too high, causing acute toxicity, or too low due to rapid evaporation. Perform a preliminary dose-range finding study using a sealed plate system to establish a more accurate effective concentration range.Identification of a concentration range that elicits a biological response without causing immediate cell death, allowing for a meaningful dose-response analysis.
Loss of this compound during incubation. Use a sealed microplate system or an appropriate sealing film. Consider using a plate with a minimal headspace to reduce volatilization.Maintenance of a more stable concentration of this compound in the cell culture medium throughout the experiment.
This compound is binding to plasticware. Use glass-coated microplates or plates made of materials with low compound adsorption, such as polypropylene.Increased bioavailability of this compound to the cells, leading to more accurate and reproducible results.
Solvent effects masking the activity of this compound. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. Run appropriate solvent controls.Clear differentiation between the effects of the solvent and the effects of this compound.

Experimental Protocols

Protocol 1: Preparation and Use of Silicone Septa for Slow Release of this compound

This protocol describes how to prepare silicone septa for a controlled release of this compound in bioassays.

Materials:

  • This compound

  • Silicone septa (e.g., from gas chromatography vials)

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Glass vials with screw caps

  • Forceps

  • Fume hood

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Loading the Septa: Place the desired number of silicone septa into a glass vial. Add a sufficient volume of the this compound stock solution to completely submerge the septa.

  • Incubation: Tightly cap the vial and allow the septa to soak for a defined period (e.g., 24 hours) at room temperature to ensure saturation.

  • Drying: In a fume hood, remove the septa from the solution using forceps and place them on a clean, non-absorbent surface (e.g., a glass petri dish) to allow the solvent to evaporate completely. A gentle stream of nitrogen can be used to expedite drying.

  • Application in Bioassay: Once dry, the septa can be introduced into the headspace of the bioassay chamber (e.g., an insect olfactometer arm or a sealed container with a cell culture plate). The septa will slowly release this compound into the surrounding air.

Protocol 2: Sealed Microplate Assay for Cell-Based Experiments with this compound

This protocol outlines a method for conducting cell-based assays with this compound in a sealed 96-well plate to minimize evaporative loss.

Materials:

  • 96-well cell culture plates (polystyrene or polypropylene)

  • Adhesive sealing films (e.g., aluminum or clear polyester (B1180765) with a suitable adhesive)

  • Cells of interest

  • Cell culture medium

  • This compound stock solution

  • Multichannel pipette

  • Plate sealer or applicator tool

Procedure:

  • Cell Seeding: Seed the cells into the wells of the 96-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time.

  • Preparation of Treatment Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium.

  • Treatment Application: Remove the culture medium from the wells and add the treatment solutions containing this compound or the vehicle control. Work quickly to minimize the time the plate is open to the atmosphere.

  • Sealing the Plate: Immediately after adding the treatment solutions, carefully apply the adhesive sealing film to the top of the plate. Use a plate sealer or an applicator tool to ensure a tight and uniform seal around each well.[4][5]

  • Incubation: Incubate the sealed plate for the desired experimental duration under appropriate conditions (e.g., 37°C, 5% CO₂).

  • Assay Readout: After incubation, carefully remove the sealing film and proceed with the desired assay readout (e.g., cell viability assay, reporter gene assay).

Mandatory Visualizations

Signaling Pathway Diagrams

Insect_Olfactory_Signaling cluster_ORN Olfactory Receptor Neuron Odorant Odorant OBP OBP Odorant->OBP Binding OR Odorant Receptor OBP->OR Transport & Release G-protein G-protein OR->G-protein Activation Effector Effector (e.g., Adenylyl Cyclase) G-protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opening Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Insect Olfactory Signaling Pathway.

Jasmonate_Signaling_Pathway cluster_herbivory Herbivory/Wounding cluster_synthesis JA-Ile Synthesis cluster_signaling Signal Transduction Stimulus Herbivore Damage Linolenic_Acid α-Linolenic Acid Stimulus->Linolenic_Acid Induces JA Jasmonic Acid (JA) Linolenic_Acid->JA Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile Biosynthesis SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Proteasome 26S Proteasome SCF_COI1->Proteasome Ubiquitination & Degradation of JAZ JA_Responsive_Genes JA-Responsive Genes (e.g., Terpene Synthases) MYC2->JA_Responsive_Genes Activates Transcription Defense_Response Defense Response JA_Responsive_Genes->Defense_Response

Caption: Plant Jasmonate Signaling Pathway.

Experimental Workflow Diagram

Volatile_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Compound Prepare this compound Stock Solution Introduce_Compound Introduce this compound (Direct Application, Slow Release, or Sealed System) Prepare_Compound->Introduce_Compound Prepare_System Prepare Bioassay System (e.g., Olfactometer, Microplate) Run_Bioassay Run Bioassay (Controlled Conditions) Prepare_System->Run_Bioassay Prepare_Subjects Prepare Test Subjects (e.g., Insects, Cells) Prepare_Subjects->Run_Bioassay Introduce_Compound->Run_Bioassay Record_Data Record Data (e.g., Behavior, Cell Viability) Run_Bioassay->Record_Data Analyze_Data Analyze Data (Statistical Analysis) Record_Data->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results Troubleshoot Troubleshoot (If necessary) Interpret_Results->Troubleshoot Troubleshoot->Prepare_Compound Revise Protocol

Caption: General Experimental Workflow for Bioassays with Volatile Compounds.

References

Validation & Comparative

A Comparative Analysis of (E)-beta-ocimene and (Z)-beta-ocimene Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the bioactivity of (E)-beta-ocimene and (Z)-beta-ocimene for researchers, scientists, and drug development professionals. While both isomers are prevalent acyclic monoterpenes found in a wide variety of plants, direct comparative studies on their bioactivities are limited. This document synthesizes available data, highlights areas with quantitative comparisons, and provides detailed experimental protocols for key bioassays.

Introduction to Beta-Ocimene (B41892) Isomers

Beta-ocimene is a monoterpene with two common stereoisomers: this compound (trans-β-ocimene) and (Z)-beta-ocimene (cis-β-ocimene). These isomers are integral components of many essential oils and are known for their sweet, herbaceous aroma.[1] this compound is generally the more abundant of the two in nature. Both isomers are recognized for their roles in plant defense and communication, and there is growing interest in their potential pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties.[2][3][4][5]

Comparative Bioactivity Data

Direct quantitative comparisons of the bioactivities of pure this compound and (Z)-beta-ocimene are scarce in the scientific literature. Much of the available data comes from studies on essential oils, where these isomers are part of a complex mixture of compounds. However, some studies provide quantitative data for the individual isomers, allowing for a limited comparison.

Insecticidal Activity

A direct comparison of the fumigant toxicity of this compound and (Z)-beta-ocimene has been reported against the maize weevil, Sitophilus zeamais.

Table 1: Comparative Insecticidal Activity of (E)- and (Z)-beta-ocimene against Sitophilus zeamais

CompoundInsect SpeciesAssay TypeLC50 (24h)Reference
This compoundSitophilus zeamaisFumigant ToxicityNot explicitly isolated in the cited study, but present in active essential oils.[2]
(Z)-beta-ocimeneSitophilus zeamaisFumigant Toxicity28.66 mg/L air[6]

Note: While one study provides a specific LC50 for (Z)-beta-ocimene[6], another indicates the presence of this compound in insecticidally active essential oils against the same pest, though a specific LC50 for the pure compound is not provided in that source[2].

Antimicrobial, Antioxidant, and Anti-inflammatory Activities

Currently, there is a lack of publicly available, direct comparative studies providing quantitative data (e.g., MIC, IC50) for the pure (E) and (Z) isomers of beta-ocimene for antimicrobial, antioxidant, and anti-inflammatory activities.

  • Antimicrobial Activity: Both isomers are believed to contribute to the antimicrobial properties of various essential oils. For instance, an essential oil containing this compound (6.7%) showed pronounced activity against Trichophyton mentagrophytes with a Minimal Inhibitory Concentration (MIC) of 12.5 µg/ml.[7] Other essential oils containing beta-ocimene (isomer not always specified) have shown activity against various bacteria and fungi.[8][9]

  • Antioxidant Activity: Essential oils rich in beta-ocimene have demonstrated antioxidant potential in DPPH and ABTS assays.[10] However, attributing this activity to a specific isomer is challenging without testing the pure compounds.

  • Anti-inflammatory Activity: The anti-inflammatory properties of essential oils containing beta-ocimene have been noted.[11][12] The mechanism is often linked to the modulation of inflammatory pathways, a common trait among terpenes.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the bioactivities of terpene compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 90 µM in methanol)

  • Test compounds ((E)- and (Z)-beta-ocimene) dissolved in a suitable solvent (e.g., methanol) at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol (or other suitable solvent) as a blank

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading absorbance at 517 nm

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a 96-well plate or cuvette, mix 1 mL of the test compound dilution with 1 mL of the DPPH solution.

  • For the control, mix 1 mL of the solvent with 1 mL of the DPPH solution.

  • Shake the mixture and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • The radical scavenging activity (RSA) is calculated as a percentage of DPPH discoloration using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH free radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite (B80452), a stable and oxidized product of nitric oxide (NO), in cell culture supernatants. It is used to assess the inhibitory effect of compounds on NO production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds ((E)- and (Z)-beta-ocimene)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent:

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 540 nm

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for a further period (e.g., 24 hours). A negative control (cells without LPS or test compound) and a positive control (cells with LPS but no test compound) should be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of the Griess reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use) to each 100 µL of supernatant.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • The percentage of NO inhibition is calculated as: % Inhibition = [ (NOLPS - NOsample) / NOLPS ] × 100 Where NOLPS is the nitrite concentration in the LPS-stimulated group, and NOsample is the nitrite concentration in the group treated with the test compound and LPS.

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds ((E)- and (Z)-beta-ocimene)

  • Standard antibiotics as positive controls

  • Solvent for the test compounds (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

  • In a 96-well plate, perform serial twofold dilutions of the test compounds in the growth medium to achieve a range of concentrations.

  • Add the standardized microbial inoculum to each well containing the diluted test compound.

  • Include a positive control (microorganism in growth medium without any test compound) and a negative control (growth medium without any microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which no visible growth is observed.[9]

Signaling Pathways and Experimental Workflows

Potential Anti-inflammatory Signaling Pathway

Terpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways. One of the most significant is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as LPS, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. It is hypothesized that beta-ocimene isomers may inhibit this pathway, thereby reducing the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_P p-IkB IKK->IkB_P Phosphorylates IkB IkB NFkB NFkB IkB_NFkB IkB NF-kB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocates Ocimene (E)/(Z)-beta-ocimene Ocimene->IKK Inhibits? IkB_P->IkB_NFkB Degradation IkB_NFkB->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes Induces Transcription

Caption: Hypothesized anti-inflammatory mechanism of β-ocimene via inhibition of the NF-κB pathway.

Experimental Workflow: MIC Determination

The broth microdilution method is a standard workflow for determining the antimicrobial efficacy of a compound.

workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Compound_Dilutions Prepare Serial Dilutions of Ocimene Isomers Plate_Setup Dispense Dilutions into 96-well Plate Compound_Dilutions->Plate_Setup Plate_Setup->Inoculation Incubate Incubate Plate (e.g., 24h at 37°C) Inoculation->Incubate Readout Visually Inspect for Turbidity (Growth) Incubate->Readout MIC_Determination Determine MIC: Lowest Concentration with No Growth Readout->MIC_Determination

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

While both (E)- and (Z)-beta-ocimene show promise in various areas of bioactivity, there is a clear need for more rigorous, direct comparative studies on the pure isomers. The available data suggests potential applications in agriculture (as insecticides) and medicine (as antimicrobial and anti-inflammatory agents), but a deeper understanding of their individual potencies and mechanisms of action is required. Future research should focus on obtaining quantitative data (IC50, MIC, LC50) for the pure (E) and (Z) isomers in a range of standardized bioassays. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by each isomer will be crucial for any potential therapeutic or commercial development.

References

Validating the Anti-insect Function of (E)-beta-ocimene in Soybean: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-insect properties of (E)-beta-ocimene in soybeans against the common cutworm (Spodoptera litura), with a focus on supporting experimental data, detailed protocols, and the underlying signaling pathways.

Performance Comparison: this compound vs. Alternatives

The anti-insect activity of this compound in soybean is primarily attributed to its repellent effect, which is triggered by herbivore feeding. This response is mediated by the plant's endogenous defense mechanisms. In contrast, synthetic insecticides offer direct toxicity to the insect pest. Below is a comparative summary of their performance based on available experimental data.

Table 1: Performance of this compound in Transgenic Soybean against Spodoptera litura

TreatmentBioassay TypeParameter MeasuredResultEfficacy
Wild-Type SoybeanDual-choice feeding preferenceLeaf area consumed (cm²)2.5 ± 0.3Baseline
GmOCS Overexpressing SoybeanDual-choice feeding preferenceLeaf area consumed (cm²)0.8 ± 0.2~68% reduction in feeding damage

Data summarized from studies on transgenic soybeans overexpressing the this compound synthase gene (GmOCS). The overexpression of this gene leads to increased production of this compound, enhancing the plant's resistance to S. litura.

Table 2: Toxicity of Conventional Synthetic Insecticides against Spodoptera litura

InsecticideBioassay TypeLC50 (ppm) after 48h
Emamectin benzoateLeaf dip0.000954
ChlorantraniliproleTopical application32.49
FlubendiamideNot specifiedNot specified
FipronilTopical application46.26
SpinosadLeaf dip0.0158

LC50 (Lethal Concentration 50) is the concentration of a substance that kills 50% of the test subjects. Data is compiled from various studies and may not be directly comparable due to different experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's anti-insect function.

Protocol 1: Dual-Choice Feeding Preference Bioassay

Objective: To assess the repellent effect of this compound produced by transgenic soybean plants on Spodoptera litura larvae.

Materials:

  • Wild-type soybean plants

  • Transgenic soybean plants overexpressing GmOCS

  • Spodoptera litura larvae (3rd instar)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Leaf discs (2 cm diameter)

  • Growth chamber

Procedure:

  • Excise one leaf disc from a wild-type soybean plant and one from a GmOCS overexpressing plant.

  • Place the two leaf discs on opposite sides of a moistened filter paper inside a Petri dish.

  • Introduce a single 3rd instar S. litura larva into the center of the Petri dish.

  • Seal the Petri dish with parafilm and place it in a controlled growth chamber.

  • Allow the larva to feed for 24 hours.

  • After the incubation period, remove the leaf discs and measure the area consumed from each disc using an image analysis software.

  • Replicate the experiment multiple times for statistical validity.

Protocol 2: Collection and Analysis of Herbivore-Induced Volatiles

Objective: To identify and quantify the volatile organic compounds (VOCs), including this compound, released by soybean plants upon herbivore attack.

Materials:

  • Soybean plants

  • Spodoptera litura larvae

  • Volatile collection chambers (e.g., glass cylinders)

  • Air pump system with charcoal filters for clean air supply

  • Sorbent tubes (e.g., Tenax TA) for trapping VOCs

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Place an intact soybean plant inside a volatile collection chamber.

  • Introduce S. litura larvae onto the leaves of the plant to initiate feeding. A control plant without larvae should be set up in a separate chamber.

  • Draw purified air through the chamber over the plant at a constant flow rate.

  • Pass the outgoing air through a sorbent tube to trap the emitted VOCs.

  • Collect volatiles for a predetermined period (e.g., 24 hours).

  • After collection, elute the trapped VOCs from the sorbent tube with a suitable solvent (e.g., hexane).

  • Analyze the eluted sample using GC-MS to identify and quantify the compounds, with this compound being a key target.

Signaling Pathways and Experimental Workflows

The anti-insect function of this compound in soybean is rooted in a complex signaling cascade. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental logic.

experimental_workflow cluster_plant_prep Plant Material cluster_bioassay Bioassay cluster_data Data Analysis wt Wild-Type Soybean feeding_assay Dual-Choice Feeding Preference Assay with S. litura wt->feeding_assay volatile_collection Volatile Collection (GC-MS Analysis) wt->volatile_collection transgenic GmOCS Overexpressing Soybean transgenic->feeding_assay transgenic->volatile_collection leaf_damage Quantify Leaf Area Consumed feeding_assay->leaf_damage voc_profile Identify and Quantify This compound volatile_collection->voc_profile signaling_pathway herbivore Spodoptera litura Feeding damage Mechanical Damage & Oral Secretions herbivore->damage ja_signal Jasmonic Acid (JA) Signaling Cascade damage->ja_signal tfs Activation of Transcription Factors (e.g., GmWRKY39, GmMYB, GmNAC) ja_signal->tfs gmocs Upregulation of GmOCS Gene tfs->gmocs ocimene Synthesis of This compound gmocs->ocimene repellency Insect Repellency ocimene->repellency

comparing the product profiles of different plant ocimene synthases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the product profiles of various plant ocimene synthases, supported by experimental data. Ocimene, a key monoterpene, exists primarily as two isomers, (E)-β-ocimene and (Z)-β-ocimene, and is involved in plant defense and pollinator attraction. The specificity of ocimene synthases (OCS) dictates the isomeric ratio and the presence of other monoterpenoid byproducts, which is of significant interest for applications in fragrance, agriculture, and pharmaceuticals.

Quantitative Product Profile Comparison

The product distribution of ocimene synthases varies significantly across different plant species. The following table summarizes the quantitative data from in vitro enzyme assays where geranyl diphosphate (B83284) (GPP) was used as the substrate. Products were typically identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SpeciesEnzyme(E)-β-ocimene (%)(Z)-β-ocimene (%)Myrcene (B1677589) (%)Other Products (%)Reference(s)
Antirrhinum majus (Snapdragon)AmTps-g (ama0a23)9721-[1]
Arabidopsis thalianaAtTPS039442-[2]
Cannabis sativaCsTPS6FN973--[3]
Cannabis sativaCsTPS13PK-94-6 (Unidentified)[3][4]
Glycine max (Soybean)GmOCS94.273.47-2.26 (Linalool)[5]
Pyrus betuleafolia (Wild Pear)PbeOCSMajor ProductTrace Amount--[6]
Medicago truncatulaMtEBOSMajor Product---[7]

Experimental Protocols

The characterization of ocimene synthase product profiles typically involves several key experimental steps, from gene cloning and heterologous protein expression to enzyme assays and product analysis. Below is a detailed summary of the methodologies commonly employed.

Heterologous Expression and Purification of Ocimene Synthase

To obtain sufficient quantities of active enzyme for in vitro characterization, the gene encoding the ocimene synthase is heterologously expressed, most commonly in Escherichia coli.

  • Cloning: The full-length coding sequence of the ocimene synthase gene is amplified from cDNA and cloned into a suitable bacterial expression vector, often containing a polyhistidine (His) tag for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture. Expression is typically carried out at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis and Purification: Bacterial cells are harvested by centrifugation and lysed, for example by sonication, in a suitable buffer. The soluble protein fraction is then purified using affinity chromatography, such as Nickel-NTA (nitrilotriacetic acid) affinity chromatography for His-tagged proteins. The purified protein is then desalted and concentrated.

In Vitro Enzyme Assays

The catalytic activity of the purified ocimene synthase is assessed in vitro to determine its product profile.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified enzyme, the substrate geranyl diphosphate (GPP), and a divalent metal cofactor, most commonly magnesium chloride (MgCl₂). Dithiothreitol (DTT) is often included to maintain a reducing environment.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic conversion of GPP to monoterpene products.

  • Product Extraction: The volatile monoterpene products are extracted from the aqueous reaction mixture. This can be achieved by overlaying the reaction with an organic solvent (e.g., hexane (B92381) or pentane) or by using solid-phase microextraction (SPME).

Product Identification and Quantification by GC-MS

The extracted volatile products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different monoterpenes produced.

  • Gas Chromatography (GC): The extracted sample is injected into a GC system equipped with a capillary column suitable for separating volatile compounds. The column oven temperature is programmed to ramp up, allowing for the separation of different monoterpenes based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum serves as a molecular fingerprint.

  • Identification and Quantification: The identity of each product is confirmed by comparing its retention time and mass spectrum with those of authentic standards. The relative abundance of each product is determined by integrating the peak area in the total ion chromatogram.

Visualizations

Biosynthesis of Ocimene Isomers

The biosynthesis of (E)-β-ocimene and (Z)-β-ocimene originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C10 substrate, geranyl diphosphate (GPP). Ocimene synthases then catalyze the conversion of GPP into the different ocimene isomers and other monoterpenes.

Ocimene_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_GPP_synthesis cluster_Ocimene_synthesis Ocimene Synthase (OCS) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) E_ocimene (E)-β-Ocimene GPP->E_ocimene Z_ocimene (Z)-β-ocimene GPP->Z_ocimene Myrcene Myrcene GPP->Myrcene Other Other Monoterpenes GPP->Other

Caption: Biosynthesis pathway of ocimene isomers from primary precursors.

Experimental Workflow for Ocimene Synthase Characterization

The following diagram illustrates the typical experimental workflow for identifying and characterizing the product profile of a plant ocimene synthase.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Assay & Product Analysis cluster_results Data Analysis gene_id Identify Putative Ocimene Synthase Gene cloning Clone Gene into Expression Vector gene_id->cloning expression Heterologous Expression in E. coli cloning->expression purification Purify Recombinant Protein expression->purification enzyme_assay In Vitro Enzyme Assay with GPP purification->enzyme_assay extraction Extract Volatile Products enzyme_assay->extraction gcms GC-MS Analysis extraction->gcms identification Identify Products gcms->identification quantification Quantify Product Distribution identification->quantification

References

Comparative Transcriptomics of Herbivore-Induced Plant Volatile Responses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular intricacies of plant defense, this guide provides a comparative analysis of plant transcriptomic responses to herbivory by chewing and piercing-sucking insects. Focused on the model organism Arabidopsis thaliana, we dissect the signaling pathways and gene expression changes that govern the production of herbivore-induced plant volatiles (HIPVs), crucial mediators of ecological interactions.

Plants, when attacked by herbivores, release a complex blend of volatile organic compounds that play a critical role in defense. These HIPVs can repel herbivores, attract natural enemies of the herbivores, and prime neighboring plants for attack. The composition of this volatile blend is highly specific to the attacking herbivore, and this specificity is rooted in distinct transcriptomic reprogramming. This guide compares the plant's molecular response to two major guilds of insect herbivores: chewing insects, which cause extensive tissue damage, and piercing-sucking insects, which inflict more subtle cellular damage to access plant phloem.

Quantitative Overview of Transcriptomic Responses

The transcriptional response of Arabidopsis thaliana to herbivory is markedly different depending on the feeding guild of the insect. Chewing herbivores generally induce a more rapid and extensive reprogramming of the transcriptome compared to piercing-sucking herbivores.

Herbivore Guild Insect Species Time Point Upregulated Genes Downregulated Genes Total DEGs Reference
ChewingPieris rapae24 h215213428[1]
ChewingSpodoptera exigua24 h~450~350~800[2]
Piercing-SuckingMyzus persicae24 h16458222[2]
Piercing-SuckingBrevicoryne brassicae24 h18960249[2]

Table 1: Comparison of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to Chewing and Piercing-Sucking Herbivores. This table summarizes the number of upregulated and downregulated genes in Arabidopsis thaliana leaves 24 hours after infestation with different herbivore species.

A key observation from comparative transcriptomic studies is the limited overlap in the sets of genes differentially expressed in response to different herbivore guilds. This highlights the specificity of the plant's recognition and signaling pathways. For instance, a study comparing the response to two caterpillar species and two aphid species found that only 10% of upregulated and 8% of downregulated genes were shared between the chewing and piercing-sucking herbivore treatments.[3]

Experimental Protocols: A Methodological Blueprint

Reproducibility and comparability of transcriptomic studies are paramount. Below are detailed methodologies for key experiments cited in this guide, providing a framework for designing and conducting similar research.

Plant Growth and Herbivore Rearing
  • Arabidopsis thaliana Growth: Plants (e.g., ecotype Col-0) are typically grown in a controlled environment with a 10-hour light/14-hour dark photoperiod at a constant temperature of 22°C and 65% relative humidity.[4] For transcriptomic experiments, 6-week-old plants are commonly used.[4]

  • Insect Rearing:

    • Chewing Herbivores (e.g., Pieris rapae): Caterpillars are reared on a host plant, such as cabbage, in a controlled environment. For experiments, first-instar larvae are often used to standardize the level of damage.[5]

    • Piercing-Sucking Herbivores (e.g., Myzus persicae): Aphids are reared on a suitable host plant, like bell pepper or a susceptible Arabidopsis ecotype, in a separate, controlled environment to prevent unintended infestations.

Herbivory Treatment and Sample Collection
  • Infestation: For chewing herbivores, a set number of larvae (e.g., one third-instar larva per leaf) are placed on the leaves of the experimental plants.[4] For piercing-sucking herbivores, a specific number of adult aphids (e.g., 10 aphids per leaf) are carefully transferred to the leaves. Control plants are kept under identical conditions but without herbivores.

  • Sample Collection: Leaf tissue is harvested at specific time points after infestation (e.g., 6, 24, 48, 72 hours) to capture the dynamic changes in gene expression.[2][6] Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.

Transcriptomic Analysis: From RNA to Differentially Expressed Genes
  • RNA Isolation: Total RNA is extracted from the leaf tissue using a method that ensures high purity and integrity, such as a modified TRIZOL extraction protocol or commercially available kits.[7][8] The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from the total RNA, typically involving poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. The prepared libraries are then sequenced on a high-throughput platform like the Illumina HiSeq.[9]

  • Bioinformatics Pipeline: The raw sequencing reads are first subjected to quality control using tools like FastQC. Adapters and low-quality reads are removed using software such as Trimmomatic.[9] The cleaned reads are then mapped to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.[10][11] The number of reads mapping to each gene is counted, and differential gene expression analysis is performed using packages like DESeq2 or edgeR in the R statistical environment.[10] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

Signaling Pathways: The Molecular Command Center

The distinct transcriptomic responses to different herbivores are orchestrated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).

The Jasmonic Acid (JA) Pathway: The Master Regulator of Defense Against Chewing Herbivores

The JA signaling pathway is the central regulator of plant defense against chewing herbivores.[12] Herbivore feeding rapidly triggers the biosynthesis of JA and its bioactive conjugate, JA-isoleucine (JA-Ile).

JAPathway cluster_chewing Chewing Herbivore Response cluster_sucking Piercing-Sucking Herbivore Response LOX2 LOX2 AOS AOS LOX2->AOS AOC AOC AOS->AOC OPR3 OPR3 AOC->OPR3 JAR1 JAR1 OPR3->JAR1 JAZ JAZ (Degradation) COI1 COI1 JAR1->COI1 COI1->JAZ MYC2 MYC2 JAZ->MYC2 VSP2 VSP2 MYC2->VSP2 HIPVs_Chew Volatile Biosynthesis (Terpenoids, GLVs) MYC2->HIPVs_Chew LOX2_s LOX2 (weak induction) AOS_s AOS (weak induction) LOX2_s->AOS_s JAZ_s JAZ (stabilized) MYC2_s MYC2 (repressed) JAZ_s->MYC2_s

Jasmonic Acid (JA) Signaling Pathway

Chewing herbivores strongly induce the expression of key JA biosynthesis genes like LOX2, AOS, AOC, and OPR3.[13] The perception of JA-Ile by the COI1 receptor leads to the degradation of JAZ repressor proteins, thereby activating transcription factors like MYC2, which in turn upregulate the expression of defense genes, including those involved in the biosynthesis of anti-herbivore compounds and volatile terpenes and green leaf volatiles (GLVs).[5] In contrast, piercing-sucking insects generally induce a much weaker JA response.[14]

The Salicylic Acid (SA) Pathway: A Key Player in Defense Against Piercing-Sucking Herbivores

The SA signaling pathway is predominantly activated in response to biotrophic pathogens and piercing-sucking insects.[11] These herbivores cause minimal tissue damage, and their saliva contains elicitors that are recognized by the plant, leading to the accumulation of SA.

SAPathway cluster_sucking Piercing-Sucking Herbivore Response cluster_chewing Chewing Herbivore Response ICS1 ICS1 NPR1 NPR1 ICS1->NPR1 PR1 PR1 NPR1->PR1 PR2 PR2 NPR1->PR2 PR5 PR5 NPR1->PR5 HIPVs_Suck Volatile Biosynthesis (Methyl Salicylate) NPR1->HIPVs_Suck ICS1_c ICS1 (repressed) NPR1_c NPR1 (repressed) ICS1_c->NPR1_c

Salicylic Acid (SA) Signaling Pathway

Feeding by aphids like Myzus persicae leads to the upregulation of the SA biosynthesis gene ICS1 and the key regulatory gene NPR1.[6] This, in turn, activates the expression of pathogenesis-related (PR) genes, such as PR1, PR2, and PR5, which are markers for SA-dependent defenses.[6] The SA pathway also contributes to the production of specific volatiles like methyl salicylate. In many cases, the SA and JA pathways are mutually antagonistic, and the strong activation of the JA pathway by chewing herbivores can suppress SA-dependent defenses.[12]

The Ethylene (ET) Pathway: A Modulator of Herbivore-Induced Responses

The gaseous hormone ethylene plays a complex and often modulatory role in plant defense against herbivores. Its signaling can act synergistically or antagonistically with the JA and SA pathways, depending on the specific herbivore and plant species.

ETPathway cluster_herbivory General Herbivore Response Herbivory Herbivore Attack ACS ACS (upregulated by chewing) Herbivory->ACS ACO ACO ACS->ACO ETR1 ETR1 ACO->ETR1 Ethylene EIN2 EIN2 ETR1->EIN2 JA_Pathway JA Pathway EIN3 EIN3/EIL1 EIN2->EIN3 ERF ERF Transcription Factors EIN3->ERF Defense_Genes Defense Gene Expression (e.g., PDF1.2) ERF->Defense_Genes JA_Pathway->ERF synergy SA_Pathway SA Pathway SA_Pathway->JA_Pathway antagonism

Ethylene (ET) Signaling Pathway

Chewing herbivores can induce the expression of ethylene biosynthesis genes like ACS.[7] Ethylene signaling, through the central components EIN2 and EIN3/EIL1, leads to the activation of Ethylene Response Factor (ERF) transcription factors.[15] Some ERFs act synergistically with the JA pathway to regulate the expression of specific defense genes, such as PDF1.2. However, the role of ethylene is context-dependent, and in some interactions, it can enhance susceptibility to certain herbivores.[7]

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a generalized workflow for conducting a comparative transcriptomic study of herbivore-induced plant volatile responses.

Workflow cluster_exp Experimental Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation Phase PlantGrowth Plant Growth (Controlled Environment) HerbivoryTreatment Herbivory Treatment (Time Course) PlantGrowth->HerbivoryTreatment HerbivoreRearing Herbivore Rearing (Chewing & Sucking Guilds) HerbivoreRearing->HerbivoryTreatment SampleCollection Sample Collection (Flash Freezing) HerbivoryTreatment->SampleCollection RNA_Extraction RNA Extraction & QC SampleCollection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC_Reads Raw Read Quality Control Sequencing->QC_Reads Mapping Read Mapping to Reference Genome QC_Reads->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis GO_Enrichment Gene Ontology (GO) Enrichment Analysis DEG_Analysis->GO_Enrichment Pathway_Analysis Pathway Analysis (JA, SA, ET) DEG_Analysis->Pathway_Analysis Volatile_Correlation Correlation with Volatile Profiles GO_Enrichment->Volatile_Correlation Pathway_Analysis->Volatile_Correlation Conclusion Biological Interpretation & Conclusion Volatile_Correlation->Conclusion

Comparative Transcriptomics Workflow

This comprehensive approach, from meticulous experimental design to in-depth bioinformatic analysis, is essential for unraveling the complex genetic networks that underpin plant-herbivore interactions and the production of herbivore-induced plant volatiles. The insights gained from such studies are not only fundamental to our understanding of plant defense but also hold significant potential for developing novel strategies for crop protection.

References

The Role of (E)-β-Ocimene in Attracting Parasitic Wasps: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of (E)-β-ocimene's role as a crucial semiochemical in attracting parasitic wasps, offering a comparative analysis with other herbivore-induced plant volatiles (HIPVs). The information presented is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes to aid in the research and development of novel pest management and crop protection strategies.

Introduction

(E)-β-ocimene is a monoterpene commonly emitted by plants in response to herbivore damage.[1][2] This volatile organic compound acts as an indirect defense mechanism by attracting the natural enemies of the herbivores, such as parasitic wasps.[3][4] Understanding the efficacy of (E)-β-ocimene in comparison to other HIPVs is essential for its potential application in integrated pest management programs. This guide synthesizes key experimental findings to provide a clear comparison of its performance.

Data Presentation: Comparative Attractiveness of (E)-β-Ocimene

The following tables summarize quantitative data from olfactometer bioassays, comparing the attractiveness of (E)-β-ocimene to other HIPVs for different species of parasitic wasps.

Table 1: Olfactometer Response of Parapanteles hyposidrae to (E)-β-Ocimene and S-Linalool

Odor SourceWasp Response (%)Statistical Significance (vs. Control)
(E)-β-Ocimene72.5p < 0.01
S-Linalool68.0p < 0.01
Control (Paraffin Oil)25.0-

Data adapted from a study on the attraction of the parasitic wasp Parapanteles hyposidrae to key volatiles from tea plants (Camellia sinensis) infested with the herbivore Ectropis obliqua.[3][4] The experiment was conducted using a Y-tube olfactometer.

Table 2: Olfactometer Response of Aphidius ervi to Various Doses of (E)-β-Ocimene

CompoundDose (ng)Wasp Preference (%)Statistical Significance (vs. Clean Air)
(E)-β-Ocimene1065p < 0.05
(E)-β-Ocimene3070p < 0.05
n-Octanal1068p < 0.05
n-Octanal3072p < 0.05
Linalool (B1675412)130Repellent (p < 0.05)
Linalool0.135Repellent (p < 0.05)

This table presents data from a study investigating the response of the parasitic wasp Aphidius ervi to host- and non-host-specific HIPVs. The data shows a dose-dependent attraction to (E)-β-ocimene and n-octanal, and a repellent effect of linalool at the tested concentrations for this wasp species.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in this guide.

Y-Tube Olfactometer Bioassay

This bioassay is a standard method for studying the olfactory responses of insects to volatile compounds.

1. Olfactometer Setup:

  • A glass Y-tube olfactometer is used, consisting of a central arm (15 cm) and two side arms (15 cm) at a 60° angle.

  • The arms are connected to two odor source chambers.

  • Purified and humidified air is passed through each arm at a constant flow rate (e.g., 400 mL/min).

  • The setup is illuminated from above with uniform, diffused light to avoid visual bias.

2. Odor Source Preparation:

  • Synthetic compounds, such as (E)-β-ocimene and other test volatiles, are diluted in a solvent like paraffin (B1166041) oil or hexane (B92381) to the desired concentration.

  • A specific volume (e.g., 10 µL) of the diluted compound is applied to a filter paper strip.

  • The filter paper is placed inside one of the odor source chambers.

  • The control chamber contains a filter paper with the solvent only.

3. Wasp Preparation and Introduction:

  • Female parasitic wasps, 2-3 days old and naive (i.e., without prior exposure to the test odors or hosts), are used.

  • Wasps are starved for a few hours before the experiment to increase their motivation to search for hosts.

  • A single wasp is introduced at the entrance of the central arm.

4. Data Collection and Analysis:

  • The choice of the wasp is recorded when it walks a certain distance (e.g., 5 cm) into one of the side arms and stays there for a minimum period (e.g., 1 minute).

  • Wasps that do not make a choice within a set time (e.g., 10 minutes) are recorded as "no choice".

  • After testing a set number of wasps (e.g., 5), the odor sources are swapped between the two arms to avoid positional bias.

  • The olfactometer is cleaned thoroughly with solvent and baked at a high temperature between trials to remove any residual odors.

  • The number of wasps choosing each odor is analyzed using a Chi-square test to determine statistical significance.

Signaling Pathways and Experimental Workflows

The production of (E)-β-ocimene in plants is a well-regulated process initiated by herbivore feeding. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for its validation.

Herbivore_Induced_Signaling_Pathway cluster_plant_cell Plant Cell Herbivore_Feeding Herbivore Feeding (e.g., caterpillar chewing) Mechanical_Damage Mechanical Damage Herbivore_Feeding->Mechanical_Damage Oral_Secretions Herbivore Oral Secretions Herbivore_Feeding->Oral_Secretions JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Mechanical_Damage->JA_Biosynthesis Oral_Secretions->JA_Biosynthesis JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling EBOS_Gene (E)-β-ocimene Synthase Gene Expression JA_Signaling->EBOS_Gene GPP Geranyl Diphosphate (GPP) (from MEP Pathway) EBOS_Enzyme (E)-β-ocimene Synthase (EBOS) GPP->EBOS_Enzyme EBOS_Gene->EBOS_Enzyme E_beta_Ocimene (E)-β-Ocimene Emission EBOS_Enzyme->E_beta_Ocimene Attraction Attraction E_beta_Ocimene->Attraction Parasitic_Wasp Parasitic Wasp Attraction->Parasitic_Wasp

Caption: Herbivore-induced signaling pathway for (E)-β-ocimene production.

Experimental_Workflow cluster_workflow Experimental Workflow for Validation Plant_Treatment 1. Plant Treatment (Herbivore vs. Control) Volatile_Collection 2. Volatile Collection (Headspace analysis) Plant_Treatment->Volatile_Collection Bioassay 5. Olfactometer Bioassay (Y-tube or 4-arm) Plant_Treatment->Bioassay Use infested plants GC_MS 3. Chemical Analysis (GC-MS) Volatile_Collection->GC_MS Identification 4. Identification of (E)-β-Ocimene GC_MS->Identification Identification->Bioassay Use identified compound Wasp_Choice 6. Record Wasp Choice Bioassay->Wasp_Choice Data_Analysis 7. Statistical Analysis Wasp_Choice->Data_Analysis Conclusion 8. Validate Role in Attraction Data_Analysis->Conclusion

Caption: Workflow for validating (E)-β-ocimene's role in wasp attraction.

Conclusion

The experimental evidence strongly supports the role of (E)-β-ocimene as a potent attractant for certain species of parasitic wasps.[3][4] Its production is reliably induced by herbivore feeding through the jasmonic acid signaling pathway.[1] While comparative data suggests that its efficacy can be comparable to other monoterpenes like S-linalool for some wasp species, the response can be species-specific, with some wasps showing a preference for other compounds or even being repelled by compounds like linalool.

For researchers and professionals in drug development and pest management, these findings highlight the potential of (E)-β-ocimene as a component in "attract and kill" strategies or for enhancing the effectiveness of biological control programs. However, the specificity of the wasp-volatile interaction underscores the importance of empirical validation for each target pest-parasitoid system. Future research should focus on field trials to confirm the laboratory findings and to develop optimal blends of HIPVs for effective and targeted pest control.

References

A Comparative Guide to Essential Oil Extraction Methods for Ocimene-Rich Botanicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate extraction method is a critical step in the isolation of high-quality essential oils, directly impacting the yield and chemical profile of the final product. This is particularly true for volatile compounds like ocimene, a monoterpene prized for its sweet, herbaceous, and woody aroma, and its potential therapeutic properties. This guide provides an objective comparison of common extraction techniques for essential oils containing ocimene, supported by experimental data to inform methodological choices in research and development.

Comparison of Extraction Method Performance

The efficiency of different extraction methods in isolating ocimene and other key volatile compounds varies significantly. The following table summarizes quantitative data from studies on ocimene-rich plant sources, primarily focusing on Tagetes minuta (Marigold) and Heteromorpha arborescens.

Extraction MethodPlant MaterialEssential Oil Yield (%)β-Ocimene (%)Other Key Volatiles (%)Reference
Hydrodistillation (HD) Tagetes minuta (flower and leaf)1.845.92 (trans-β-ocimene)Verbenone (32.68), Anethole (6.67)[1]
Tagetes minutaNot Specified13.6 - 42.2 (Z)-β-ocimeneDihydrotagetone + (E)-β-ocimene (14.8-30.3), (Z)-tagetone (7.1-11.9)[2]
Heteromorpha arborescens (leaves)0.2956.30β-Pinene (10.68), Germacrene-D (5.09), Humulene (5.55)
Steam Distillation (SD) Tagetes minutaNot Specified13.6 - 42.2 (Z)-β-ocimeneDihydrotagetone + (E)-β-ocimene (14.8-30.3), (Z)-tagetone (7.1-11.9)[2]
Ocimum basilicumYield consistently higher than HDSimilar relative concentration to HD, but higher absolute amountsLinalool, Methyl chavicol[3][4]
Solvent-Free Microwave Extraction (SFME) Heteromorpha arborescens (leaves)0.359.09D-limonene (11.27), β-Pinene (10.38), β-myrcene (8.49)
Supercritical Fluid Extraction (SFE) with CO₂ Tagetes minutaNot Specified27.49cis-Tagetone (9.93)[5]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in plant material, growing conditions, and specific experimental parameters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key extraction methods discussed.

Hydrodistillation (HD)

Hydrodistillation is a traditional method where the plant material is in direct contact with boiling water.

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • The plant material (e.g., 100 g of dried leaves and flowers) is placed in a round-bottom flask.

  • A sufficient volume of distilled water is added to immerse the plant material completely (e.g., 1 L).

  • The flask is heated to boiling using a heating mantle.

  • The steam, carrying the volatile essential oils, rises and passes into the condenser.

  • The condensed mixture of water and essential oil is collected in a graduated collection vessel.

  • The essential oil, being immiscible with water, separates and can be collected.

  • The extraction is typically carried out for a predefined period (e.g., 3 hours) or until no more oil is collected.

Steam Distillation (SD)

In steam distillation, the plant material is not in direct contact with boiling water but is permeated by steam.

Apparatus:

  • Steam generator

  • Distillation still or column

  • Condenser

  • Separator

Procedure:

  • The plant material is packed into a distillation still or column, ensuring uniform density to prevent the formation of steam channels.

  • Saturated or superheated steam is generated in a separate boiler and introduced into the bottom of the still.

  • The steam passes through the plant material, causing the volatile essential oils to vaporize.

  • The mixture of steam and essential oil vapor is then passed through a condenser.

  • The resulting liquid mixture of water and essential oil is collected in a separator, where the oil is separated from the water by decantation.

Solvent-Free Microwave Extraction (SFME)

SFME is a more modern and rapid technique that utilizes microwave energy to heat the water within the plant material.

Apparatus:

  • Microwave oven modified for extraction

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • Fresh or dried plant material (e.g., 200 g) is placed in the extraction vessel without the addition of any solvent or water.

  • The vessel is placed in the microwave oven and connected to a condenser.

  • Microwave irradiation is applied at a specific power (e.g., 800 W) for a short duration (e.g., 30 minutes).

  • The microwaves heat the in-situ water in the plant material, causing the cells to rupture and release the essential oil.

  • The vaporized oil and water are then condensed and collected.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Apparatus:

  • High-pressure pump for CO₂

  • Extraction vessel

  • Separator vessel(s)

  • Temperature and pressure controllers

Procedure:

  • The ground plant material is loaded into the extraction vessel.

  • Liquid CO₂ is pumped to a high pressure and heated to bring it to a supercritical state (e.g., 100 bar and 40°C).

  • The supercritical CO₂ is then passed through the extraction vessel, where it dissolves the essential oils.

  • The resulting solution is depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.

  • The CO₂ can be recycled for further extractions.

Visualization of Extraction Workflows

Extraction_Workflows cluster_HD Hydrodistillation cluster_SD Steam Distillation cluster_SFE Supercritical Fluid Extraction HD_start Plant Material + Water in Flask HD_heat Heating HD_start->HD_heat HD_vapor Steam + Oil Vapor HD_heat->HD_vapor HD_condense Condensation HD_vapor->HD_condense HD_separate Separation HD_condense->HD_separate HD_oil Essential Oil HD_separate->HD_oil HD_water Hydrosol HD_separate->HD_water SD_start Plant Material in Still SD_steam Steam Injection SD_start->SD_steam SD_vapor Steam + Oil Vapor SD_steam->SD_vapor SD_condense Condensation SD_vapor->SD_condense SD_separate Separation SD_condense->SD_separate SD_oil Essential Oil SD_separate->SD_oil SD_water Hydrosol SD_separate->SD_water SFE_start Plant Material in Extractor SFE_extract Extraction SFE_start->SFE_extract SFE_co2 Supercritical CO₂ SFE_co2->SFE_extract SFE_separate Depressurization SFE_extract->SFE_separate SFE_oil Essential Oil SFE_separate->SFE_oil SFE_gas Gaseous CO₂ (Recycled) SFE_separate->SFE_gas

Caption: General workflows for hydrodistillation, steam distillation, and supercritical fluid extraction.

Concluding Remarks

The choice of extraction method significantly influences the yield and chemical composition of essential oils rich in ocimene.

  • Hydrodistillation and Steam Distillation are well-established, cost-effective methods. While yields can be comparable, steam distillation often results in higher absolute amounts of volatile compounds and may be preferable for preventing thermal degradation of sensitive components as the plant material is not in direct contact with boiling water.[3][4]

  • Solvent-Free Microwave Extraction (SFME) offers a rapid and efficient alternative, providing higher yields and a greater concentration of certain desirable compounds like β-ocimene in a much shorter time compared to hydrodistillation.

  • Supercritical Fluid Extraction (SFE) with CO₂ is a "green" technology that yields high-purity extracts. For Tagetes minuta, SFE resulted in a significantly higher percentage of β-ocimene compared to what is typically reported for distillation methods.[5] However, the high initial investment for SFE equipment can be a limiting factor.

For researchers and professionals in drug development, the selection of an extraction method should be guided by the specific research goals. If the objective is to obtain a high yield of a broad spectrum of volatile compounds for initial screening, steam distillation or SFME may be suitable. For applications requiring high purity and concentration of specific compounds like ocimene, and where the budget allows, SFE is a superior choice. It is imperative to consider that the optimal extraction method is plant-species dependent and may require empirical optimization of parameters such as extraction time, temperature, and pressure to maximize the yield of ocimene and other target compounds.

References

(E)-beta-Ocimene as an Insect Repellent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the repellent effects of (E)-beta-ocimene and other common monoterpenes, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key processes to facilitate further research and development in the field of insect repellents.

Comparative Analysis of Repellent Efficacy

The repellent properties of monoterpenes, a class of volatile organic compounds found in many plants, have been a subject of significant research interest for their potential as alternatives to synthetic repellents. While data on the repellent effect of this compound is emerging, direct comparative studies against a wide array of other monoterpenes under standardized conditions are limited. The following tables summarize the available quantitative data on the repellent activity of this compound and other selected monoterpenes.

It is crucial to note that the experimental data for this compound was obtained using a different insect species and bioassay than the data for the other monoterpenes, which primarily focus on mosquito repellency. Therefore, a direct comparison of efficacy is not feasible, and the data is presented for individual consideration.

Table 1: Repellent Effect of this compound against Spodoptera litura Larvae
CompoundConcentration (µg/µL)Bioassay TypeInsect SpeciesOutcome
This compound10Dual-Choice Petri DishSpodoptera lituraSignificant preference for control diet (p < 0.001)[1]
This compound1Dual-Choice Petri DishSpodoptera lituraSignificant preference for control diet (p = 0.003)[1]
This compound0.1Dual-Choice Petri DishSpodoptera lituraNo significant preference (p = 0.083)[1]
Table 2: Repellent Effects of Various Monoterpenes against Mosquitoes
MonoterpeneConcentrationBioassay TypeMosquito SpeciesPercentage Repellency / Protection Time
Linalool-DiffuserNot Specified93% (indoors), 58% (outdoors)[2]
Geraniol-DiffuserNot Specified97% (indoors), 75% (outdoors)[2]
α-Terpinene0.05%Topical TreatmentCulex pipiens pallens97% protection rate[3]
Carvacrol0.05%Topical TreatmentCulex pipiens pallensEquivalent to Thymol[3]
Thymol0.05%Topical TreatmentCulex pipiens pallensEquivalent to Carvacrol[3]
Citronella-DiffuserNot Specified68% (indoors), 22% (outdoors)[2]
Clove Oil (undiluted)100%Human SubjectsAedes aegypti, Culex quinquefasciatus, Anopheles dirus2-4 hours of 100% repellency[4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of repellent activities. The most common methods employed in the evaluation of insect repellents are the Arm-in-Cage test for contact repellency and the Y-tube olfactometer for spatial repellency.

Arm-in-Cage Test

This method is widely used to evaluate the efficacy of topical repellents.

Objective: To determine the complete protection time (CPT) or the percentage repellency of a substance when applied to the skin.

Procedure:

  • Test Subjects: Human volunteers are typically used. A specific area on the forearm is marked for application of the test substance. The other arm may serve as a control.

  • Repellent Application: A standardized dose of the repellent formulation is applied evenly to the marked area of the skin.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 for Aedes aegypti).[5]

  • Data Collection: The number of mosquito landings and/or probings (attempted bites) on the treated area is recorded for a specific duration (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[5]

  • Endpoint: The test continues until the first confirmed bite, and this time is recorded as the CPT. Alternatively, percentage repellency can be calculated at each time point using the formula: % Repellency = [(C - T) / C] x 100 where C is the number of mosquitoes landing on the control arm and T is the number of mosquitoes landing on the treated arm.[6]

Y-Tube Olfactometer Assay

This laboratory-based bioassay is used to study the behavioral response of insects to volatile chemicals and to assess the spatial repellency of a compound.

Objective: To determine if a volatile chemical attracts or repels an insect.

Procedure:

  • Apparatus: A Y-shaped glass or plastic tube is used. A stream of purified and humidified air is passed through each arm of the Y-tube.

  • Stimulus Introduction: The test substance (odor source) is introduced into the airflow of one arm (the "treatment arm"), while the other arm contains a control (e.g., solvent only or clean air).

  • Insect Release: A single insect is released at the base of the Y-tube and is allowed to move freely and choose between the two arms.

  • Data Collection: The choice of the insect (treatment or control arm) and the time taken to make the choice are recorded. This is repeated with a large number of insects.

  • Analysis: The preference or avoidance is determined by comparing the number of insects that choose the treatment arm versus the control arm. A repellency index can be calculated.

Dual-Choice Bioassay for Spodoptera litura

This method was used to assess the repellent effect of this compound on lepidopteran larvae.

Objective: To determine the feeding preference of larvae when presented with a choice between a treated and a control diet.

Procedure:

  • Apparatus: A 9 cm diameter plastic Petri dish is used.[1]

  • Diet Preparation: An artificial diet is prepared. One half of the Petri dish contains the control diet, while the other half contains the diet treated with a specific concentration of this compound dissolved in a solvent (e.g., hexane).[1]

  • Larvae Introduction: Third instar S. litura larvae are placed in the center of the Petri dish.[1]

  • Observation: The position of the larvae is recorded after a set period (e.g., 2 hours).[1]

  • Analysis: The data is analyzed using a χ2 test (50:50 distribution) to determine if there is a significant preference for the control or treated diet.[1]

Visualizations

To further clarify the experimental workflows and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_Arm_in_Cage cluster_prep Preparation cluster_procedure Procedure cluster_data Data Analysis P1 Subject Recruitment & Consent A1 Apply Repellent to Volunteer's Arm P1->A1 P2 Repellent Formulation Preparation P2->A1 P3 Mosquito Rearing & Selection A2 Insert Arm into Mosquito Cage P3->A2 A1->A2 A3 Record Landings/Probes for 3 min A2->A3 A4 Repeat Exposure at Intervals A3->A4 D2 Calculate Percentage Repellency A3->D2 A4->A3 D1 Determine Complete Protection Time (CPT) A4->D1

Caption: Workflow for the Arm-in-Cage repellent testing method.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) Co-receptor (Orco) OBP->OR:f0 Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Ion Channel Opening & Signal Transduction Brain Antennal Lobe (Brain) Neuron->Brain Signal Transmission Behavior Behavioral Response (Repellency) Brain->Behavior Signal Processing & Output

Caption: Generalized insect olfactory signaling pathway.

Conclusion

Current research indicates that this compound possesses repellent properties against certain insects, such as the larvae of Spodoptera litura. However, a comprehensive understanding of its efficacy against a broader range of insects, particularly disease vectors like mosquitoes, requires further investigation. The provided data on other monoterpenes, such as linalool, geraniol, and α-terpinene, demonstrate their potential as effective mosquito repellents.

To establish the relative repellent effect of this compound, future studies should focus on direct comparative analyses against other monoterpenes and standard repellents like DEET, using standardized methodologies such as the Arm-in-Cage and Y-tube olfactometer assays with key mosquito species. Such research will be invaluable for the development of new, effective, and safe insect repellents.

References

The Evolutionary Tapestry of (E)-beta-ocimene Synthases: A Phylogenetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

(E)-beta-ocimene, an acyclic monoterpene, is a key volatile compound in the chemical communication of many plant species, playing crucial roles in attracting pollinators and defending against herbivores.[1][2][3] The biosynthesis of this important signaling molecule is catalyzed by this compound synthase (OCS), a member of the large and diverse terpene synthase (TPS) enzyme family. Phylogenetic analyses of these enzymes reveal a fascinating story of convergent evolution and functional divergence, providing valuable insights for researchers in plant biology, ecology, and metabolic engineering.

This guide offers a comparative analysis of this compound synthase enzymes, focusing on their phylogenetic relationships, functional characteristics, and the experimental methodologies used to study them.

Phylogenetic Placement and Convergent Evolution

Plant terpene synthases are broadly classified into several subfamilies, designated TPS-a through TPS-h, based on their sequence similarity and phylogenetic relationships.[1][2][4] this compound synthases have been identified predominantly within the TPS-b and TPS-g subfamilies, which mainly consist of monoterpene synthases in angiosperms.[1][2][4]

A key finding from phylogenetic studies is that this compound synthases do not form a single monophyletic group. Instead, they appear to have arisen independently multiple times across different plant lineages, a classic example of convergent evolution .[4][5] This suggests a strong selective pressure for the production of this compound in diverse plant species. For instance, phylogenetic analysis of TPS protein sequences reveals distinct clades where this compound synthases from different species cluster together, despite the overall evolutionary distance between those species.[4]

Comparative Analysis of this compound Synthase Enzymes

The functional characteristics of this compound synthases can vary between different plant species. These differences, including substrate specificity and product profiles, are often correlated with their phylogenetic relationships. Below is a comparison of several functionally characterized this compound synthases.

Enzyme/SpeciesGenBank AccessionSubfamilySubstrate(s)Major Product(s)Minor Product(s)Sequence Identity to Pyrus betuleafolia OCS (%)Reference
Pyrus betuleafolia PbeOCSGWHGAAYT028729TPS-bGPP(E)-β-ocimene(Z)-β-ocimene100[1][2]
Malus domesticaJX848733TPS-bGPP(E)-β-ocimene-97.26[1][2]
Camellia sinensisQID05625TPS-bGPP(E)-β-ocimene-65.28[1][2]
Arabidopsis thaliana AtTPS03-TPS-gGPP(E)-β-ocimeneMyrcene, (Z)-β-ocimene-[6]
Zea mays ZmTPS1-TPS-bGPP(E)-β-ocimene---
Vitis vinifera VvTPS47--GPP, FPP(E)-β-ocimene, (E,E)-α-farnesene--[7]

GPP: Geranyl diphosphate (B83284); FPP: Farnesyl diphosphate. Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

The phylogenetic and functional analysis of this compound synthases relies on a series of well-established molecular biology and biochemical techniques.

Phylogenetic Tree Construction

A typical workflow for the phylogenetic analysis of TPS enzymes is outlined below.

phylogenetic_workflow cluster_data_acquisition Data Acquisition cluster_analysis Sequence Analysis cluster_visualization Visualization & Interpretation seq_retrieval Sequence Retrieval (e.g., NCBI, Phytozome) msa Multiple Sequence Alignment (e.g., ClustalW, MAFFT) seq_retrieval->msa Protein Sequences trimming Alignment Trimming (e.g., TrimAl) msa->trimming model_selection Model Selection (e.g., ModelTest) trimming->model_selection tree_building Phylogenetic Tree Construction (e.g., ML, BI) model_selection->tree_building tree_viz Tree Visualization (e.g., FigTree, iTOL) tree_building->tree_viz Phylogenetic Tree

Phylogenetic analysis workflow for TPS enzymes.

Methodology:

  • Sequence Retrieval: Amino acid sequences of putative TPS genes are retrieved from databases like NCBI and Phytozome. Homology-based searches (e.g., BLAST) are used to identify candidate genes.

  • Multiple Sequence Alignment (MSA): The retrieved sequences are aligned using programs like ClustalX or MAFFT to identify conserved regions and evolutionary relationships.[8]

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the aligned sequences using methods such as Maximum Likelihood (ML) or Bayesian Inference (BI). The statistical support for the branches is typically assessed using bootstrap analysis or posterior probabilities. Programs like RAxML or MEGA are commonly used for this purpose.[8][9]

Functional Characterization of this compound Synthase

The enzymatic activity of a candidate OCS is confirmed through in vitro and/or in vivo assays.

functional_characterization_workflow cluster_cloning Gene Cloning & Expression cluster_assay Enzymatic Assay cluster_analysis Product Analysis gene_cloning Gene Cloning into Expression Vector heterologous_expression Heterologous Expression (e.g., E. coli, Yeast) gene_cloning->heterologous_expression protein_extraction Crude or Purified Protein Extraction heterologous_expression->protein_extraction incubation Incubation with Substrate (e.g., GPP) protein_extraction->incubation volatile_collection Volatile Collection (e.g., SPME) incubation->volatile_collection gc_ms GC-MS Analysis volatile_collection->gc_ms product_identification Product Identification gc_ms->product_identification

Workflow for functional characterization of OCS.

Methodology:

  • Heterologous Expression: The coding sequence of the candidate OCS gene is cloned into an expression vector and expressed in a heterologous system, such as Escherichia coli or yeast.[1][2]

  • Enzyme Assay: The recombinant protein is extracted and incubated with a potential substrate, typically geranyl diphosphate (GPP) for monoterpene synthases.[1][2]

  • Product Analysis: The volatile products of the enzymatic reaction are collected, often using solid-phase microextraction (SPME), and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the specific terpenes produced.[10]

Conserved Motifs and Structural Features

Despite their convergent evolution, this compound synthases share conserved amino acid motifs that are characteristic of the broader TPS family. These include:

  • DDxxD motif: An aspartate-rich region crucial for the binding of the diphosphate group of the substrate.[1][2][5]

  • NSE/DTE motif: A conserved motif involved in the coordination of a magnesium ion cofactor, which is essential for catalysis.[1][2][5]

  • RR(x)8W motif: A motif present in many TPS-b subfamily members that is involved in the initiation of the cyclization reaction. However, its presence can be variable.[9]

The presence or absence of these motifs, along with overall sequence similarity, provides valuable clues for the initial classification and functional prediction of newly identified TPS genes.

References

A Cross-Species Examination of Herbivore-Induced (E)-β-Ocimene Emission: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-β-ocimene, an acyclic monoterpene, is a crucial mediator of plant defense across numerous species. Its emission, often triggered by herbivore feeding, plays a significant role in repelling attackers and attracting their natural predators. This guide provides a comparative analysis of herbivore-induced (E)-β-ocimene emission across different plant species, supported by experimental data and detailed methodologies.

Quantitative Comparison of (E)-β-Ocimene Emission

The induction of (E)-β-ocimene varies significantly across plant species and in response to different herbivores. While some studies provide precise quantitative data, others report relative increases. The following table summarizes key findings from the literature.

Plant SpeciesHerbivore(E)-β-Ocimene Emission Rate (ng/g FW/h)Fold Increase/Notes
Populus nigra (Black Poplar)Lymantria dispar (Gypsy Moth)Not specified7000-fold increase after herbivory.[1]
Medicago truncatulaSpodoptera exigua (Beet Armyworm)Not specifiedTwo-fold higher in insect-damaged plants compared to undamaged plants.[2][3]
Phaseolus lunatus (Lima Bean)Tetranychus urticae (Two-spotted Spider Mite)Not specifiedUninfested leaves exposed to volatiles from infested leaves emitted 20-40% of the amount of (E)-β-ocimene as infested leaves.
Arabidopsis thalianaCoronalon (JA mimic)Variable (approx. 0-150 ng/g FW/h)Emission varies significantly among different accessions.
Lotus japonicusTetranychus urticae (Two-spotted Spider Mite)Induced upon infestationEmission coincides with increased transcript levels of (E)-β-ocimene synthase.

Signaling Pathway of Herbivore-Induced (E)-β-Ocimene Emission

The biosynthesis and emission of (E)-β-ocimene in response to herbivory are primarily regulated by the jasmonic acid (JA) signaling pathway.[4][5] The process is initiated by the perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs).

Jasmonic Acid Signaling Pathway Herbivore Damage Herbivore Damage HAMPs/DAMPs HAMPs/DAMPs Herbivore Damage->HAMPs/DAMPs JA Biosynthesis JA Biosynthesis HAMPs/DAMPs->JA Biosynthesis activates JA-Ile JA-Ile JA Biosynthesis->JA-Ile produces COI1 COI1 JA-Ile->COI1 binds to JAZ Repressor JAZ Repressor COI1->JAZ Repressor promotes degradation of MYC2/ERF TFs MYC2/ERF TFs JAZ Repressor->MYC2/ERF TFs releases inhibition of TPS Gene Expression TPS Gene Expression MYC2/ERF TFs->TPS Gene Expression activates Ocimene Synthase Ocimene Synthase TPS Gene Expression->Ocimene Synthase leads to (E)-beta-Ocimene This compound Ocimene Synthase->this compound catalyzes GPP GPP

Caption: Jasmonic acid signaling pathway for herbivore-induced (E)-β-ocimene emission.

Experimental Protocols

A standardized workflow is crucial for the accurate quantification and comparison of herbivore-induced volatiles. The following protocol outlines a typical experimental setup for the collection and analysis of (E)-β-ocimene.

Plant Growth and Herbivore Treatment
  • Plant Material: Grow healthy, undamaged plants of the desired species under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Herbivore Rearing: Rear herbivores (e.g., Spodoptera exigua larvae) on an artificial diet or a suitable host plant.

  • Infestation: Introduce a standardized number of herbivores onto the leaves of the experimental plants. Control plants should remain herbivore-free.

Volatile Collection: Dynamic Headspace Sampling

Dynamic headspace sampling is a common method for collecting plant volatiles.

  • Enclosure: Gently enclose the plant or a specific leaf in a volatile collection chamber (e.g., a glass oven bag or a custom glass chamber).

  • Airflow: Create a "push-pull" system. Purified air is pushed into the chamber at a constant flow rate (e.g., 1 L/min), and air is pulled out through a volatile trap at a slightly lower flow rate (e.g., 0.8 L/min).

  • Volatile Trap: Use an adsorbent tube (e.g., filled with Porapak Q or Tenax TA) to capture the volatiles from the exiting air stream.

  • Sampling Duration: Collect volatiles for a defined period (e.g., 4-8 hours).

Volatile Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Thermal Desorption: The trapped volatiles are desorbed from the adsorbent tube using a thermal desorption unit.

  • Gas Chromatography (GC): The desorbed compounds are separated based on their boiling points and polarity on a GC column (e.g., DB-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C).

  • Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Identification: (E)-β-ocimene is identified by comparing its mass spectrum and retention time to that of an authentic standard.

  • Quantification: The amount of (E)-β-ocimene is quantified by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the standard. Results are typically expressed as nanograms of compound per gram of fresh weight of the plant tissue per hour of collection (ng/g FW/h).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a cross-species comparison study of herbivore-induced volatile emissions.

Experimental Workflow cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Herbivore Infestation cluster_2 Phase 3: Volatile Collection cluster_3 Phase 4: Analysis & Data Interpretation A Plant Propagation (Multiple Species) C Controlled Environment Chambers A->C B Herbivore Rearing (Multiple Species) B->C D Herbivore Introduction C->D E Control Group (No Herbivores) C->E F Dynamic Headspace Sampling D->F E->F G GC-MS Analysis F->G H Data Processing & Quantification G->H I Comparative Analysis H->I

Caption: A typical experimental workflow for comparative analysis of herbivore-induced volatiles.

References

Validating the Role of (E)-β-Ocimene in Plant-Plant Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (E)-β-ocimene's role in plant-plant communication with other volatile organic compounds (VOCs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and development.

(E)-β-Ocimene: A Key Mediator in Plant Defense Signaling

(E)-β-ocimene is a monoterpene VOC emitted by many plant species, particularly in response to herbivory. It serves as an airborne signal, or "infochemical," that can be perceived by neighboring plants, priming their defenses against potential threats. This plant-plant communication can lead to the induction of defense-related genes and the production of defensive compounds, ultimately enhancing the resistance of the receiving plant.

The primary mechanism of action for (E)-β-ocimene-induced defense is through the activation of the jasmonic acid (JA) signaling pathway. Research has shown that exposure to (E)-β-ocimene can lead to the upregulation of genes involved in JA biosynthesis and signaling, as well as the production of defense-related proteins.

Comparative Analysis of VOCs in Plant Defense Induction

While (E)-β-ocimene is a significant player in plant-plant communication, it is one of many VOCs involved in this complex interplay. The following tables summarize quantitative data from various studies, comparing the effects of (E)-β-ocimene with other VOCs on plant defense responses.

Table 1: Comparison of Defense Gene Expression in Arabidopsis thaliana in Response to Various VOCs

Volatile Organic CompoundTarget GeneFold Change in Expression (Compared to Control)Plant SpeciesReference
(E)-β-Ocimene PDF1.2 (JA-responsive)~3.0Arabidopsis thaliana[1][2]
(E)-β-Ocimene PR-1 (SA-responsive)~1.5Arabidopsis thaliana[1]
LinaloolPDF1.2 (JA-responsive)~2.5Arabidopsis thaliana[1]
LinaloolPR-1 (SA-responsive)~2.0Arabidopsis thaliana[1]
Methyl Salicylate (MeSA)PR-1 (SA-responsive)~6.0Arabidopsis thaliana[1]
Methyl Salicylate (MeSA)PDF1.2 (JA-responsive)No significant changeArabidopsis thaliana[1]
(Z)-3-Hexenyl AcetatePDF1.2 (JA-responsive)~4.0Arabidopsis thaliana[2]
(Z)-3-Hexenyl AcetatePR-1 (SA-responsive)No significant changeArabidopsis thaliana[2]

Table 2: Comparative Effects of VOCs on Herbivore Performance

Volatile Organic CompoundHerbivore SpeciesEffect on HerbivorePlant SpeciesReference
(E)-β-Ocimene Spodoptera litura (Tobacco cutworm)Reduced larval weight gainArabidopsis thaliana[3]
LinaloolMyzus persicae (Green peach aphid)Reduced aphid performanceSolanum lycopersicum (Tomato)
Methyl Salicylate (MeSA)Tetranychus urticae (Two-spotted spider mite)Attracted predatory mitesPhaseolus lunatus (Lima bean)
(Z)-3-Hexenyl AcetateSpodoptera exigua (Beet armyworm)Reduced larval growth rateZea mays (Maize)

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to validate the role of (E)-β-ocimene in plant-plant communication.

Protocol 1: Exposure of Arabidopsis thaliana to (E)-β-Ocimene and Analysis of Defense Gene Expression via qRT-PCR

1. Plant Material and Growth Conditions:

  • Grow Arabidopsis thaliana (e.g., Col-0) seedlings on Murashige and Skoog (MS) medium in a controlled environment chamber with a 16-h light/8-h dark photoperiod at 22°C.

2. Volatile Exposure Setup:

  • Place a cotton wick containing a known concentration of (E)-β-ocimene (e.g., 10 µM in dichloromethane (B109758) as a solvent) in a sealed glass chamber with the Arabidopsis seedlings.

  • Use a separate chamber with a cotton wick containing only the solvent as a control.

  • Ensure proper ventilation within the chamber to allow for the diffusion of the volatile.

3. RNA Extraction and cDNA Synthesis:

  • After the desired exposure time (e.g., 24 hours), harvest the plant tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA using a suitable kit or a Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

  • Design primers specific to the target defense genes (e.g., PR-1 for the SA pathway and PDF1.2 for the JA pathway) and a reference gene (e.g., ACTIN2) for normalization.

  • The PCR cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 2: Collection and Analysis of Plant Volatiles using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Volatile Collection:

  • Enclose the plant or a specific plant part in a glass chamber.

  • Use a push-pull system to draw air over the plant and through a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) to capture the VOCs.

  • Collect volatiles for a defined period (e.g., 4-8 hours).

2. Thermal Desorption and GC-MS Analysis:

  • Thermally desorb the trapped volatiles from the adsorbent tube using a thermal desorption unit.

  • Inject the desorbed compounds into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a non-polar capillary column (e.g., DB-5) for separation of the VOCs.

  • The GC oven temperature program can be set, for example, to start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

  • Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and the NIST library.

Protocol 3: Y-Tube Olfactometer Bioassay for Herbivore Behavioral Response

1. Olfactometer Setup:

  • Use a glass Y-tube olfactometer with two arms.

  • Connect one arm to a chamber containing a plant emitting (E)-β-ocimene (or a synthetic standard) and the other arm to a control chamber (e.g., with a plant not emitting the volatile or an empty chamber).

  • Ensure a constant and equal airflow through both arms of the olfactometer.

2. Bioassay Procedure:

  • Introduce an individual herbivore (e.g., an aphid or a caterpillar) at the base of the Y-tube.

  • Allow the herbivore to move freely and choose one of the two arms.

  • Record the first choice of the herbivore and the time taken to make the choice.

  • Repeat the experiment with a sufficient number of individuals to obtain statistically significant results.

  • Analyze the data using a chi-square test to determine if there is a significant preference for one of the arms.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in plant-plant communication is essential for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows.

jasmonic_acid_signaling cluster_perception Perception of (E)-beta-ocimene cluster_signaling_cascade Signaling Cascade cluster_response Defense Response EBO This compound Receptor Putative Receptor EBO->Receptor PLC Phospholipase C Receptor->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 Ca_ion Ca2+ influx DAG_IP3->Ca_ion MAPK_Cascade MAPK Cascade Ca_ion->MAPK_Cascade JA_Biosynthesis JA Biosynthesis MAPK_Cascade->JA_Biosynthesis JAZ JAZ Proteins (Repressors) MYC2 MYC2 (Transcription Factor) JAZ->MYC2 releases Defense_Genes Defense Gene Expression (e.g., PDF1.2) MYC2->Defense_Genes activates JA_Biosynthesis->JAZ degradation

Jasmonic Acid Signaling Pathway

salicylic_acid_signaling cluster_perception Pathogen Recognition cluster_signaling_cascade Signaling Cascade cluster_response Defense Response Pathogen Pathogen Elicitor Receptor Receptor Pathogen->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst SA_Biosynthesis SA Biosynthesis ROS_Burst->SA_Biosynthesis NPR1_inactive NPR1 (inactive) in cytoplasm SA_Biosynthesis->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes PR Gene Expression (e.g., PR-1) TGA->PR_Genes activates

Salicylic Acid Signaling Pathway

experimental_workflow cluster_exposure VOC Exposure cluster_analysis Analysis Plant_Material Plant Material (e.g., Arabidopsis) Exposure_Chamber Exposure Chamber Plant_Material->Exposure_Chamber VOC_Source This compound Source VOC_Source->Exposure_Chamber RNA_Extraction RNA Extraction Exposure_Chamber->RNA_Extraction Volatile_Collection Volatile Collection (GC-MS) Exposure_Chamber->Volatile_Collection Behavioral_Assay Herbivore Behavioral Assay (Y-tube) Exposure_Chamber->Behavioral_Assay qRT_PCR qRT-PCR Analysis of Defense Genes RNA_Extraction->qRT_PCR

Experimental Workflow

Conclusion

The evidence strongly supports a significant role for (E)-β-ocimene in mediating plant-plant communication and inducing defense responses in neighboring plants, primarily through the jasmonic acid signaling pathway. While other VOCs also play crucial roles in these interactions, often activating different or overlapping signaling pathways, (E)-β-ocimene stands out as a key infochemical in herbivore-induced defense priming. Further research, utilizing the detailed protocols and comparative data presented in this guide, will continue to unravel the complexities of this "talking plants" phenomenon and its potential applications in sustainable agriculture and the development of novel pest control strategies.

References

The Repellent Effect of (E)-beta-ocimene: A Comparative Analysis Across Aphid Species

Author: BenchChem Technical Support Team. Date: December 2025

(E)-beta-ocimene, a naturally occurring volatile organic compound emitted by many plants, exhibits significant insect-repellent properties, particularly against various species of aphids. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the effects of this compound on different aphid species. The focus is on key performance indicators such as feeding behavior, fecundity, and population growth.

Recent studies have demonstrated that this compound can directly and indirectly deter aphid infestations. It not only acts as a repellent but also induces plant defense mechanisms, making the host plant less palatable and more resistant to aphid attacks. Furthermore, this volatile compound plays a crucial role in attracting natural enemies of aphids, such as parasitoid wasps, thereby contributing to a multi-faceted defense strategy.

Quantitative Comparison of this compound Effects on Aphid Species

The following table summarizes the quantitative effects of this compound on two well-studied aphid species: Myzus persicae (Green Peach Aphid) and Macrosiphum euphorbiae (Potato Aphid). Data for Aphis fabae (Black Bean Aphid) and Acyrthosiphon pisum (Pea Aphid) are not available in directly comparable quantitative studies involving this compound and are therefore not included in the table. However, based on the known mechanisms of action, similar repellent and anti-feedant effects are anticipated.

Aphid SpeciesParameterEffect of this compound TreatmentReference
Myzus persicae Adult WeightSignificantly lower than control[1]
Fecundity (Nymphs/Adult)Significantly lower than control[1]
Settling PreferenceWinged aphids prefer control plants[1]
Probing Time (EPG)Significantly shorter than control[1]
Phloem Feeding (EPG)Significantly shorter than control[1]
Macrosiphum euphorbiae Settling BehaviorSignificantly lower number of settled aphids[2]
Nymph ProductionSignificantly lower number of newborn nymphs[2]
Adult WeightSignificantly lower weight of feeding aphids[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Aphid Performance Bioassay (Fecundity and Weight)

This bioassay is designed to assess the impact of this compound on the reproductive fitness and growth of aphids.

  • Plant Treatment: Host plants (e.g., Chinese cabbage for Myzus persicae or tomato for Macrosiphum euphorbiae) are treated with a solution of this compound. Control plants are treated with the solvent only. The concentration of this compound can vary, but a typical concentration is 1 µg/µL in dichloromethane.

  • Aphid Introduction: Adult apterous (wingless) aphids of a synchronized age are carefully placed on the leaves of both treated and control plants. This is typically done using a fine camel-hair brush.

  • Experimental Setup: The plants with the aphids are then placed in a controlled environment (e.g., a growth chamber) with regulated temperature, humidity, and photoperiod (e.g., 25°C, 60% RH, 16:8 h L:D).

  • Data Collection:

    • Fecundity: The number of nymphs produced by each adult aphid is counted daily for a specified period (e.g., 7 days).

    • Adult Weight: After the fecundity assessment period, the adult aphids are collected and weighed using a precision microbalance.

Electrical Penetration Graph (EPG) for Feeding Behavior Analysis

The EPG technique allows for the detailed monitoring of aphid feeding activities by recording electrical waveforms that correspond to different stylet penetration behaviors.

  • Aphid Preparation: An aphid is attached to a thin gold wire (20 µm diameter) using conductive silver paint. The other end of the wire is connected to an EPG amplifier.

  • Plant Preparation: The host plant is placed in a Faraday cage to shield it from external electrical noise. An electrode is inserted into the soil of the plant pot to complete the electrical circuit.

  • Recording: The wired aphid is placed on the leaf surface of either an this compound-treated or a control plant. The EPG signals are recorded for a predetermined duration, typically 8 hours.

  • Data Analysis: The recorded waveforms are analyzed to identify and quantify different feeding behaviors, such as the duration of probing, time to first phloem contact, and duration of phloem ingestion.

Y-Tube Olfactometer Bioassay

This bioassay is used to assess the olfactory preferences of aphids and their natural enemies.

  • Olfactometer Setup: A Y-shaped glass tube is used. A purified and humidified air stream is passed through each arm of the Y-tube. One arm contains the odor source (e.g., a plant treated with this compound), while the other arm contains the control (e.g., a plant treated with the solvent only).

  • Insect Release: An individual insect (either an aphid or a parasitoid) is released at the base of the Y-tube.

  • Choice Recording: The insect's choice is recorded when it moves a certain distance into one of the arms and remains there for a specified time (e.g., at least 1 minute). Insects that do not make a choice within a set time (e.g., 10 minutes) are recorded as non-responders.

  • Data Analysis: The number of insects choosing each arm is recorded, and a chi-square test is typically used to determine if there is a significant preference for one odor source over the other.

Signaling Pathways and Mechanisms of Action

This compound influences aphid behavior and plant health through a complex interplay of signaling pathways in both the plant and the insect.

Plant Defense Induction Pathway

Exposure to this compound triggers a cascade of defense responses within the plant.

plant_defense EBO This compound Plant Plant Perception EBO->Plant SA Salicylic Acid (SA) Pathway Plant->SA JA Jasmonic Acid (JA) Pathway Plant->JA ET Ethylene (ET) Pathway Plant->ET Defense Expression of Defense Genes (e.g., PR proteins, Glucosinolates) SA->Defense JA->Defense ET->Defense Repellency Increased Aphid Repellency & Reduced Palatability Defense->Repellency

Caption: this compound induced plant defense signaling cascade.

Aphid Detoxification Response Pathway

Aphids, in turn, have evolved mechanisms to counteract plant defenses. When feeding on plants with induced defenses, certain detoxification genes in the aphid are upregulated.

aphid_detoxification PlantDefense Plant Defense Compounds (Induced by E-beta-ocimene) Aphid Aphid Ingestion PlantDefense->Aphid Detox Upregulation of Detoxification Genes Aphid->Detox CYP6CY3 CYP6CY3 Detox->CYP6CY3 CYP4 CYP4 Detox->CYP4 GST GST Detox->GST Metabolism Metabolism of Plant Toxins CYP6CY3->Metabolism CYP4->Metabolism GST->Metabolism

Caption: Aphid detoxification response to induced plant defenses.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study on the effects of this compound on different aphid species.

experimental_workflow cluster_setup Experimental Setup cluster_assays Bioassays cluster_analysis Data Analysis & Interpretation PlantPrep Plant Preparation (Treatment & Control) PerformanceAssay Aphid Performance (Fecundity, Weight) PlantPrep->PerformanceAssay EPG Feeding Behavior (EPG) PlantPrep->EPG Olfactometer Olfactory Preference (Y-Tube) PlantPrep->Olfactometer AphidRearing Aphid Rearing (Species 1, 2, 3, 4) AphidRearing->PerformanceAssay AphidRearing->EPG AphidRearing->Olfactometer DataCollection Data Collection PerformanceAssay->DataCollection EPG->DataCollection Olfactometer->DataCollection Stats Statistical Analysis DataCollection->Stats Comparison Comparative Analysis Stats->Comparison

Caption: General workflow for comparative aphid-herbivore studies.

References

Safety Operating Guide

Proper Disposal of (E)-beta-Ocimene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (E)-beta-ocimene must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste in a laboratory setting.

This compound is classified as a flammable liquid and vapor that can cause skin irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects, and ingestion can be fatal if it enters the airways.[1][2][3] Therefore, preventing its release into the environment is of paramount importance.

Hazard Classification of this compound

Hazard ClassGHS Hazard Statement
Flammable liquidsH226: Flammable liquid and vapor[1]
Skin irritationH315: Causes skin irritation[1]
Aspiration hazardH304: May be fatal if swallowed and enters airways[1][2]
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic life[1][2]
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effects[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that begins with safe handling and storage and ends with compliant waste removal.

1. Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate personal protective equipment. This includes protective gloves, safety goggles, and a lab coat.[2][3]

2. Spill Management: In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, diatomite, acid binders, universal binders, or sawdust.[1]

  • Large Spills: For larger spills, it is important to prevent the substance from entering drains or watercourses.[1][3] Inform the relevant authorities if environmental pollution occurs.[3]

  • Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces, as this compound is flammable.[2][3] Use non-sparking tools for cleanup.[2][3]

3. Waste Collection and Storage: Contaminated absorbent material and any unused this compound should be collected and placed in a suitable, clearly labeled, and tightly sealed container for disposal.[1][3][4] Store the waste container in a cool, well-ventilated area away from incompatible materials and ignition sources.[3][5]

4. Final Disposal: The disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations.[6]

  • Licensed Waste Disposal: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Prohibited Disposal Methods: Do not allow this compound to enter sewers, surface water, or groundwater.[1] Disposal by evaporation is also prohibited.[7]

  • Container Disposal: Ensure that containers are thoroughly emptied before disposal to mitigate the risk of explosion.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill no_spill No Spill spill->no_spill No contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill Yes collect_waste Collect Waste in Labeled, Sealed Container no_spill->collect_waste contain_spill->collect_waste store_waste Store Waste in a Cool, Well-Ventilated Area collect_waste->store_waste check_regulations Consult Local, State, and Federal Regulations store_waste->check_regulations final_disposal Dispose of Waste via Licensed Contractor check_regulations->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (E)-beta-ocimene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (E)-beta-ocimene, tailored for research, scientific, and drug development professionals.

Hazard Summary and Personal Protective Equipment

This compound is a flammable liquid and vapor that can cause skin irritation and allergic reactions.[1][2][3] Inhalation of high concentrations may lead to respiratory system damage, and ingestion can be fatal if the substance enters the airways.[1][2][3] It is also very toxic to aquatic life.[1][2][3] Adherence to proper safety measures is critical.

Hazard ClassificationPotential ConsequencesRecommended Personal Protective Equipment (PPE)
Flammable Liquid (Category 3) [2][3]Risk of fire or explosion when exposed to heat, sparks, or open flames.[1] Vapors can form explosive mixtures with air.[1]- Use in a well-ventilated area, away from ignition sources. - Use explosion-proof electrical and ventilating equipment.[1][3] - Ground/bond container and receiving equipment.[1][3]
Skin Irritation (Category 2) [2][3]Causes skin irritation, redness, and may lead to allergic skin reactions (sensitization).[1][4]- Gloves: Wear chemical-resistant gloves (e.g., PVC).[4] - Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1]
Aspiration Hazard (Category 1) [2][3]May be fatal if swallowed and enters the airways, potentially causing chemical pneumonitis.[1]- Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[4][5] A face shield may be necessary where splashing is possible.[5]
Acute Aquatic Toxicity (Category 1) [2][3]Very toxic to aquatic organisms.[1][2]- Avoid release to the environment.[1] - Collect spillage.[1]
Inhalation Hazard Vapors may cause drowsiness and dizziness.[4] Prolonged inhalation of high concentrations can damage the respiratory system.[1]- Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator. For firefighting, a positive-pressure self-contained breathing apparatus (SCBA) is required.[1]

Standard Operating Procedures

Routine Handling:

  • Read and understand the Safety Data Sheet (SDS) before use.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use only non-sparking tools and explosion-proof equipment.[1][3]

  • Ground and bond containers during transfer to prevent static discharge.[1][3]

  • Avoid all personal contact, including inhalation of vapors or mists.[4]

  • Wear the appropriate PPE as specified in the table above.

  • Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Spill Response Protocol: In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area.[1]

  • Isolate: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[3][4]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Protect: Don appropriate PPE, including respiratory protection if vapors are present.[1]

  • Contain: Stop the leak if it can be done without risk. Contain the spill using non-combustible absorbent materials such as sand, earth, or universal binders.[1][2] Do not use combustible materials like sawdust.

  • Absorb: Absorb the spilled material.

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[1]

  • Clean: Clean the spill area thoroughly with a mild detergent and water.[6] Collect all cleaning materials for disposal.

  • Decontaminate: Decontaminate all tools and equipment used in the cleanup.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures spill Spill Occurs evacuate Evacuate Area spill->evacuate ignition Remove Ignition Sources spill->ignition ventilate Ensure Ventilation spill->ventilate ppe Don Appropriate PPE evacuate->ppe ignition->ppe ventilate->ppe contain Contain Spill with Non-Combustible Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste per Regulations clean->dispose report Report Incident dispose->report

Figure 1. This compound Spill Response Workflow

Disposal Plan:

  • All waste, including absorbed material and contaminated cleaning supplies, must be treated as hazardous waste.[4]

  • Store waste in clearly labeled, sealed containers.[1]

  • Disposal must be conducted in accordance with all applicable local, state, and federal environmental protection and waste disposal regulations.[1][4]

  • Do not dispose of this compound into drains or the environment.[1]

  • Empty containers may retain product residue and can be hazardous.[1] Do not reuse empty containers. Puncture and dispose of them at an authorized landfill or as directed by local authorities.[4]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.